molecular formula C28H39N7O19P3S-5 B15548906 6-Carboxyhex-2-enoyl-CoA

6-Carboxyhex-2-enoyl-CoA

Cat. No.: B15548906
M. Wt: 902.6 g/mol
InChI Key: JLSPXYVUFSDGNY-RGWPIYMPSA-I
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Description

6-Carboxyhex-2-enoyl-CoA is a useful research compound. Its molecular formula is C28H39N7O19P3S-5 and its molecular weight is 902.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C28H39N7O19P3S-5

Molecular Weight

902.6 g/mol

IUPAC Name

(E)-7-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonatooxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-7-oxohept-5-enoate

InChI

InChI=1S/C28H44N7O19P3S/c1-28(2,23(41)26(42)31-9-8-17(36)30-10-11-58-19(39)7-5-3-4-6-18(37)38)13-51-57(48,49)54-56(46,47)50-12-16-22(53-55(43,44)45)21(40)27(52-16)35-15-34-20-24(29)32-14-33-25(20)35/h5,7,14-16,21-23,27,40-41H,3-4,6,8-13H2,1-2H3,(H,30,36)(H,31,42)(H,37,38)(H,46,47)(H,48,49)(H2,29,32,33)(H2,43,44,45)/p-5/b7-5+/t16-,21-,22-,23+,27-/m1/s1

InChI Key

JLSPXYVUFSDGNY-RGWPIYMPSA-I

Origin of Product

United States

Foundational & Exploratory

The Central Role of 6-Carboxyhex-2-enoyl-CoA in Dicarboxylic Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxylic acids (DCAs) are metabolic products of fatty acid ω-oxidation, a pathway that becomes particularly significant under conditions of high lipid flux or when mitochondrial β-oxidation is impaired.[1][2][3] The subsequent catabolism of these DCAs occurs predominantly within the peroxisome, serving as an alternative energy source and a mechanism to mitigate the toxic effects of fatty acid accumulation.[1][3] This guide provides an in-depth examination of a key intermediate in this pathway, 6-Carboxyhex-2-enoyl-CoA , elucidating its formation, subsequent enzymatic conversion, and the broader context of medium-chain dicarboxylic acid metabolism. This document is intended to be a comprehensive resource, offering detailed biochemical pathways, quantitative data, and experimental protocols relevant to the study of this metabolic nexus.

The Peroxisomal β-Oxidation of Dicarboxylic Acids

Dicarboxylic acids, formed in the endoplasmic reticulum through ω-oxidation of monocarboxylic fatty acids, are transported into the peroxisome for chain shortening via β-oxidation.[4] This process is analogous to mitochondrial β-oxidation but utilizes a distinct set of enzymes. For an 8-carbon dicarboxylic acid like suberic acid, the process is initiated by its activation to suberyl-CoA.

Formation of this compound

Suberyl-CoA undergoes the first step of β-oxidation, a dehydrogenation reaction catalyzed by a peroxisomal acyl-CoA oxidase. This reaction introduces a double bond between the α- and β-carbons (C2 and C3), yielding This compound .

The Role of Peroxisomal Bifunctional Enzymes

This compound is then a substrate for the peroxisomal bifunctional enzymes, which possess both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. In humans, two such enzymes exist:

  • L-bifunctional protein (EHHADH): This enzyme is considered to play a primary role in the metabolism of dicarboxylic acids.[1][2][3][5][6][7][8][9][10][11][12]

  • D-bifunctional protein (HSD17B4): While capable of acting on a broad range of substrates, HSD17B4 appears to be less critical for the breakdown of medium-chain dicarboxylic acids compared to EHHADH.[2][13][14][15][16][17][18]

The subsequent steps in the metabolism of this compound are as follows:

  • Hydration: The enoyl-CoA hydratase domain of the bifunctional enzyme (primarily EHHADH) adds a water molecule across the double bond of this compound to form 6-carboxy-3-hydroxyhexanoyl-CoA .

  • Dehydrogenation: The 3-hydroxyacyl-CoA dehydrogenase domain of the same enzyme then oxidizes the hydroxyl group of 6-carboxy-3-hydroxyhexanoyl-CoA to a keto group, producing 6-carboxy-3-oxohexanoyl-CoA .

This 3-ketoacyl-CoA derivative is then cleaved by a peroxisomal thiolase, releasing acetyl-CoA and a chain-shortened dicarboxylyl-CoA (adipyl-CoA). This cycle repeats until the dicarboxylic acid is completely degraded to succinyl-CoA and acetyl-CoA. Succinyl-CoA can then enter the tricarboxylic acid (TCA) cycle, highlighting the anaplerotic potential of dicarboxylic acid metabolism.

Signaling Pathways and Logical Relationships

The metabolism of dicarboxylic acids is intricately linked to the overall fatty acid oxidation pathways within the cell. The following diagram illustrates the logical flow from a long-chain fatty acid to the intermediate of interest and its subsequent breakdown.

Dicarboxylic_Acid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Long-chain Fatty Acid Long-chain Fatty Acid omega-Oxidation omega-Oxidation Long-chain Fatty Acid->omega-Oxidation CYP4A/F Long-chain Dicarboxylic Acid Long-chain Dicarboxylic Acid omega-Oxidation->Long-chain Dicarboxylic Acid Suberyl-CoA Suberyl-CoA Long-chain Dicarboxylic Acid->Suberyl-CoA Activation & Chain Shortening Acyl-CoA Oxidase Acyl-CoA Oxidase Suberyl-CoA->Acyl-CoA Oxidase This compound This compound Acyl-CoA Oxidase->this compound Peroxisomal Bifunctional Enzyme (EHHADH) Peroxisomal Bifunctional Enzyme (EHHADH) This compound->Peroxisomal Bifunctional Enzyme (EHHADH) Hydratase domain 6-Carboxy-3-hydroxyhexanoyl-CoA 6-Carboxy-3-hydroxyhexanoyl-CoA Peroxisomal Bifunctional Enzyme (EHHADH)->6-Carboxy-3-hydroxyhexanoyl-CoA 6-Carboxy-3-oxohexanoyl-CoA 6-Carboxy-3-oxohexanoyl-CoA Peroxisomal Bifunctional Enzyme (EHHADH)->6-Carboxy-3-oxohexanoyl-CoA 6-Carboxy-3-hydroxyhexanoyl-CoA->Peroxisomal Bifunctional Enzyme (EHHADH) Dehydrogenase domain Thiolase Thiolase 6-Carboxy-3-oxohexanoyl-CoA->Thiolase Adipyl-CoA Adipyl-CoA Thiolase->Adipyl-CoA Acetyl-CoA_perox Acetyl-CoA Thiolase->Acetyl-CoA_perox Further beta-oxidation Further beta-oxidation Adipyl-CoA->Further beta-oxidation Metabolic Fates Metabolic Fates Acetyl-CoA_perox->Metabolic Fates

Figure 1: Pathway of Suberic Acid β-oxidation.

Quantitative Data

Specific kinetic parameters for the enzymatic reactions involving this compound are not extensively documented in the literature. However, data for related substrates provide valuable insights into the activity of the key enzyme, EHHADH.

EnzymeSubstrateKm (µM)Vmax (U/mg)OrganismReference
EHHADH (2E)-Hexadecenedioyl-CoA0.3Not ReportedHuman[1]
EHHADH (2E)-Hexadecenoyl-CoA10.4Not ReportedHuman[1]

Note: The available data is for a longer-chain dicarboxylic acid derivative. Kinetic parameters for this compound are expected to be within a similar order of magnitude.

Experimental Protocols

Protocol 1: Synthesis of Suberyl-CoA

This protocol is adapted from general methods for the synthesis of acyl-CoA thioesters.

Materials:

  • Suberic acid

  • Coenzyme A (CoA) trilithium salt

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • Diethyl ether

  • Reverse-phase HPLC system

Procedure:

  • Activation of Suberic Acid:

    • Dissolve suberic acid in anhydrous THF.

    • Add CDI in a 1:1 molar ratio to the suberic acid solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the suberyl-imidazolide.

  • Thioesterification:

    • Dissolve Coenzyme A trilithium salt in cold 0.5 M sodium bicarbonate buffer.

    • Slowly add the suberyl-imidazolide solution to the CoA solution with constant stirring.

    • Allow the reaction to proceed on ice for 2-4 hours.

  • Purification:

    • Wash the reaction mixture with diethyl ether to remove unreacted imidazolide.

    • Purify the aqueous phase containing suberyl-CoA using a reverse-phase HPLC system with a C18 column. Use a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate) for elution.

    • Monitor the elution profile at 260 nm (for the adenine (B156593) ring of CoA).

    • Collect the fractions containing suberyl-CoA and lyophilize to obtain the purified product.

  • Characterization:

    • Confirm the identity and purity of the synthesized suberyl-CoA by mass spectrometry.

Protocol 2: Expression and Purification of Recombinant Human EHHADH

This protocol outlines the general steps for producing recombinant EHHADH in E. coli.

Workflow Diagram:

EHHADH_Purification EHHADH cDNA Clone EHHADH cDNA Clone Ligation Ligation EHHADH cDNA Clone->Ligation Expression Vector (e.g., pET with His-tag) Expression Vector (e.g., pET with His-tag) Expression Vector (e.g., pET with His-tag)->Ligation Transformation into E. coli Transformation into E. coli Ligation->Transformation into E. coli Culture Growth & IPTG Induction Culture Growth & IPTG Induction Transformation into E. coli->Culture Growth & IPTG Induction Cell Lysis Cell Lysis Culture Growth & IPTG Induction->Cell Lysis Clarified Lysate Clarified Lysate Cell Lysis->Clarified Lysate IMAC (Ni-NTA) Chromatography IMAC (Ni-NTA) Chromatography Clarified Lysate->IMAC (Ni-NTA) Chromatography Elution Elution IMAC (Ni-NTA) Chromatography->Elution Purified EHHADH Purified EHHADH Elution->Purified EHHADH

Figure 2: Workflow for Recombinant EHHADH Purification.

Procedure:

  • Cloning:

    • Obtain a human EHHADH cDNA clone.

    • Subclone the EHHADH coding sequence into a bacterial expression vector containing an N-terminal or C-terminal affinity tag (e.g., 6x-His tag).

  • Expression:

    • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the bacterial culture to mid-log phase (OD600 ≈ 0.6-0.8).

    • Induce protein expression with an appropriate concentration of IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to culture at a lower temperature (e.g., 18-25°C) overnight.

  • Purification:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Apply the clarified lysate to an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA resin) pre-equilibrated with binding buffer.

    • Wash the column extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged EHHADH with elution buffer containing a high concentration of imidazole.

    • Analyze the purified protein by SDS-PAGE to assess purity.

    • If necessary, perform further purification steps such as size-exclusion chromatography.

Protocol 3: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This assay measures the decrease in absorbance at 280 nm resulting from the hydration of the enoyl-CoA double bond.

Materials:

  • Purified recombinant EHHADH

  • This compound (synthesized or commercially available)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 280 nm

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing Tris-HCl buffer and a known concentration of this compound in a cuvette.

    • Equilibrate the cuvette to the desired assay temperature (e.g., 25°C or 37°C).

  • Enzyme Addition and Measurement:

    • Initiate the reaction by adding a small volume of purified EHHADH to the cuvette and mix quickly.

    • Immediately begin monitoring the decrease in absorbance at 280 nm over time.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • The specific activity of the enzyme can be calculated using the molar extinction coefficient of the enoyl-CoA substrate.

Protocol 4: HPLC-Based Analysis of Dicarboxylic Acid β-Oxidation Products

This method allows for the separation and quantification of the various CoA esters involved in the β-oxidation of dicarboxylic acids.

Materials:

  • Reaction mixture from an in vitro β-oxidation assay (containing dicarboxylyl-CoA esters of various chain lengths)

  • Perchloric acid

  • Reverse-phase HPLC system with a UV detector

  • C18 column

Procedure:

  • Sample Preparation:

    • Quench the enzymatic reaction by adding perchloric acid to precipitate the proteins.

    • Centrifuge the sample to pellet the precipitated protein.

    • Filter the supernatant to remove any remaining particulate matter.

  • HPLC Analysis:

    • Inject the prepared sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile).

    • Monitor the elution of the CoA esters by UV absorbance at 260 nm.

  • Quantification:

    • Identify the peaks corresponding to the different dicarboxylyl-CoA esters (e.g., suberyl-CoA, this compound, adipyl-CoA) by comparing their retention times to those of known standards.

    • Quantify the amount of each CoA ester by integrating the peak area and comparing it to a standard curve.[2][6][19][20][21]

Conclusion

This compound is a pivotal, yet often overlooked, intermediate in the peroxisomal β-oxidation of medium-chain dicarboxylic acids. Its efficient metabolism, primarily by the L-bifunctional enzyme (EHHADH), is crucial for the complete degradation of these fatty acid derivatives and the subsequent generation of energy and anaplerotic substrates. A thorough understanding of the enzymes and pathways involved in the metabolism of this compound is essential for elucidating the pathophysiology of various metabolic disorders and for the development of novel therapeutic strategies targeting fatty acid oxidation. The experimental protocols provided in this guide offer a framework for the further investigation of this important area of metabolism.

References

The Biological Function of 6-Carboxyhex-2-enoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Carboxyhex-2-enoyl-CoA is a key metabolic intermediate primarily characterized in the anaerobic degradation pathways of pimelate (B1236862) and benzoate (B1203000) in certain bacteria, most notably the metabolically versatile purple non-sulfur bacterium Rhodopseudomonas palustris. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its role in microbial metabolism, the enzymatic reactions it undergoes, and the genetic organization of the pathways in which it is involved. This document also presents available quantitative data, detailed experimental protocols for the characterization of related enzymatic activities, and visual representations of the pertinent metabolic and experimental workflows. While this intermediate is well-documented in prokaryotic systems, its presence and function in eukaryotic organisms, including mammals, have not been established. In eukaryotes, dicarboxylic acids are typically metabolized via peroxisomal and mitochondrial β-oxidation, a distinct pathway.

Introduction

This compound is a C7 dicarboxylic acid derivative that serves as a crucial intermediate in the catabolism of pimelate. Pimelate itself is a key precursor in the biosynthesis of biotin (B1667282) (vitamin B7) in many microorganisms. However, when utilized as a carbon source, pimelate is degraded through a specialized β-oxidation pathway. This compound represents a central step in this degradative process. Furthermore, this pathway is linked to the anaerobic degradation of aromatic compounds like benzoate, which are funneled into central metabolism via pimeloyl-CoA.

The Pimelate Degradation Pathway and the Role of this compound

In Rhodopseudomonas palustris, the degradation of pimelate is orchestrated by a set of enzymes encoded by the pimFABCDE operon. This pathway facilitates the conversion of pimelate into intermediates that can enter central carbon metabolism.

The formation of this compound is the initial oxidative step in the breakdown of the pimeloyl-CoA backbone. Pimeloyl-CoA, derived from pimelate, is dehydrogenated by pimeloyl-CoA dehydrogenase, yielding this compound. This reaction introduces a double bond between the C2 and C3 positions of the hexanoyl chain.

Subsequently, this compound is sequentially processed by the enzymes encoded by the pim operon:

  • PimF (Enoyl-CoA Hydratase): Catalyzes the hydration of the double bond in this compound to form 3-hydroxy-6-carboxyhexanoyl-CoA.

  • PimE (Hydroxyacyl-CoA Dehydrogenase): Oxidizes the hydroxyl group of 3-hydroxy-6-carboxyhexanoyl-CoA to a keto group, producing 3-keto-6-carboxyhexanoyl-CoA.

  • PimB (Acyl-CoA Acetyltransferase/Thiolase): Mediates the thiolytic cleavage of 3-keto-6-carboxyhexanoyl-CoA, yielding glutaryl-CoA and acetyl-CoA.

The end products, glutaryl-CoA and acetyl-CoA, can then be further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to generate energy and biosynthetic precursors.

Data Presentation

Step Substrate Enzyme Enzyme Class Product Cofactor/Co-substrate
1Pimeloyl-CoAPimeloyl-CoA DehydrogenaseOxidoreductaseThis compoundFAD
2This compoundPimFEnoyl-CoA Hydratase (Lyase)3-Hydroxy-6-carboxyhexanoyl-CoAH₂O
33-Hydroxy-6-carboxyhexanoyl-CoAPimEHydroxyacyl-CoA Dehydrogenase (Oxidoreductase)3-Keto-6-carboxyhexanoyl-CoANAD⁺
43-Keto-6-carboxyhexanoyl-CoAPimBAcyl-CoA Acetyltransferase (Thiolase)Glutaryl-CoA + Acetyl-CoACoenzyme A

Experimental Protocols

The following are detailed methodologies for the key enzyme classes involved in the metabolism of this compound. These protocols can be adapted for the characterization of the PimF, PimE, and PimB enzymes.

Enoyl-CoA Hydratase (PimF) Activity Assay

This spectrophotometric assay is based on monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the enoyl-thioester bond of the substrate.

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Crotonyl-CoA (or this compound if available) as substrate (0.25 mM final concentration)

  • Purified PimF enzyme solution

  • UV-transparent quartz cuvettes (0.1 cm path length)

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette by adding 290 µL of 50 mM Tris-HCl buffer (pH 8.0) and the substrate to a final concentration of 0.25 mM.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding 10 µL of the purified PimF enzyme solution.

  • Immediately monitor the decrease in absorbance at 263 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient for the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹ cm⁻¹).[1]

Hydroxyacyl-CoA Dehydrogenase (PimE) Activity Assay

This assay measures the NAD⁺-dependent oxidation of a 3-hydroxyacyl-CoA substrate, which can be monitored by the increase in absorbance at 340 nm due to the formation of NADH.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • NAD⁺ (0.5 mM final concentration)

  • 3-Hydroxybutyryl-CoA (or 3-hydroxy-6-carboxyhexanoyl-CoA if available) as substrate

  • Purified PimE enzyme solution

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • In a cuvette, prepare a reaction mixture containing the potassium phosphate buffer, NAD⁺, and the substrate.

  • Equilibrate the mixture to 37°C.

  • Initiate the reaction by adding the purified PimE enzyme solution.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (ε₃₄₀ = 6.22 x 10³ M⁻¹ cm⁻¹).

Acyl-CoA Acetyltransferase (PimB) Activity Assay

The activity of thiolase can be measured in the direction of thiolytic cleavage by monitoring the decrease in absorbance at 303 nm, which is characteristic of the Mg²⁺-complex of the β-ketoacyl-CoA substrate.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • MgCl₂ (25 mM final concentration)

  • Coenzyme A (0.1 mM final concentration)

  • Acetoacetyl-CoA (or 3-keto-6-carboxyhexanoyl-CoA if available) as substrate (0.1 mM final concentration)

  • Purified PimB enzyme solution

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, MgCl₂, and the β-ketoacyl-CoA substrate.

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding Coenzyme A and the purified PimB enzyme solution.

  • Monitor the decrease in absorbance at 303 nm over time.

  • The rate of the reaction can be determined from the initial linear phase of the absorbance change.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Pimelate_Degradation_Pathway cluster_pimelate_activation Pimelate Activation cluster_beta_oxidation β-Oxidation of Pimeloyl-CoA cluster_central_metabolism Central Metabolism Pimelate Pimelate Pimeloyl_CoA Pimeloyl-CoA Pimelate->Pimeloyl_CoA Acyl-CoA Synthetase Six_Carboxyhex_2_enoyl_CoA This compound Pimeloyl_CoA->Six_Carboxyhex_2_enoyl_CoA Pimeloyl-CoA Dehydrogenase Three_Hydroxy_6_carboxyhexanoyl_CoA 3-Hydroxy-6-carboxyhexanoyl-CoA Six_Carboxyhex_2_enoyl_CoA->Three_Hydroxy_6_carboxyhexanoyl_CoA PimF (Enoyl-CoA Hydratase) Three_Keto_6_carboxyhexanoyl_CoA 3-Keto-6-carboxyhexanoyl-CoA Three_Hydroxy_6_carboxyhexanoyl_CoA->Three_Keto_6_carboxyhexanoyl_CoA PimE (Hydroxyacyl-CoA Dehydrogenase) Glutaryl_CoA Glutaryl-CoA Three_Keto_6_carboxyhexanoyl_CoA->Glutaryl_CoA PimB (Acyl-CoA Acetyltransferase) Acetyl_CoA Acetyl-CoA Three_Keto_6_carboxyhexanoyl_CoA->Acetyl_CoA PimB (Acyl-CoA Acetyltransferase) TCA_Cycle TCA Cycle Glutaryl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: The anaerobic degradation pathway of pimelate in Rhodopseudomonas palustris.

Enoyl_CoA_Hydratase_Assay cluster_preparation Reaction Preparation cluster_measurement Measurement Buffer 50 mM Tris-HCl (pH 8.0) Cuvette Quartz Cuvette Buffer->Cuvette Substrate 0.25 mM Crotonyl-CoA Substrate->Cuvette Enzyme Purified PimF Solution Enzyme->Cuvette Initiate Reaction Spectrophotometer Spectrophotometer (263 nm) Cuvette->Spectrophotometer Monitor Absorbance Decrease Data_Analysis Calculate Activity (ε = 6.7 x 10³ M⁻¹ cm⁻¹) Spectrophotometer->Data_Analysis Time-course Data

Caption: Experimental workflow for the Enoyl-CoA Hydratase (PimF) activity assay.

Conclusion

This compound is a specialized metabolite with a well-defined role in the anaerobic catabolism of dicarboxylic acids and aromatic compounds in bacteria. Its metabolism, orchestrated by the enzymes of the pim operon in Rhodopseudomonas palustris, provides a clear example of how microorganisms adapt to utilize diverse carbon sources. While the direct relevance of this intermediate to eukaryotic, and specifically human, metabolism appears to be limited, the study of this pathway and its enzymes can offer valuable insights into microbial physiology and enzymology. Further research to elucidate the specific kinetic properties of the PimF, PimE, and PimB enzymes would provide a more complete quantitative understanding of this metabolic route and could inform efforts in metabolic engineering and bioremediation. The experimental protocols detailed herein provide a robust framework for such future investigations.

References

The Metabolic Crossroads: A Technical Guide to 6-Carboxyhex-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxyhex-2-enoyl-CoA, systematically known as (2E)-6-carboxyhex-2-enoyl-coenzyme A and alternatively as 2,3-didehydropimeloyl-CoA, is a key metabolic intermediate in the anaerobic degradation pathway of aromatic compounds, particularly benzoate (B1203000). Its position within the β-oxidation cascade of dicarboxylic acids makes it a crucial molecule for understanding microbial carbon cycling in anoxic environments. This guide provides a comprehensive technical overview of this compound, focusing on its role in metabolism, the enzymes that act upon it, and the experimental methodologies used for its study.

Chemical Properties and Structure

This compound is a dicarboxylic acyl-CoA thioester. Its structure features a seven-carbon pimeloyl backbone with a trans-double bond between the second and third carbons, and a terminal carboxyl group. The coenzyme A moiety is attached via a thioester linkage to the C1 carboxyl group.

PropertyValue
Molecular Formula C28H44N7O19P3S
KEGG Compound ID C06723[1]
Synonyms 2,3-Didehydropimeloyl-CoA, (2E)-6-Carboxyhex-2-enoyl-CoA

Metabolic Significance: The Anaerobic Benzoate Degradation Pathway

This compound is a central intermediate in the anaerobic breakdown of benzoate, a common environmental pollutant and a key intermediate in the degradation of many aromatic compounds. In anaerobic bacteria, such as Thauera aromatica and Rhodopseudomonas palustris, benzoate is first activated to benzoyl-CoA.[2][3][4] The aromatic ring of benzoyl-CoA is then reduced and cleaved through a series of reactions to yield pimeloyl-CoA.[1][4][5] Pimeloyl-CoA subsequently enters a specialized β-oxidation pathway for dicarboxylic acids, where this compound is formed.[2][6]

The β-oxidation of pimeloyl-CoA proceeds through a series of enzymatic reactions analogous to the β-oxidation of fatty acids.[7] This pathway is crucial for the complete mineralization of the aromatic ring to acetyl-CoA, which can then enter central carbon metabolism.[4][5]

Signaling and Logical Pathway Diagram

The following diagram illustrates the central role of this compound in the anaerobic degradation of benzoate and its subsequent β-oxidation.

Anaerobic_Benzoate_Degradation cluster_ring_cleavage Benzoyl-CoA Degradation to Pimeloyl-CoA cluster_beta_oxidation β-Oxidation of Pimeloyl-CoA Benzoate Benzoate Benzoyl-CoA Benzoyl-CoA Benzoate->Benzoyl-CoA Benzoate-CoA ligase Ring_Reduction_Cleavage Ring Reduction & Cleavage Steps Benzoyl-CoA->Ring_Reduction_Cleavage Benzoyl-CoA reductase & others Pimeloyl-CoA Pimeloyl-CoA Ring_Reduction_Cleavage->Pimeloyl-CoA Pimeloyl-CoA_in Pimeloyl-CoA This compound This compound Pimeloyl-CoA_in->this compound Acyl-CoA dehydrogenase 3-Hydroxypimeloyl-CoA 3-Hydroxypimeloyl-CoA This compound->3-Hydroxypimeloyl-CoA Enoyl-CoA hydratase 3-Ketopimeloyl-CoA 3-Ketopimeloyl-CoA 3-Hydroxypimeloyl-CoA->3-Ketopimeloyl-CoA 3-Hydroxyacyl-CoA dehydrogenase Glutaryl-CoA Glutaryl-CoA 3-Ketopimeloyl-CoA->Glutaryl-CoA Thiolase Acetyl-CoA Acetyl-CoA Glutaryl-CoA->Acetyl-CoA Further β-oxidation

Anaerobic benzoate degradation and pimeloyl-CoA β-oxidation.

Enzymology

The key enzymatic step involving this compound is its hydration to 3-hydroxypimeloyl-CoA. This reaction is catalyzed by an enoyl-CoA hydratase. While the specific enzyme responsible for this conversion in the context of pimeloyl-CoA β-oxidation has not been extensively characterized with purified protein, it is expected to belong to the well-studied enoyl-CoA hydratase/isomerase superfamily.[8]

Enoyl-CoA Hydratases

Enoyl-CoA hydratases (EC 4.2.1.17) are a class of enzymes that catalyze the stereospecific hydration of a trans- or cis-double bond between the C2 and C3 carbons of an enoyl-CoA thioester to form the corresponding L- or D-3-hydroxyacyl-CoA.[8] These enzymes are crucial in the β-oxidation of fatty acids and various other metabolic pathways.

Substrate Specificity

The substrate specificity of enoyl-CoA hydratases can vary. Some are specific for short-chain acyl-CoAs, while others act on medium- or long-chain substrates.[9] It is hypothesized that a specific enoyl-CoA hydratase with activity towards dicarboxylic acyl-CoAs is responsible for the hydration of this compound.

Quantitative Data

To date, specific kinetic parameters for an isolated and purified enoyl-CoA hydratase acting on this compound are not available in the public domain. However, data from homologous enoyl-CoA hydratases with different substrates can provide an estimate of the expected catalytic efficiency.

Table 1: Kinetic Parameters of Homologous Enoyl-CoA Hydratases

EnzymeOrganismSubstrateKm (µM)Vmax (units/mg)Reference
Enoyl-CoA Hydratase IMycobacterium smegmatisCrotonyl-CoA822,488[9]
Enoyl-CoA Hydratase IMycobacterium smegmatisDecenoyl-CoA91-[9]
Enoyl-CoA Hydratase IMycobacterium smegmatisHexadecenoyl-CoA105154[9]
D-3-Hydroxyacyl-CoA DehydrataseRat Liver Peroxisomes2-trans-Hexenoyl-CoA-High Activity[10]

Note: Vmax values are highly dependent on assay conditions and should be compared with caution.

Experimental Protocols

The study of this compound and the enzymes that metabolize it requires specific experimental protocols. Below are generalized methodologies based on established techniques for similar molecules.

Synthesis of this compound

Experimental Workflow for Synthesis

Synthesis_Workflow Start Didehydropimelic_Acid 2,3-Didehydropimelic Acid Start->Didehydropimelic_Acid Activation Activation (e.g., with oxalyl chloride) Didehydropimelic_Acid->Activation Active_Ester Activated Pimeloyl Derivative Activation->Active_Ester Reaction_CoA Reaction with Coenzyme A Active_Ester->Reaction_CoA Crude_Product Crude this compound Reaction_CoA->Crude_Product Purification Purification (e.g., HPLC) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product End Pure_Product->End

General workflow for the synthesis of enoyl-CoA thioesters.
Enoyl-CoA Hydratase Activity Assay

The activity of enoyl-CoA hydratase on this compound can be measured spectrophotometrically by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-CoA double bond.

Principle: The α,β-unsaturated thioester bond of enoyl-CoA has a characteristic absorbance maximum around 263 nm. Upon hydration of the double bond to form 3-hydroxyacyl-CoA, this absorbance decreases.

Reagents:

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • This compound (substrate)

  • Purified or partially purified enzyme preparation

Procedure:

  • Prepare a reaction mixture containing the buffer and substrate in a quartz cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 30 °C).

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.

  • Calculate the rate of reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the enoyl-CoA substrate.

A coupled assay can also be employed, where the product, 3-hydroxypimeloyl-CoA, is subsequently oxidized by a 3-hydroxyacyl-CoA dehydrogenase, and the concomitant reduction of NAD+ to NADH is monitored at 340 nm.[11]

Quantitative Analysis by HPLC

The concentration of this compound and other acyl-CoA thioesters in biological samples or reaction mixtures can be determined by high-performance liquid chromatography (HPLC).

Methodology:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

  • Detection: UV detection at 260 nm (for the adenine (B156593) ring of CoA) is standard.

  • Quantification: The concentration is determined by comparing the peak area of the analyte to a standard curve generated with known concentrations of the purified compound.

Conclusion and Future Directions

This compound is a vital, yet under-characterized, intermediate in the anaerobic metabolism of aromatic compounds. While its position in the β-oxidation of pimeloyl-CoA is established, further research is needed to isolate and characterize the specific enzymes responsible for its formation and conversion. The development of robust protocols for the synthesis of this compound will be instrumental in enabling detailed kinetic and structural studies of these enzymes. A deeper understanding of this metabolic node will not only enhance our knowledge of microbial biogeochemical cycles but may also provide novel targets for bioremediation and metabolic engineering applications.

References

An In-Depth Technical Guide to 6-Carboxyhex-2-enoyl-CoA: Discovery, Characterization, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxyhex-2-enoyl-CoA is a pivotal intermediate in the anaerobic metabolism of seven-carbon dicarboxylic acids, such as pimelic acid. Its discovery has been instrumental in elucidating the β-oxidation-like pathway that operates under anaerobic conditions, particularly in denitrifying bacteria. This technical guide provides a comprehensive overview of the discovery, characterization, and metabolic role of this compound, with a focus on the enzymatic processes and experimental methodologies relevant to its study. While detailed characterization of this specific intermediate is limited in publicly available literature, this guide supplements the existing knowledge with analogous data from well-studied related pathways to provide a robust framework for researchers.

Discovery and Biological Context

The existence of this compound as a metabolic intermediate was first postulated in studies of anaerobic benzoate (B1203000) degradation, where a C7 dicarboxylic acid derivative was implicated.[1] Seminal work by Gallus and Schink in 1994 provided direct evidence for a β-oxidation-like pathway for pimelate (B1236862) degradation in newly isolated denitrifying bacteria.[1][2] In their studies with cell-free extracts, the oxidation of pimelyl-CoA was observed, leading to the formation of downstream products. This compound is the product of the initial dehydrogenation step in this pathway, catalyzed by pimeloyl-CoA dehydrogenase.[1] This pathway is significant as it represents a key catabolic route for the breakdown of cyclic aromatic compounds, which are abundant in nature.

Physicochemical and Enzymatic Data

Quantitative data specifically for this compound is not extensively reported. The following tables summarize the known information and provide analogous data for related, well-characterized enzymes and substrates involved in similar metabolic pathways.

Table 1: Properties of Pimeloyl-CoA Dehydrogenase and Related Enzymes

ParameterPimeloyl-CoA DehydrogenaseAnalogous Enzyme: Glutaryl-CoA Dehydrogenase
EC Number 1.3.1.62[1]1.3.8.6
Substrate(s) Pimeloyl-CoA, NAD⁺[1]Glutaryl-CoA, Electron Transfer Flavoprotein (ETF)
Product(s) This compound, NADH, H⁺[1]Crotonyl-CoA, CO₂, Reduced ETF
Cellular Location Cytosol (in anaerobic bacteria)Mitochondrial Matrix
Prosthetic Group Likely FAD (typical for acyl-CoA dehydrogenases)FAD
Optimal pH Not Reported~8.0
Kinetic Parameters Not ReportedKm for Glutaryl-CoA: ~2-5 µM

Note: Data for Glutaryl-CoA Dehydrogenase is provided for comparative purposes due to the limited specific data for Pimeloyl-CoA Dehydrogenase.

Metabolic Pathway: Anaerobic Degradation of Pimelate

The anaerobic degradation of pimelate is a specialized β-oxidation pathway that shortens the dicarboxylic acid chain. The pathway is initiated by the activation of pimelate to pimeloyl-CoA.

Pimelate_Degradation Pimelate Pimelate Pimelyl_CoA Pimelyl-CoA Pimelate->Pimelyl_CoA Pimelyl-CoA Synthetase (ATP, CoA) Carboxyhexenoyl_CoA This compound Pimelyl_CoA->Carboxyhexenoyl_CoA Pimeloyl-CoA Dehydrogenase (NAD⁺ → NADH) Hydroxycarboxyhexanoyl_CoA 3-Hydroxy-6-carboxyhexanoyl-CoA Carboxyhexenoyl_CoA->Hydroxycarboxyhexanoyl_CoA Enoyl-CoA Hydratase (H₂O) Ketocarboxyhexanoyl_CoA 3-Keto-6-carboxyhexanoyl-CoA Hydroxycarboxyhexanoyl_CoA->Ketocarboxyhexanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ → NADH) Glutaryl_CoA Glutaryl-CoA Ketocarboxyhexanoyl_CoA->Glutaryl_CoA β-Ketothiolase (CoA) Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA Further β-oxidation Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Buffer Prepare Tris-HCl Buffer Mix Combine Buffer and Electron Acceptor in Cuvette Buffer->Mix Substrate Prepare Pimeloyl-CoA Solution Add_Substrate Add Pimeloyl-CoA to Initiate Reaction Substrate->Add_Substrate Enzyme Prepare Cell-Free Extract Add_Enzyme Add Enzyme Extract Enzyme->Add_Enzyme Mix->Add_Enzyme Incubate Incubate at 30°C Add_Enzyme->Incubate Incubate->Add_Substrate Monitor Monitor Absorbance Change Add_Substrate->Monitor Calculate Calculate Enzyme Activity Monitor->Calculate

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dicarboxylic acidurias are a group of inherited metabolic disorders characterized by the abnormal excretion of dicarboxylic acids in the urine. These conditions often stem from defects in the mitochondrial fatty acid β-oxidation pathway, leading to significant clinical manifestations, including hypoglycemia, metabolic acidosis, and encephalopathy. A critical, yet often overlooked, intermediate in the metabolic cascade of dicarboxylic acids is 6-Carboxyhex-2-enoyl-CoA. This technical guide provides a comprehensive overview of the metabolic pathway involving this compound, its enzymatic origins, and its direct linkage to the pathophysiology of dicarboxylic aciduria, with a particular focus on Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This document details the analytical methods for detecting key metabolites, provides established experimental protocols, and presents quantitative data to aid researchers and clinicians in understanding and investigating these complex metabolic disorders.

Introduction to Dicarboxylic Aciduria

Dicarboxylic aciduria is a hallmark biochemical abnormality in a class of inborn errors of metabolism affecting the catabolism of fatty acids.[1][2][3] Under normal physiological conditions, fatty acids are primarily metabolized through mitochondrial β-oxidation to produce acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle to generate ATP. However, when this pathway is impaired, an alternative pathway, ω-oxidation of fatty acids in the endoplasmic reticulum, becomes more active, leading to the formation of dicarboxylic acids. These dicarboxylic acids, such as adipic acid (C6), suberic acid (C8), and sebacic acid (C10), are then further metabolized, primarily within peroxisomes, via β-oxidation.[4][5][6][7]

A defect in the enzymes responsible for the β-oxidation of these dicarboxylic acids results in their accumulation and subsequent excretion in the urine.[1][2][8] One of the most common genetic disorders associated with dicarboxylic aciduria is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an autosomal recessive condition that impairs the initial dehydrogenation step in the β-oxidation of medium-chain fatty acids and dicarboxylic acids.[1][2][9][5][8]

The Metabolic Pathway of Adipic Acid and the Formation of this compound

Adipic acid (hexanedioic acid), a six-carbon dicarboxylic acid, serves as a key substrate in the pathway leading to the formation of this compound. The metabolism of adipic acid mirrors that of fatty acid β-oxidation and can be delineated into the following key steps:

  • Activation: Adipic acid is first activated to its coenzyme A thioester, Adipyl-CoA , in an ATP-dependent reaction catalyzed by an acyl-CoA synthetase.

  • Dehydrogenation: Adipyl-CoA then undergoes dehydrogenation by an acyl-CoA dehydrogenase, introducing a double bond between the α (C2) and β (C3) carbons. This reaction yields the central molecule of interest, This compound .[10] Evidence strongly suggests that Medium-Chain Acyl-CoA Dehydrogenase (MCAD) is capable of catalyzing this step, highlighting the direct link between MCAD deficiency and the accumulation of adipic acid.[4][5][8]

  • Hydration: Subsequently, an enoyl-CoA hydratase adds a water molecule across the double bond of this compound, forming 6-Carboxy-3-hydroxyhexanoyl-CoA .

  • Dehydrogenation: A hydroxyacyl-CoA dehydrogenase then oxidizes the hydroxyl group to a keto group, producing 6-Carboxy-3-oxohexanoyl-CoA .

  • Thiolytic Cleavage: Finally, a thiolase cleaves 6-Carboxy-3-oxohexanoyl-CoA, releasing acetyl-CoA and succinyl-CoA . Succinyl-CoA can then enter the TCA cycle, providing an anaplerotic substrate.

This pathway is crucial for the complete oxidation of dicarboxylic acids and for replenishing TCA cycle intermediates.

Diagram of the Peroxisomal β-Oxidation of Adipyl-CoA

Peroxisomal_Beta_Oxidation Adipic_Acid Adipic Acid (C6) Adipyl_CoA Adipyl-CoA Adipic_Acid->Adipyl_CoA Acyl-CoA Synthetase Enoyl_CoA This compound Adipyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (e.g., MCAD) Hydroxyacyl_CoA 6-Carboxy-3-hydroxyhexanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 6-Carboxy-3-oxohexanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Succinyl_CoA Succinyl-CoA Ketoacyl_CoA->Succinyl_CoA Thiolase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Peroxisomal β-oxidation of adipic acid.

Enzymatic Deficiencies and Dicarboxylic Aciduria

The accumulation and subsequent urinary excretion of dicarboxylic acids are primarily linked to deficiencies in enzymes of the mitochondrial fatty acid β-oxidation pathway.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is the most common inherited disorder of fatty acid oxidation.[1][2] The ACADM gene provides instructions for making the MCAD enzyme, which is responsible for the initial dehydrogenation step of fatty acyl-CoAs with chain lengths of 4 to 12 carbons. As research has shown, MCAD also exhibits activity towards dicarboxylic acyl-CoAs, including adipyl-CoA and dodecanedioyl-CoA.[4][5][8]

In MCAD deficiency, the impaired dehydrogenation of adipyl-CoA to this compound leads to the accumulation of adipyl-CoA and its precursor, adipic acid. This backup in the metabolic pathway results in the characteristic dicarboxylic aciduria observed in these patients, with elevated levels of adipic, suberic, and sebacic acids in the urine.[1][2][9]

Glutaric Aciduria Type I and II

Glutaric aciduria type I is caused by a deficiency of glutaryl-CoA dehydrogenase, an enzyme involved in the catabolism of lysine, hydroxylysine, and tryptophan. While the primary metabolites are glutaric and 3-hydroxyglutaric acids, some studies have reported a secondary increase in adipic acid excretion in these patients.[11][12] This may be due to the inhibition of other acyl-CoA dehydrogenases by the accumulating glutaryl-CoA.

Glutaric aciduria type II (Multiple Acyl-CoA Dehydrogenase Deficiency) is a more complex disorder affecting the transfer of electrons from multiple acyl-CoA dehydrogenases to the electron transport chain. This results in a broader spectrum of accumulating metabolites, including significant dicarboxylic aciduria.[13][14]

Quantitative Data in Dicarboxylic Aciduria

The quantitative analysis of urinary organic acids is crucial for the diagnosis and monitoring of dicarboxylic acidurias. The following tables summarize typical findings in patients with MCAD deficiency and Glutaric Aciduria Type I compared to healthy controls.

Table 1: Urinary Dicarboxylic Acid Concentrations in MCAD Deficiency

Dicarboxylic AcidPatient Range (mmol/mol creatinine)Normal Range (mmol/mol creatinine)
Adipic Acid (C6)100 - 2000< 20
Suberic Acid (C8)50 - 1500< 10
Sebacic Acid (C10)20 - 500< 5

Note: Values can vary significantly depending on the patient's clinical state (e.g., during a metabolic crisis).

Table 2: Urinary Organic Acid Profile in Glutaric Aciduria Type I

Organic AcidPatient Range (mmol/mol creatinine)Normal Range (mmol/mol creatinine)
Glutaric Acid100 - 5000< 5
3-Hydroxyglutaric Acid50 - 1000< 2
Adipic AcidModerately Elevated< 20

Experimental Protocols

Quantitative Analysis of Urinary Dicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the quantitative analysis of dicarboxylic acids in urine.

1. Sample Preparation:

  • To 1 mL of urine, add an internal standard (e.g., 3,3-dimethylglutaric acid).
  • Acidify the urine to pH 1-2 with hydrochloric acid.
  • Extract the organic acids with two portions of 3 mL ethyl acetate.
  • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
  • Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injection Volume: 1 µL in splitless mode.
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 2 minutes.
  • Ramp 1: 5°C/min to 200°C.
  • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target dicarboxylic acids and their internal standards.

4. Quantification:

  • Generate a calibration curve for each dicarboxylic acid using standard solutions of known concentrations.
  • Calculate the concentration of each analyte in the urine sample by comparing its peak area to that of the internal standard and referencing the calibration curve.

Diagram of the GC-MS Workflow for Urinary Organic Acid Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Urine_Sample Urine Sample Internal_Standard Add Internal Standard Urine_Sample->Internal_Standard Acidification Acidification (pH 1-2) Internal_Standard->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization TMS Derivatization (BSTFA + TMCS) Evaporation->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection (SIM) Ionization->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

Caption: Workflow for GC-MS analysis of urinary organic acids.

Acyl-CoA Dehydrogenase Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of acyl-CoA dehydrogenases, such as MCAD, using an artificial electron acceptor.

1. Reagents:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.6, containing 0.2 mM EDTA.
  • Substrate: Adipyl-CoA (or other relevant acyl-CoA), 10 mM stock solution.
  • Electron Acceptor: 10 mM Ferricenium hexafluorophosphate (B91526) in acetonitrile.
  • Enzyme Source: Cell lysate, isolated mitochondria, or purified enzyme.

2. Assay Procedure:

  • In a cuvette, combine 950 µL of assay buffer, 10 µL of the enzyme source, and 10 µL of the ferricenium solution.
  • Incubate at 37°C for 5 minutes to allow for temperature equilibration.
  • Initiate the reaction by adding 30 µL of the adipyl-CoA substrate solution.
  • Immediately monitor the reduction of the ferricenium ion by measuring the decrease in absorbance at 300 nm for 5-10 minutes using a spectrophotometer.

3. Calculation of Enzyme Activity:

  • Determine the rate of change in absorbance per minute (ΔA/min).
  • Calculate the enzyme activity using the Beer-Lambert law (Activity = (ΔA/min * Total Volume) / (ε * Path Length * Enzyme Volume)), where ε is the molar extinction coefficient of the ferricenium ion.

Conclusion and Future Directions

The intermediate this compound represents a critical juncture in the metabolism of dicarboxylic acids. Its formation, catalyzed by acyl-CoA dehydrogenases such as MCAD, and its subsequent processing are vital for cellular energy homeostasis. A comprehensive understanding of this pathway is paramount for elucidating the pathophysiology of dicarboxylic acidurias and for the development of novel therapeutic strategies. Future research should focus on the precise characterization of the enzymes involved in dicarboxylic acid β-oxidation, the development of more sensitive and specific biomarkers for these disorders, and the exploration of therapeutic interventions aimed at bypassing or correcting the underlying enzymatic defects. This technical guide provides a foundational resource for researchers and clinicians dedicated to advancing the knowledge and treatment of these challenging metabolic diseases.

References

An In-depth Technical Guide to the Cellular Localization of 6-Carboxyhex-2-enoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the putative synthesis pathway and cellular localization of 6-Carboxyhex-2-enoyl-CoA, an intermediate in dicarboxylic acid metabolism. Drawing upon established knowledge of fatty acid and dicarboxylic acid oxidation, this document provides a comprehensive overview for research and drug development applications.

Proposed Synthesis Pathway of this compound

The synthesis of this compound is postulated to be a two-step process originating from the six-carbon dicarboxylic acid, adipic acid. This pathway is a critical entry point for dicarboxylic acids into the β-oxidation spiral for energy production or further metabolic processing.

Step 1: Activation of Adipic Acid

Adipic acid is first activated by the attachment of Coenzyme A (CoA) to one of its carboxyl groups. This reaction is catalyzed by an acyl-CoA synthetase, likely a dicarboxylyl-CoA synthetase, to form adipoyl-CoA. This activation step is essential for the subsequent enzymatic reactions.

Step 2: Dehydrogenation of Adipoyl-CoA

The saturated adipoyl-CoA is then dehydrogenated to introduce a double bond between the α (C2) and β (C3) carbons. This reaction forms the unsaturated product, this compound. This dehydrogenation is the first step of the β-oxidation cycle for dicarboxylic acids.

Synthesis_of_this compound cluster_pathway Putative Synthesis Pathway Adipic_acid Adipic Acid Adipoyl_CoA Adipoyl-CoA Adipic_acid->Adipoyl_CoA Dicarboxylyl-CoA Synthetase Enoyl_CoA This compound Adipoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (Mitochondria) Acyl-CoA Oxidase (Peroxisome) Cellular_Localization cluster_cell Cellular Environment cluster_mito Mitochondrion cluster_perox Peroxisome Cytoplasm Cytoplasm Adipic_acid Adipic Acid Mito_Matrix Mitochondrial Matrix Adipoyl_CoA_Mito Adipoyl-CoA Enoyl_CoA_Mito This compound Adipoyl_CoA_Mito->Enoyl_CoA_Mito Dehydrogenation MCAD MCAD MCAD->Adipoyl_CoA_Mito Perox_Lumen Peroxisomal Lumen Adipoyl_CoA_Perox Adipoyl-CoA Enoyl_CoA_Perox This compound Adipoyl_CoA_Perox->Enoyl_CoA_Perox Oxidation ACOX ACOX ACOX->Adipoyl_CoA_Perox Adipoyl_CoA_Cytoplasm Adipoyl-CoA Adipic_acid->Adipoyl_CoA_Cytoplasm Activation (Acyl-CoA Synthetase) Adipoyl_CoA_Cytoplasm->Adipoyl_CoA_Mito Transport Adipoyl_CoA_Cytoplasm->Adipoyl_CoA_Perox Transport Experimental_Workflow cluster_workflow Experimental Workflow for Cellular Localization Start Cell/Tissue Homogenization Fractionation Subcellular Fractionation (Differential Centrifugation) Start->Fractionation Mito_Fraction Mitochondrial Fraction Fractionation->Mito_Fraction Perox_Fraction Peroxisomal Fraction Fractionation->Perox_Fraction WB_Mito Western Blot (Marker Proteins) Mito_Fraction->WB_Mito Enzyme_Assay_Mito Enzyme Activity Assay (Adipoyl-CoA substrate) Mito_Fraction->Enzyme_Assay_Mito WB_Perox Western Blot (Marker Proteins) Perox_Fraction->WB_Perox Enzyme_Assay_Perox Enzyme Activity Assay (Adipoyl-CoA substrate) Perox_Fraction->Enzyme_Assay_Perox Conclusion Determine Localization of Synthesis WB_Mito->Conclusion WB_Perox->Conclusion Enzyme_Assay_Mito->Conclusion Enzyme_Assay_Perox->Conclusion

Degradation of 6-Carboxyhex-2-enoyl-CoA: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the proposed metabolic fate of 6-Carboxyhex-2-enoyl-CoA, a dicarboxylic acid derivative of an unsaturated fatty acid intermediate. While direct experimental evidence for the degradation of this specific molecule is not extensively documented, this paper synthesizes current knowledge from analogous pathways, primarily the β-oxidation of unsaturated fatty acids and the anaerobic degradation of dicarboxylic and alicyclic acids, to construct a scientifically robust, putative degradation pathway. This guide includes detailed descriptions of the key enzymatic steps, proposed intermediates, and final degradation products. Furthermore, it presents relevant quantitative data from studies on homologous enzymes and substrates in clearly structured tables and outlines detailed experimental protocols to facilitate further research in this area. Visualizations of the proposed pathway and experimental workflows are provided using Graphviz to enhance understanding.

Introduction

The metabolism of fatty acids is a cornerstone of cellular energy production and biosynthetic precursor supply. While the degradation of saturated fatty acids via the β-oxidation spiral is well-characterized, the metabolism of unsaturated and modified fatty acids, such as those containing additional carboxyl groups, presents a more complex enzymatic challenge. This compound is a molecule of interest as it combines features of both an unsaturated fatty acid and a dicarboxylic acid. Understanding its degradation is crucial for elucidating novel metabolic pathways and for the development of therapeutics targeting fatty acid metabolism.

This whitepaper proposes a degradation pathway for this compound based on established principles of fatty acid oxidation and the metabolism of analogous compounds. The proposed pathway involves a series of enzymatic reactions, including hydration, oxidation, and thiolytic cleavage, ultimately leading to the generation of acetyl-CoA and succinyl-CoA, which can then enter central carbon metabolism.

Proposed Degradation Pathway of this compound

The degradation of this compound is hypothesized to proceed through a modified β-oxidation pathway. The presence of the double bond at the C2 position and the terminal carboxyl group necessitates the involvement of specific enzymes to handle these chemical features.

Logical Flow of the Proposed Degradation Pathway

Degradation_Pathway_Logic cluster_0 Initiation cluster_1 Core β-Oxidation Steps cluster_2 Processing of Dicarboxylic Acid Remnant cluster_3 Final Products Start This compound Hydration Enoyl-CoA Hydratase Start->Hydration Step 1 Dehydrogenation 3-Hydroxyacyl-CoA Dehydrogenase Hydration->Dehydrogenation Step 2 Thiolysis β-Ketothiolase Dehydrogenation->Thiolysis Step 3 Propionyl_CoA_Processing Propionyl-CoA Carboxylation Pathway Thiolysis->Propionyl_CoA_Processing Intermediate Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA Product 1 Succinyl_CoA Succinyl-CoA Propionyl_CoA_Processing->Succinyl_CoA Product 2

Caption: Logical workflow of the proposed degradation pathway for this compound.

Detailed Enzymatic Steps

The proposed pathway initiates with the action of enzymes analogous to those involved in the β-oxidation of unsaturated fatty acids.

Degradation_of_this compound This compound This compound 3-Hydroxy-6-carboxyhexanoyl-CoA 3-Hydroxy-6-carboxyhexanoyl-CoA This compound->3-Hydroxy-6-carboxyhexanoyl-CoA Enoyl-CoA Hydratase (+H2O) 3-Keto-6-carboxyhexanoyl-CoA 3-Keto-6-carboxyhexanoyl-CoA 3-Hydroxy-6-carboxyhexanoyl-CoA->3-Keto-6-carboxyhexanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Butyryl-CoA-4-carboxylate Butyryl-CoA-4-carboxylate (Adipyl-CoA semialdehyde) 3-Keto-6-carboxyhexanoyl-CoA->Butyryl-CoA-4-carboxylate β-Ketothiolase (+CoA-SH) Acetyl-CoA Acetyl-CoA 3-Keto-6-carboxyhexanoyl-CoA->Acetyl-CoA β-Ketothiolase (+CoA-SH) Propionyl-CoA Propionyl-CoA Butyryl-CoA-4-carboxylate->Propionyl-CoA Further β-oxidation (hypothetical) D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase (ATP, HCO3-) L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (Vitamin B12)

Caption: Proposed enzymatic degradation pathway of this compound.

Step 1: Hydration The first step is the hydration of the double bond between C2 and C3 of this compound. This reaction is catalyzed by an enoyl-CoA hydratase . These enzymes are known to act on a wide range of enoyl-CoA substrates with varying chain lengths.[1][2] The product of this reaction is 3-hydroxy-6-carboxyhexanoyl-CoA .

Step 2: Dehydrogenation The newly formed hydroxyl group at C3 is then oxidized to a keto group by a 3-hydroxyacyl-CoA dehydrogenase . This reaction is NAD+-dependent and produces 3-keto-6-carboxyhexanoyl-CoA .

Step 3: Thiolytic Cleavage The final step of the β-oxidation cycle is the thiolytic cleavage of the Cα-Cβ bond by β-ketothiolase . This reaction requires a molecule of Coenzyme A and releases a two-carbon unit as acetyl-CoA and a shortened dicarboxylic acid thioester, butyryl-CoA-4-carboxylate (also known as adipyl-CoA semialdehyde).

Step 4: Further Degradation of the Dicarboxylic Acid Remnant The resulting butyryl-CoA-4-carboxylate would likely undergo further rounds of β-oxidation. Anaerobic degradation studies of long-chain dicarboxylic acids have shown that β-oxidation is the primary mechanism of breakdown.[3][4][5][6] This would ultimately lead to the formation of propionyl-CoA .

Step 5: Conversion of Propionyl-CoA to Succinyl-CoA Propionyl-CoA, a three-carbon acyl-CoA, is a common product of the oxidation of odd-chain fatty acids. It is converted to the citric acid cycle intermediate succinyl-CoA through a well-established three-step pathway involving propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.[7]

Quantitative Data from Homologous Systems

Direct kinetic data for enzymes acting on this compound is not available. However, data from studies on enzymes with similar substrates can provide valuable insights into the potential efficiency of the proposed pathway.

Table 1: Kinetic Parameters of Enoyl-CoA Hydratases with Various Substrates

Enzyme SourceSubstrateKm (µM)Vmax (U/mg)Reference
Aeromonas caviaeCrotonyl-CoA (C4)1106.2 x 10³[8]
Aeromonas caviae2-Hexenoyl-CoA (C6)501.8 x 10³[8]
Aeromonas caviae2-Octenoyl-CoA (C8)300.5 x 10³[8]
Rat Livertrans-2,trans-4-Hexadienoyl-CoAN/AN/A
Escherichia coliCrotonyl-CoA21 ± 2N/A[9]

Table 2: Kinetic Parameters of Dienoyl-CoA Reductases

Enzyme SourceSubstrateKm (µM)kcat (s-1)Reference
Rat Livertrans-2,trans-4-Hexadienoyl-CoA4.5130
Rat Liver5-Phenyl-trans-2,trans-4-pentadienoyl-CoA1.82.5
Escherichia coli2-trans,4-cis-Dienoyl-CoAN/AN/A[10]

Experimental Protocols

To validate the proposed degradation pathway of this compound and to characterize the enzymes involved, the following experimental protocols are suggested.

Synthesis of this compound

A detailed protocol for the chemical or enzymatic synthesis of the substrate is a prerequisite for any degradation study. A potential synthetic route could involve the activation of 6-carboxyhex-2-enoic acid with Coenzyme A using an appropriate acyl-CoA synthetase or chemical methods.

Enzyme Assays

4.2.1. Enoyl-CoA Hydratase Activity Assay

  • Principle: The hydration of the α,β-unsaturated thioester bond leads to a decrease in absorbance at 263 nm.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer, pH 7.8

    • 50 µM this compound

    • Enzyme preparation (cell-free extract or purified enzyme)

  • Procedure:

    • Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.

    • Initiate the reaction by adding this compound.

    • Monitor the decrease in absorbance at 263 nm using a spectrophotometer.

    • Calculate the specific activity based on the molar extinction coefficient of the substrate.

4.2.2. 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

  • Principle: The oxidation of the 3-hydroxyacyl-CoA is coupled to the reduction of NAD+, which can be monitored by the increase in absorbance at 340 nm.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer, pH 9.0

    • 1 mM NAD+

    • 50 µM 3-Hydroxy-6-carboxyhexanoyl-CoA (product from the hydratase reaction)

    • Enzyme preparation

  • Procedure:

    • Combine the buffer, NAD+, and enzyme preparation in a cuvette.

    • Start the reaction by adding the substrate.

    • Measure the increase in absorbance at 340 nm.

Identification of Degradation Products by Mass Spectrometry
  • Principle: Liquid chromatography-mass spectrometry (LC-MS) can be used to separate and identify the intermediates and final products of the degradation pathway.

  • Procedure:

    • Incubate this compound with a cell-free extract or a reconstituted enzyme system.

    • Take samples at different time points and quench the reaction (e.g., with acid).

    • Analyze the samples by LC-MS, comparing the retention times and mass spectra with authentic standards of the proposed intermediates (e.g., 3-hydroxy-6-carboxyhexanoyl-CoA, acetyl-CoA, succinyl-CoA).

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Substrate Preparation cluster_1 Enzymatic Degradation cluster_2 Analysis cluster_3 Data Interpretation Synthesis Synthesize This compound Incubation Incubate with Cell-Free Extract or Purified Enzymes Synthesis->Incubation Enzyme_Assays Spectrophotometric Enzyme Assays Incubation->Enzyme_Assays LC_MS LC-MS Analysis of Intermediates and Products Incubation->LC_MS Kinetics Determine Enzyme Kinetics Enzyme_Assays->Kinetics Pathway_Validation Validate Proposed Pathway LC_MS->Pathway_Validation

Caption: A generalized experimental workflow for studying the degradation of this compound.

Conclusion

While the degradation of this compound has not been explicitly elucidated, this whitepaper provides a comprehensive, scientifically-grounded framework for its putative metabolic pathway. By drawing parallels with the well-established β-oxidation of unsaturated fatty acids and the anaerobic degradation of dicarboxylic acids, we propose a pathway that culminates in the formation of acetyl-CoA and succinyl-CoA. The provided quantitative data from homologous systems and detailed experimental protocols offer a solid foundation for researchers to empirically validate and further explore this novel metabolic route. Future research in this area will not only enhance our fundamental understanding of cellular metabolism but may also unveil new targets for therapeutic intervention in metabolic diseases.

References

Formation of 6-Carboxyhex-2-enoyl-CoA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic formation of 6-carboxyhex-2-enoyl-CoA, a key intermediate in the anaerobic degradation of aromatic compounds, specifically the benzoate (B1203000) degradation pathway. The core of this process is the dehydrogenation of pimeloyl-CoA, catalyzed by pimeloyl-CoA dehydrogenase. This document details the metabolic context, enzymatic properties, and relevant experimental procedures, offering valuable insights for researchers in metabolic engineering, drug discovery, and enzymology.

Introduction: Metabolic Context

This compound is an intermediate in the β-oxidation pathway of pimelic acid (heptanedioic acid), a seven-carbon dicarboxylic acid. This pathway is a crucial part of the anaerobic degradation of benzoate in various bacteria. In this metabolic route, aromatic compounds are converted to non-aromatic central intermediates that can be further metabolized to enter the tricarboxylic acid (TCA) cycle. Pimeloyl-CoA is a key intermediate in this pathway and its subsequent degradation mirrors the steps of fatty acid β-oxidation. The initial step is the dehydrogenation of pimeloyl-CoA to form this compound.

The Core Enzyme: Pimeloyl-CoA Dehydrogenase

The formation of this compound is catalyzed by the enzyme pimeloyl-CoA dehydrogenase (EC 1.3.1.62). This enzyme belongs to the acyl-CoA dehydrogenase family, which are flavoproteins that catalyze the α,β-dehydrogenation of acyl-CoA thioesters.

Reaction:

Pimeloyl-CoA + NAD⁺ → this compound + NADH + H⁺

This reaction introduces a trans double bond between the C2 and C3 positions of the hexanoyl-CoA backbone.

Quantitative Data on Related Acyl-CoA Dehydrogenases

While specific kinetic data for pimeloyl-CoA dehydrogenase is not extensively documented in publicly available literature, data from homologous medium-chain acyl-CoA dehydrogenases (MCADs) that act on dicarboxylic acids provides valuable insights. The following tables summarize kinetic parameters for a representative bacterial acyl-CoA dehydrogenase from Pseudomonas putida KT2440, which shows activity on medium to long-chain fatty acids, and for mammalian MCAD with dicarboxylyl-CoA substrates.

Table 1: Kinetic Parameters of Acyl-CoA Dehydrogenase from Pseudomonas putida KT2440 (PP_2437)

Substrate (Acyl-CoA Ester)Vmax (U/mg)Km (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)
Dodecanoyl-CoA (C12)10.3 ± 0.44.9 ± 0.610.82.2
Decanoyl-CoA (C10)8.9 ± 0.35.2 ± 0.79.31.8
Octanoyl-CoA (C8)6.5 ± 0.27.1 ± 0.96.81.0
Hexanoyl-CoA (C6)3.2 ± 0.110.5 ± 1.53.30.3

Data adapted from studies on Pseudomonas putida KT2440.[1][2]

Table 2: Relative Activity of Mammalian Acyl-CoA Dehydrogenases with Dicarboxylyl-CoA Substrates

EnzymeSubstrateRelative Activity (%)
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Dodecanedioyl-CoA (DC₁₂)28
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Dodecanedioyl-CoA (DC₁₂)72
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Dodecanedioyl-CoA (DC₁₂)4

Activity is relative to the preferred monocarboxylic acyl-CoA substrate for each enzyme.[3]

Experimental Protocols

Synthesis of Pimeloyl-CoA

Principle: Pimeloyl-CoA can be synthesized from pimelic acid and coenzyme A using N-hydroxysuccinimide (NHS) ester chemistry. This method provides good yields and avoids significant side reactions.[4][5]

Materials:

  • Pimelic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS)

  • Dioxane

  • Coenzyme A (Li salt or free acid)

  • Sodium bicarbonate

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Activation of Pimelic Acid: Dissolve pimelic acid and NHS in dioxane. Add a solution of DCC in dioxane dropwise with stirring at room temperature. Allow the reaction to proceed for 2-3 hours.

  • Removal of Dicyclohexylurea (DCU): The DCU precipitate is removed by filtration. The filtrate containing the pimelic acid mono-N-hydroxysuccinimide ester is collected.

  • Reaction with Coenzyme A: The filtrate is added to a solution of Coenzyme A in aqueous sodium bicarbonate. The pH is maintained at 7.5-8.0. The reaction mixture is stirred at room temperature for 4-6 hours.

  • Purification: The reaction mixture is acidified to pH 2-3 with HCl and washed with diethyl ether to remove unreacted starting materials. The aqueous layer containing pimeloyl-CoA is then purified using column chromatography (e.g., DEAE-cellulose or a C18 solid-phase extraction column).

  • Characterization: The purified pimeloyl-CoA should be characterized by UV-Vis spectrophotometry (absorbance at 260 nm for the adenine (B156593) moiety of CoA) and mass spectrometry.

Pimeloyl-CoA Dehydrogenase Activity Assay

Principle: The activity of pimeloyl-CoA dehydrogenase can be measured spectrophotometrically by following the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526) or dichlorophenolindophenol (DCPIP), or by monitoring the formation of NADH. The following is a general protocol adaptable for pimeloyl-CoA dehydrogenase.

Materials:

  • Purified pimeloyl-CoA dehydrogenase or cell-free extract

  • Pimeloyl-CoA (substrate)

  • NAD⁺ (or an artificial electron acceptor like DCPIP)

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer and cuvettes

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, NAD⁺, and the enzyme solution.

  • Baseline Measurement: Equilibrate the mixture to the desired temperature (e.g., 30°C) and measure the baseline absorbance at 340 nm (for NADH formation).

  • Initiation of Reaction: Initiate the reaction by adding a known concentration of pimeloyl-CoA to the cuvette.

  • Monitoring the Reaction: Record the increase in absorbance at 340 nm over time. The rate of NADH formation is directly proportional to the enzyme activity.

  • Calculation of Activity: The enzyme activity can be calculated using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Enoyl-CoA Hydratase Activity Assay (Next Step in the Pathway)

Principle: The subsequent step in the β-oxidation of pimeloyl-CoA is the hydration of this compound, catalyzed by an enoyl-CoA hydratase. The activity of this enzyme is monitored by the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA thioester.[6]

Materials:

  • Purified enoyl-CoA hydratase or cell-free extract

  • This compound (substrate)

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer and UV-transparent cuvettes

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer and the substrate, this compound.

  • Baseline Measurement: Equilibrate the mixture to the desired temperature (e.g., 30°C) and measure the initial absorbance at 263 nm.

  • Initiation of Reaction: Initiate the reaction by adding the enzyme solution to the cuvette.

  • Monitoring the Reaction: Record the decrease in absorbance at 263 nm over time.

  • Calculation of Activity: The enzyme activity is calculated using the molar extinction coefficient for the enoyl-CoA thioester bond at 263 nm (approximately 6.7 x 10³ M⁻¹cm⁻¹).

Visualizations

Metabolic Pathway

Pimeloyl_CoA_Beta_Oxidation cluster_pathway Pimeloyl-CoA Beta-Oxidation cluster_cofactors Cofactors Pimeloyl_CoA Pimeloyl-CoA Carboxyhexenoyl_CoA This compound Pimeloyl_CoA->Carboxyhexenoyl_CoA  Pimeloyl-CoA  Dehydrogenase NAD1 NAD+ Hydroxycarboxyhexanoyl_CoA 3-Hydroxy-6-carboxyhexanoyl-CoA Carboxyhexenoyl_CoA->Hydroxycarboxyhexanoyl_CoA  Enoyl-CoA  Hydratase NADH1 NADH + H+ Carboxyhexenoyl_CoA->NADH1 NADH Ketocarboxyhexanoyl_CoA 3-Keto-6-carboxyhexanoyl-CoA Hydroxycarboxyhexanoyl_CoA->Ketocarboxyhexanoyl_CoA  3-Hydroxyacyl-CoA  Dehydrogenase NAD2 NAD+ Glutaryl_CoA Glutaryl-CoA Ketocarboxyhexanoyl_CoA->Glutaryl_CoA  Thiolase NADH2 NADH + H+ Ketocarboxyhexanoyl_CoA->NADH2 NADH Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA Further Metabolism NAD1->Carboxyhexenoyl_CoA NAD⁺ H2O->Hydroxycarboxyhexanoyl_CoA NAD2->Ketocarboxyhexanoyl_CoA NAD⁺ CoA_SH->Glutaryl_CoA CoA-SH

Caption: β-Oxidation of Pimeloyl-CoA.

Experimental Workflow

Enzyme_Characterization_Workflow cluster_workflow Enzyme Characterization Workflow start Start: Enzyme Source (e.g., Bacterial Culture) cell_lysis Cell Lysis and Crude Extract Preparation start->cell_lysis purification Enzyme Purification (e.g., Chromatography) cell_lysis->purification activity_assay Enzyme Activity Assay (Spectrophotometry) purification->activity_assay synthesis Substrate Synthesis (Pimeloyl-CoA) synthesis->activity_assay kinetic_analysis Kinetic Parameter Determination (Km, Vmax) activity_assay->kinetic_analysis data_analysis Data Analysis and Interpretation kinetic_analysis->data_analysis

Caption: General Experimental Workflow.

Conclusion

The formation of this compound via pimeloyl-CoA dehydrogenase is a critical step in the anaerobic degradation of aromatic compounds in certain bacteria. Understanding the enzymes involved in this pathway, their kinetics, and the methods to study them is essential for applications in metabolic engineering, bioremediation, and as potential targets for antimicrobial drug development. This guide provides a foundational resource for researchers to delve into the intricacies of this metabolic process. Further research into the specific pimeloyl-CoA dehydrogenases will undoubtedly reveal more about the diversity and regulation of these important biochemical pathways.

References

An In-depth Technical Guide on 6-Carboxyhex-2-enoyl-CoA in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of 6-Carboxyhex-2-enoyl-CoA in fatty acid metabolism. Contrary to the metabolic pathways of typical fatty acids, this dicarboxylic acid derivative is not a substrate for fatty acid elongation. Instead, it serves as a key intermediate in the peroxisomal β-oxidation of adipic acid, a six-carbon dicarboxylic acid. This document details the enzymatic pathways, presents available quantitative data, outlines experimental protocols for studying its metabolism, and provides visualizations of the relevant biochemical processes. This guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, metabolic disorders, and drug development.

Introduction: The Dichotomy of Fatty Acid Metabolism

Fatty acid metabolism is a central process in cellular energy homeostasis, involving both the anabolic pathway of fatty acid synthesis and elongation, and the catabolic pathway of fatty acid degradation (β-oxidation). While both processes involve a trans-2-enoyl-CoA intermediate, the specific molecular structures of the substrates and the enzymes involved dictate their metabolic fate. This guide focuses on a specific dicarboxylic acid derivative, this compound, and elucidates its distinct role in these two opposing pathways.

This compound in Fatty Acid Degradation: Peroxisomal β-Oxidation of Dicarboxylic Acids

This compound is a key intermediate in the degradation of dicarboxylic acids, specifically the β-oxidation of adipic acid (a C6 dicarboxylic acid). This process primarily occurs in peroxisomes and serves as an alternative route for fatty acid catabolism, particularly when mitochondrial β-oxidation is impaired or overloaded.

The journey of this compound begins with the formation of its parent dicarboxylic acid. Monocarboxylic fatty acids can undergo ω-oxidation in the endoplasmic reticulum, a process that introduces a hydroxyl group at the terminal methyl carbon, which is subsequently oxidized to a carboxylic acid, forming a dicarboxylic acid. These dicarboxylic acids are then activated to their corresponding CoA esters and transported into the peroxisome for β-oxidation.

The peroxisomal β-oxidation of adipoyl-CoA (the CoA ester of adipic acid) proceeds through a series of enzymatic reactions:

  • Dehydrogenation: Adipoyl-CoA is oxidized by peroxisomal acyl-CoA oxidase (ACOX) to form this compound. This is the rate-limiting step in peroxisomal β-oxidation.

  • Hydration: this compound is hydrated by the enoyl-CoA hydratase activity of a bifunctional protein to form 3-hydroxy-6-carboxyhexanoyl-CoA. Peroxisomes contain both L- and D-bifunctional proteins (EHHADH and HSD17B4, respectively).

  • Dehydrogenation: 3-Hydroxy-6-carboxyhexanoyl-CoA is then dehydrogenated by the 3-hydroxyacyl-CoA dehydrogenase activity of the same bifunctional protein to yield 3-keto-6-carboxyhexanoyl-CoA.

  • Thiolytic Cleavage: Finally, 3-keto-6-carboxyhexanoyl-CoA is cleaved by peroxisomal 3-ketoacyl-CoA thiolase into acetyl-CoA and succinyl-CoA.

// Nodes for substrates and products Adipoyl_CoA [label="Adipoyl-CoA\n(6-Carboxyhexanoyl-CoA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enoyl_CoA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Hydroxyacyl_CoA [label="3-Hydroxy-6-carboxyhexanoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketoacyl_CoA [label="3-Keto-6-carboxyhexanoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetyl_CoA [label="Acetyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Succinyl_CoA [label="Succinyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for enzymes ACOX [label="Peroxisomal Acyl-CoA\nOxidase (ACOX)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bifunctional_Protein [label="Bifunctional Protein\n(Hydratase/Dehydrogenase)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiolase [label="Peroxisomal\n3-Ketoacyl-CoA Thiolase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges representing reactions Adipoyl_CoA -> Enoyl_CoA [label=" FAD -> FADH2", headlabel=" ACOX ", color="#EA4335"]; Enoyl_CoA -> Hydroxyacyl_CoA [label=" H2O", headlabel=" Bifunctional\n Protein ", color="#EA4335"]; Hydroxyacyl_CoA -> Ketoacyl_CoA [label=" NAD+ -> NADH + H+", headlabel=" Bifunctional\n Protein ", color="#EA4335"]; Ketoacyl_CoA -> Acetyl_CoA [label=" CoA-SH", headlabel=" Thiolase ", color="#EA4335"]; Ketoacyl_CoA -> Succinyl_CoA [label=" CoA-SH", headlabel=" Thiolase ", color="#EA4335"]; }

Caption: Substrate specificity of fatty acid elongation.

Quantitative Data

The following table summarizes the available kinetic parameters for the enzymes involved in the peroxisomal β-oxidation of dicarboxylic acids. It is important to note that specific kinetic data for C6 substrates are limited, and values for longer-chain dicarboxylic acids are often used as approximations.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Organism/Source
Peroxisomal Acyl-CoA Oxidase (ACOX) Adipoyl-CoA (C6)~10-20 (estimated)Not specifiedRat Liver
Dodecanedioyl-CoA (C12)12.5135Rat Liver
Enoyl-CoA Hydratase (Bifunctional Protein) trans-2-Hexenoyl-CoANot specifiedHigh activityAeromonas caviae
Crotonyl-CoA (C4)256200Aeromonas caviae
3-Ketoacyl-CoA Thiolase 3-Ketoacyl-CoAsBroad specificityNot specifiedArabidopsis thaliana

Note: The kinetic values can vary depending on the experimental conditions and the purity of the enzyme preparation.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the metabolism of this compound and related compounds in the peroxisomal β-oxidation of dicarboxylic acids.

Assay for Peroxisomal Acyl-CoA Oxidase (ACOX) Activity

This spectrophotometric assay measures the production of hydrogen peroxide (H₂O₂) during the oxidation of a dicarboxylyl-CoA substrate.

  • Principle: ACOX catalyzes the conversion of the dicarboxylyl-CoA to a trans-2-enoyl-CoA, with the concomitant reduction of FAD to FADH₂. The FADH₂ is then reoxidized by molecular oxygen, producing H₂O₂. The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable increase in absorbance.

  • Reagents:

    • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

    • Adipoyl-CoA (or other dicarboxylyl-CoA substrate) solution (1 mM)

    • Horseradish peroxidase (HRP) solution (1 mg/mL)

    • Chromogenic substrate solution (e.g., 10 mM 3,3',5,5'-tetramethylbenzidine (B1203034) - TMB)

    • Peroxisome-enriched fraction or purified ACOX

  • Procedure:

    • Prepare a reaction

An In-depth Technical Guide to 6-Carboxyhex-2-enoyl-CoA: Structure, Properties, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data for 6-Carboxyhex-2-enoyl-CoA is limited in publicly available literature. This guide provides information based on its inferred chemical structure and data from closely related dicarboxylic acyl-CoA and enoyl-CoA compounds. The content herein is intended for research and informational purposes.

Introduction

This compound is a dicarboxylic acyl-coenzyme A derivative. Structurally, it is an intermediate in the metabolism of certain fatty acids, particularly dicarboxylic acids. As an enoyl-CoA species, it is a substrate for enzymes in the beta-oxidation pathway. Dicarboxylic acids themselves are products of omega-oxidation of monocarboxylic fatty acids and can serve as an alternative energy source.[1][2] The study of such molecules is crucial for understanding lipid metabolism and its dysregulation in various disease states. This guide provides a comprehensive overview of the structure, physicochemical properties, metabolic role, and relevant experimental methodologies for this compound and its related compounds.

Structural Formula and Physicochemical Properties

Based on its nomenclature, this compound is a seven-carbon dicarboxylic acid, pimelic acid, with a double bond between the second and third carbons, which is activated with a coenzyme A thioester at one of its carboxyl groups.

Molecular Formula (inferred): C28H42N7O18P3S

Synonyms: 2,3-Didehydro-pimeloyl-CoA

Tabulated Physicochemical Properties
PropertyValue for trans-2-Hexenoyl-CoAInferred/Calculated Value for this compoundData Source
Molecular Formula C27H44N7O17P3SC28H42N7O18P3S(Calculated)
Molecular Weight 863.66 g/mol 907.67 g/mol (Calculated)
Physical State Likely a colorless solidLikely a colorless solidGeneral property of dicarboxylic acids[3]
Water Solubility Predicted: 3.54 g/LPredicted to be higher due to the extra carboxyl groupPredicted
pKa (Strongest Acidic) Predicted: 0.83Predicted: < 0.83Predicted
pKa (Strongest Basic) Predicted: 4.95Predicted: ~4.95Predicted
Physiological Charge -4-5(Calculated)

Metabolic Role and Signaling Pathways

Dicarboxylic acids are primarily metabolized through peroxisomal beta-oxidation.[1] This pathway is an alternative to the mitochondrial beta-oxidation of monocarboxylic fatty acids. The process begins with the activation of the dicarboxylic acid to its CoA ester, which is then transported into the peroxisome.

This compound is an intermediate in the beta-oxidation of pimelic acid (a C7 dicarboxylic acid). The pathway involves a series of enzymatic reactions that shorten the carbon chain.

Peroxisomal Beta-Oxidation of Dicarboxylic Acids

The metabolism of dicarboxylic acids like pimelic acid involves the following general steps within the peroxisome:

  • Activation: The dicarboxylic acid is converted to a dicarboxylyl-CoA ester by an acyl-CoA synthetase.

  • Dehydrogenation: An acyl-CoA oxidase introduces a double bond between the alpha and beta carbons, forming an enoyl-CoA intermediate, such as this compound.

  • Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming a 3-hydroxyacyl-CoA.[4]

  • Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

  • Thiolysis: A thiolase cleaves the molecule, releasing acetyl-CoA (or propionyl-CoA for odd-chain acids) and a shortened dicarboxylyl-CoA.

This cycle repeats until the dicarboxylic acid is completely broken down. The end products, such as acetyl-CoA and succinyl-CoA, can then enter other metabolic pathways like the TCA cycle.[2]

Signaling Pathway Diagram

The following diagram illustrates the general pathway of fatty acid beta-oxidation, highlighting the position of enoyl-CoA intermediates like this compound.

Beta_Oxidation_Pathway General Fatty Acid Beta-Oxidation Pathway Fatty_Acid Dicarboxylic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi CoASH Dicarboxylyl_CoA Dicarboxylyl-CoA Acyl_CoA_Synthetase->Dicarboxylyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Dicarboxylyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH2 Enoyl_CoA This compound Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase H2O Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH + H+ Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoASH Shortened_Acyl_CoA Shortened Dicarboxylyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA / Propionyl-CoA Thiolase->Acetyl_CoA Shortened_Acyl_CoA->Acyl_CoA_Dehydrogenase Re-entry into cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

References

"6-Carboxyhex-2-enoyl-CoA" biosynthesis from precursor molecules

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of 6-Carboxyhex-2-enoyl-CoA, a carboxylated derivative of a C6 fatty acyl-CoA. The synthesis of this molecule is of interest in metabolic engineering and synthetic biology for the production of specialty chemicals and pharmaceutical precursors. This document outlines the core biosynthetic steps, presents relevant quantitative data, details experimental methodologies, and provides visual representations of the involved pathways.

Introduction

This compound is a dicarboxylic acid derivative synthesized from central metabolites. Its biosynthesis is not a common, well-characterized pathway in most organisms. However, based on known enzymatic reactions, a plausible pathway can be constructed. This guide focuses on a two-stage process: the formation of the C6 enoyl-CoA precursor, trans-hex-2-enoyl-CoA, followed by a putative carboxylation step. The initial stage leverages the reverse β-oxidation (rBOX) pathway, a metabolic route for the chain elongation of fatty acids. The final, key step is proposed to be catalyzed by an enoyl-CoA carboxylase/reductase (Ecr), a class of enzymes known for their ability to carboxylate α,β-unsaturated acyl-CoA esters.

Biosynthetic Pathway of trans-Hex-2-enoyl-CoA (Precursor Molecule)

The primary route for the synthesis of trans-hex-2-enoyl-CoA from the central metabolite acetyl-CoA is the reverse β-oxidation (rBOX) pathway. This pathway is essentially the reversal of the fatty acid degradation process.

The key enzymatic steps are as follows:

  • Thiolase: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.

  • 3-Hydroxyacyl-CoA Dehydrogenase: Acetoacetyl-CoA is reduced to 3-hydroxybutyryl-CoA. This step requires a reducing equivalent, typically NADH or NADPH (B57101).

  • Enoyl-CoA Hydratase: 3-Hydroxybutyryl-CoA is dehydrated to yield crotonyl-CoA (trans-but-2-enoyl-CoA).

  • Enoyl-CoA Reductase: Crotonyl-CoA is reduced to butyryl-CoA, again requiring a reducing equivalent.

  • Thiolase (Chain Elongation): Butyryl-CoA is then condensed with another molecule of acetyl-CoA to form 3-ketohexanoyl-CoA.

  • 3-Hydroxyacyl-CoA Dehydrogenase: 3-Ketohexanoyl-CoA is reduced to 3-hydroxyhexanoyl-CoA.

  • Enoyl-CoA Hydratase: 3-Hydroxyhexanoyl-CoA is dehydrated to produce the final precursor, trans-hex-2-enoyl-CoA .

G

Putative Carboxylation of trans-Hex-2-enoyl-CoA

The final step in the biosynthesis of this compound is the carboxylation of trans-hex-2-enoyl-CoA. This reaction is catalyzed by a class of enzymes known as enoyl-CoA carboxylases/reductases (Ecrs). These enzymes catalyze the reductive carboxylation of α,β-unsaturated enoyl-CoA thioesters.[1]

While an Ecr with specific activity on trans-hex-2-enoyl-CoA has not been definitively characterized, the well-studied crotonyl-CoA carboxylase/reductase (Ccr) from various bacteria provides a model for this reaction. Ccr catalyzes the NADPH-dependent carboxylation of crotonyl-CoA (a C4 enoyl-CoA) to ethylmalonyl-CoA.[2][3] It is plausible that an Ecr with a broader substrate specificity, or a yet to be discovered Ecr, can accept the C6 substrate trans-hex-2-enoyl-CoA.

The proposed reaction is as follows:

trans-Hex-2-enoyl-CoA + CO₂ + NADPH + H⁺ → this compound + NADP⁺

// Invisible edges to align NADPH and NADP+ with the main reaction arrow edge [style=invis]; nadph -> carboxyhexenoyl_coa; carboxyhexenoyl_coa -> nadp; } . Caption: Proposed carboxylation of trans-hex-2-enoyl-CoA.

Quantitative Data

Quantitative kinetic data for the specific carboxylation of trans-hex-2-enoyl-CoA is not available in the literature. However, the kinetic parameters of crotonyl-CoA carboxylase/reductase (Ccr) from Kitasatospora setae acting on its native C4 substrate, crotonyl-CoA, can serve as a reference.

EnzymeSubstrateApparent KM (µM)Apparent kcat (s⁻¹)Reference
Crotonyl-CoA Carboxylase/Reductase (Ccr) from Kitasatospora setaeCrotonyl-CoA21 ± 2-[4]
NADPH37 ± 4-[4]
CO₂90 ± 10-[4]

Note: The kcat value for the overall reaction was not explicitly stated in the provided reference under these specific conditions. The enzyme exhibits 100% carboxylation activity under saturating CO₂ conditions.[4] In the absence of CO₂, it catalyzes the reduction of crotonyl-CoA to butyryl-CoA.[4]

Experimental Protocols

Expression and Purification of a Putative Enoyl-CoA Carboxylase/Reductase

This protocol is based on methods for the expression and purification of recombinant crotonyl-CoA carboxylase/reductase (Ccr).

Objective: To obtain purified, active Ecr for subsequent enzymatic assays.

Workflow:

G

Methodology:

  • Cloning: The gene encoding the putative Ecr is cloned into a suitable expression vector, often with an affinity tag (e.g., His₆-tag) for simplified purification.

  • Transformation: The expression vector is transformed into a suitable bacterial host, such as E. coli BL21(DE3).

  • Expression: The bacterial culture is grown to a suitable optical density (e.g., OD₆₀₀ of 0.6-0.8) and protein expression is induced (e.g., with isopropyl β-D-1-thiogalactopyranoside - IPTG).

  • Harvesting and Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is performed, for example, by sonication.

  • Purification: The cell lysate is clarified by ultracentrifugation, and the supernatant containing the soluble protein is subjected to affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Purity Check: The purity of the enzyme is assessed by SDS-PAGE.

Enoyl-CoA Carboxylase/Reductase Activity Assay

This spectrophotometric assay measures the carboxylation activity of the purified Ecr by monitoring the consumption of NADPH.

Objective: To determine the kinetic parameters of the Ecr with trans-hex-2-enoyl-CoA as a substrate.

Principle: The oxidation of NADPH to NADP⁺ results in a decrease in absorbance at 340 nm.

Reagents:

  • Purified Ecr enzyme

  • Tris-HCl buffer (pH 7.5-8.0)

  • trans-Hex-2-enoyl-CoA (substrate)

  • NADPH

  • Sodium bicarbonate (as a source of CO₂)

  • Carbonic anhydrase (to ensure rapid equilibrium between CO₂ and bicarbonate)

Procedure:

  • Prepare a reaction mixture in a cuvette containing buffer, sodium bicarbonate, carbonic anhydrase, and NADPH.

  • Initiate the reaction by adding the Ecr enzyme and trans-hex-2-enoyl-CoA.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε of NADPH at 340 nm = 6.22 mM⁻¹cm⁻¹).

  • Perform the assay at varying substrate concentrations to determine KM and kcat values.

Analysis of Acyl-CoA Esters by HPLC

This protocol allows for the separation and quantification of the substrate (trans-hex-2-enoyl-CoA) and the product (this compound).

Objective: To confirm product formation and quantify reaction yield.

Methodology:

  • Sample Preparation: Quench the enzymatic reaction at different time points (e.g., by adding acid).

  • Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

    • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Quantification: The concentration of each acyl-CoA ester is determined by comparing the peak area to a standard curve of known concentrations.

Note: For enhanced sensitivity, fluorescent derivatization of the acyl-CoA esters can be employed.[5]

Conclusion

The biosynthesis of this compound is a promising pathway for the production of novel dicarboxylic acids. While the initial steps leading to the precursor trans-hex-2-enoyl-CoA are well-established through the reverse β-oxidation pathway, the final carboxylation step remains putative. The family of enoyl-CoA carboxylases/reductases are the most likely candidates for catalyzing this transformation. Further research is required to identify and characterize a specific Ecr with activity towards C6 enoyl-CoA substrates. The experimental protocols and data presented in this guide provide a framework for future investigations into this biosynthetic pathway and its potential applications in biotechnology and pharmaceutical development.

References

Methodological & Application

Application Note: Quantification of 6-Carboxyhex-2-enoyl-CoA using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Carboxyhex-2-enoyl-CoA is a dicarboxylic acyl-coenzyme A intermediate that may play a role in various metabolic pathways. Accurate quantification of this analyte is crucial for understanding its biological function and for applications in drug development and metabolic research. This document provides a detailed protocol for the quantification of this compound in biological matrices using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The methodology is based on established principles for the analysis of short- and medium-chain acyl-CoAs.[1][2]

Principle

The method employs reverse-phase HPLC to separate this compound from other cellular components. A C18 stationary phase is used to retain the analyte based on its hydrophobicity. A gradient elution with an organic modifier (acetonitrile) in a buffered aqueous mobile phase allows for the efficient separation and elution of the target molecule. Quantification is achieved by monitoring the UV absorbance of the adenine (B156593) moiety of the coenzyme A molecule at 260 nm.[2]

Experimental Protocols

1. Sample Preparation (from cell culture or tissue)

This protocol is a general guideline and may need optimization depending on the specific sample matrix.

  • Materials:

    • Perchloric acid (PCA), 1 M, ice-cold

    • Potassium carbonate (K₂CO₃), 2 M

    • Phosphate (B84403) buffered saline (PBS), pH 7.4, ice-cold

    • Microcentrifuge tubes

    • Centrifuge capable of 15,000 x g at 4°C

    • Syringe filters, 0.22 µm PVDF

  • Procedure:

    • Harvesting Cells: For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.

    • Extraction: Add 200 µL of ice-cold 1 M PCA to the cell pellet or plate. Scrape the cells (if adherent) and transfer the lysate to a microcentrifuge tube.

    • Homogenization (for tissue): Homogenize the tissue sample in 5 volumes of ice-cold 1 M PCA.

    • Incubation: Incubate the homogenate on ice for 30 minutes to allow for complete protein precipitation.

    • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cellular debris.

    • Neutralization: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. Add 2 M K₂CO₃ dropwise while vortexing gently to neutralize the extract to a pH of 6.0-7.0. The formation of a precipitate (potassium perchlorate) will be observed.

    • Final Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to remove the potassium perchlorate (B79767) precipitate.

    • Filtration: Filter the resulting supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis. Store at -80°C if not analyzed immediately.

2. HPLC Method

  • Instrumentation:

    • A standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 100 mM potassium phosphate buffer, pH 5.5.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 20 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      2.0 5
      15.0 35
      17.0 90
      20.0 90
      21.0 5

      | 25.0 | 5 |

3. Standard Curve Preparation

  • Prepare a stock solution of this compound of known concentration in Mobile Phase A.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).

  • Inject each standard in triplicate to generate a standard curve by plotting the peak area against the concentration.

4. Quantification

  • Inject the prepared samples into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Integrate the peak area of the analyte in the sample chromatograms.

  • Calculate the concentration of this compound in the samples using the linear regression equation obtained from the standard curve.

Data Presentation

The quantitative data should be summarized in a table for clear comparison.

Sample IDPeak Area (arbitrary units)Concentration (µM)Standard Deviation (SD)
Control 1
Control 2
Control 3
Treatment 1
Treatment 2
Treatment 3

Visualization

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis sample Biological Sample (Cells or Tissue) extraction Acid Extraction (e.g., PCA) sample->extraction neutralization Neutralization & Precipitate Removal extraction->neutralization filtration Filtration (0.22 µm) neutralization->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection UV Detection (260 nm) separation->detection chromatogram Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification (Standard Curve) peak_integration->quantification final_result Final Concentration quantification->final_result

References

Application Note: Quantitative Analysis of 6-Carboxyhex-2-enoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Carboxyhex-2-enoyl-CoA is a key intermediate in the peroxisomal β-oxidation of dicarboxylic acids. These dicarboxylic acids are formed through the ω-oxidation of fatty acids, a metabolic pathway that becomes significant when mitochondrial β-oxidation is impaired. Accurate quantification of this compound can provide valuable insights into fatty acid metabolism and its dysregulation in various disease states. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound is generated from longer-chain dicarboxylic acids within the peroxisome. The pathway begins with the ω-oxidation of fatty acids in the endoplasmic reticulum to form dicarboxylic acids. These are then transported into the peroxisome for β-oxidation.

cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Fatty_Acid Fatty Acid omega_Hydroxy_Fatty_Acid ω-Hydroxy Fatty Acid Fatty_Acid->omega_Hydroxy_Fatty_Acid Cytochrome P450 ω-hydroxylase Dicarboxylic_Acid Dicarboxylic Acid omega_Hydroxy_Fatty_Acid->Dicarboxylic_Acid ADH/ALDH Dicarboxylic_Acid_transport Dicarboxylic_Acid->Dicarboxylic_Acid_transport Transport Dicarboxylyl_CoA Dicarboxylyl-CoA Target_Analyte This compound Dicarboxylyl_CoA->Target_Analyte Acyl-CoA Oxidase Chain_Shortened_Acyl_CoA Chain-Shortened Dicarboxylyl-CoA Target_Analyte->Chain_Shortened_Acyl_CoA Enoyl-CoA Hydratase/ L-Bifunctional Protein Acetyl_CoA Acetyl-CoA Chain_Shortened_Acyl_CoA->Acetyl_CoA Thiolase Dicarboxylic_Acid_transport->Dicarboxylyl_CoA Acyl-CoA Synthetase

Figure 1: Metabolic pathway of this compound formation.

Experimental Protocol

This protocol outlines the sample preparation, LC-MS/MS conditions, and data analysis for the quantification of this compound.

Sample Preparation (Solid-Phase Extraction)

Biological samples such as tissue homogenates or cell lysates require purification to remove interfering substances.

Materials:

Procedure:

  • Homogenize tissue or lyse cells in a suitable buffer and spike with the internal standard.

  • Pre-activate the SPE cartridge by washing with 3 mL of methanol.

  • Equilibrate the cartridge with 3 mL of extraction buffer.

  • Load the sample onto the cartridge.

  • Wash the cartridge with 3 mL of extraction buffer to remove unbound contaminants.

  • Elute the acyl-CoAs with the following sequence:

    • 3 mL of 50 mM ammonium formate (pH 6.3) and methanol (1:1, v/v)

    • 3 mL of 50 mM ammonium formate (pH 6.3) and methanol (1:3, v/v)

    • 3 mL of methanol

  • Combine the elution fractions and dry under a stream of nitrogen.

  • Reconstitute the dried extract in mobile phase A for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 2% Acetonitrile in 100 mM Ammonium Formate, pH 5.0
Mobile Phase B 98% Acetonitrile in 5 mM Ammonium Formate, pH 6.3
Flow Rate 0.2 mL/min
Column Temperature 42°C
Injection Volume 10 µL
Gradient Time (min)

Mass Spectrometry (MS) Conditions:

Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[1]

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 908.7 (Calculated for [M+H]⁺ of C₂₈H₄₄N₇O₁₉P₃S)
Product Ion (Q3) m/z 401.7 (Calculated for [M+H - 507]⁺)
Collision Energy Optimized for the specific instrument, typically 30-50 eV
Internal Standard Heptadecanoyl-CoA (MRM transition: m/z 1034.6 → 527.6)

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted below.

Sample_Collection Sample Collection (Tissue/Cells) Homogenization Homogenization/ Lysis Sample_Collection->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE LC_MS_MS LC-MS/MS Analysis SPE->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Figure 2: Experimental workflow for this compound analysis.

Data Presentation

Quantitative data should be presented in a clear and structured format. Below are example tables for calibration curve parameters and sample quantification.

Table 1: Calibration Curve and Performance Data

AnalyteLinearity (R²)LLOQ (nM)ULOQ (nM)Precision (%CV)Accuracy (%)
This compound>0.9911000<1585-115
Heptadecanoyl-CoA (IS)N/AN/AN/AN/AN/A

Table 2: Quantification of this compound in Biological Samples

Sample IDSample TypeConcentration (pmol/mg protein)± SD
Control 1Liver15.21.8
Control 2Liver14.81.5
Treated 1Liver25.62.1
Treated 2Liver28.12.5

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. This protocol, from sample preparation to data analysis, offers a reliable workflow for researchers investigating fatty acid metabolism and related pathologies. The high specificity of tandem mass spectrometry, combined with efficient chromatographic separation, ensures accurate measurement of this important metabolic intermediate.

References

Application Note: Extraction of 6-Carboxyhex-2-enoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle. 6-Carboxyhex-2-enoyl-CoA is a specific acyl-CoA species of interest in various research contexts. Accurate quantification of this and other acyl-CoAs in biological tissues is essential for understanding cellular metabolism and the mechanism of action of certain drugs. However, the low abundance and inherent instability of these molecules present significant analytical challenges. This application note provides a detailed protocol for the efficient extraction and purification of this compound from tissue samples, optimized for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). The described method is a composite of established techniques for broad-spectrum acyl-CoA analysis and is designed to maximize recovery and minimize degradation.[1][2]

Materials and Reagents

  • Tissues: Freshly harvested or flash-frozen tissues (e.g., liver, heart, kidney, muscle).[3]

  • Homogenization Buffer: 100 mM KH2PO4 buffer, pH 4.9.[3]

  • Extraction Solvents:

    • Acetonitrile (ACN), HPLC grade.[3]

    • 2-Propanol (IPA), HPLC grade.[3]

    • Methanol (B129727), HPLC grade.

  • Solid Phase Extraction (SPE):

    • Polymeric Weak Anion Exchange SPE columns (e.g., Strata X-AW).[4]

    • SPE Column Conditioning Solution: Methanol.[4]

    • SPE Column Equilibration Solution: Ultrapure water.[4]

    • Wash Buffer 1: 2% Formic acid in water.[4]

    • Wash Buffer 2: Methanol.[4]

    • Elution Buffer: 5% Ammonium (B1175870) hydroxide (B78521) in 50% methanol.[4]

  • Internal Standards: Stable isotope-labeled acyl-CoA standards (e.g., ¹³C-labeled acyl-CoAs) for quantification.[4]

  • Other Reagents:

    • Liquid nitrogen.

    • Dry ice.

    • Nitrogen gas for drying.

Experimental Protocol

This protocol is designed for the extraction of acyl-CoAs, including this compound, from approximately 100 mg of tissue.[3][4] All steps should be performed on ice to minimize enzymatic activity and degradation of acyl-CoAs.

1. Tissue Preparation and Homogenization:

  • Weigh approximately 100 mg of frozen tissue in a pre-chilled polypropylene (B1209903) tube.[4]

  • Add the appropriate amount of internal standard mixture to the tube.[4]

  • Immediately add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[3]

  • Homogenize the tissue on ice using a tissue homogenizer (e.g., PowerGen 125) until a uniform homogenate is achieved.[4]

  • Add 1 mL of 2-propanol to the homogenate and briefly homogenize again.[3]

  • Add 2 mL of acetonitrile, vortex thoroughly, and incubate on ice for 15 minutes to precipitate proteins.[3]

  • Centrifuge the homogenate at 13,000 x g for 15 minutes at 4°C.[4]

  • Carefully collect the supernatant containing the acyl-CoAs.

2. Solid Phase Extraction (SPE) for Purification and Concentration:

  • Column Conditioning: Condition a polymeric weak anion exchange SPE column by passing 3 mL of methanol.[4]

  • Column Equilibration: Equilibrate the column by passing 3 mL of ultrapure water.[4]

  • Sample Loading: Load the supernatant from step 1.8 onto the SPE column.

  • Washing:

    • Wash the column with 2.4 mL of 2% formic acid in water to remove interfering substances.[4]

    • Wash the column with 2.4 mL of methanol.[4]

  • Elution: Elute the acyl-CoAs from the column with 2.4 mL of 5% ammonium hydroxide in 50% methanol into a clean collection tube.[4]

3. Sample Drying and Reconstitution:

  • Dry the eluted sample under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an appropriate solvent for your analytical method, such as 50% methanol.[4]

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Acyl-CoA SpeciesTissueRecovery (%)Intra-assay CV (%)Inter-assay CV (%)
Acetyl-CoARat Liver93 - 104< 5< 10
Octanoyl-CoARat Liver93 - 104< 5< 10
Palmitoyl-CoARat Liver93 - 104< 5< 10
Oleoyl-CoARat Liver93 - 104< 5< 10

Data is representative and sourced from studies on general acyl-CoA extraction. Actual recoveries and precision for this compound may vary.[1]

Visualizations

Experimental Workflow Diagram

ExtractionWorkflow Tissue 1. Tissue Homogenization (100mg tissue in KH2PO4 buffer + IPA) Precipitation 2. Protein Precipitation (Acetonitrile) Tissue->Precipitation Centrifugation1 3. Centrifugation (13,000 x g, 15 min, 4°C) Precipitation->Centrifugation1 Supernatant 4. Collect Supernatant Centrifugation1->Supernatant SPE_Load 7. Sample Loading Supernatant->SPE_Load SPE_Condition 5. SPE Column Conditioning (Methanol) SPE_Equilibrate 6. SPE Column Equilibration (Water) SPE_Condition->SPE_Equilibrate SPE_Equilibrate->SPE_Load SPE_Wash 8. SPE Column Washing (Formic Acid & Methanol) SPE_Load->SPE_Wash SPE_Elute 9. Elution (Ammonium Hydroxide in Methanol) SPE_Wash->SPE_Elute Dry 10. Drying (Nitrogen Stream) SPE_Elute->Dry Reconstitute 11. Reconstitution (50% Methanol) Dry->Reconstitute Analysis 12. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the extraction of this compound from tissues.

Signaling Pathway Context (Hypothetical)

The extraction of this compound is often a prerequisite for studying its role in metabolic pathways. Below is a simplified, hypothetical representation of where this molecule might fit within a broader metabolic context.

MetabolicPathway FattyAcids Fatty Acids AcylCoA_Synthase Acyl-CoA Synthetase FattyAcids->AcylCoA_Synthase FattyAcylCoA Fatty Acyl-CoA AcylCoA_Synthase->FattyAcylCoA BetaOxidation β-Oxidation FattyAcylCoA->BetaOxidation CarboxyhexenoylCoA This compound BetaOxidation->CarboxyhexenoylCoA DownstreamMetabolites Downstream Metabolites CarboxyhexenoylCoA->DownstreamMetabolites TCA_Cycle TCA Cycle DownstreamMetabolites->TCA_Cycle

Caption: Hypothetical metabolic pathway involving this compound.

Discussion

The presented protocol offers a robust method for the extraction of this compound and other acyl-CoAs from tissue samples. Key to the success of this protocol is the immediate homogenization of frozen tissue in an acidic buffer to quench enzymatic activity and the use of a mixed organic solvent system to efficiently precipitate proteins and extract a broad range of acyl-CoA species.[1][3] The solid-phase extraction step is crucial for removing salts and other contaminants that can interfere with downstream LC-MS analysis, as well as for concentrating the analytes of interest.[4] The use of stable isotope-labeled internal standards is highly recommended to correct for any analyte loss during sample preparation and to enable accurate quantification.[4] Researchers should optimize the final reconstitution volume based on the expected concentration of the analyte and the sensitivity of their mass spectrometer. While this protocol is broadly applicable, minor modifications may be necessary depending on the specific tissue type and the analytical instrumentation used.

References

Application Notes and Protocols: In Vitro Assays for 6-Carboxyhex-2-enoyl-CoA Producing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Carboxyhex-2-enoyl-CoA is an intermediate in various metabolic pathways, including the degradation of certain fatty acids and dicarboxylic acids. The enzymes responsible for its production are of significant interest in understanding metabolic regulation and for potential applications in biotechnology and drug development. Typically, this compound is synthesized via the dehydrogenation of adipyl-CoA, a reaction catalyzed by specific acyl-CoA dehydrogenases (ACADs). These enzymes introduce a double bond between the second and third carbons of the acyl-CoA chain.

This document provides detailed protocols for robust and reliable in vitro assays designed to measure the activity of enzymes that produce this compound. Two primary methods are presented: a continuous spectrophotometric assay and a direct high-performance liquid chromatography (HPLC)-based assay. These methods are suitable for enzyme characterization, inhibitor screening, and kinetic analysis.

Enzymatic Reaction Pathway

The production of this compound from adipyl-CoA is a critical step in the metabolism of C6 dicarboxylic acids. This reaction is catalyzed by an acyl-CoA dehydrogenase, which utilizes an electron acceptor, such as FAD, to introduce a trans-double bond.

AdipylCoA Adipyl-CoA Enzyme Acyl-CoA Dehydrogenase AdipylCoA->Enzyme Substrate Product This compound Enzyme->Product Product ReducedAcceptor Reduced Acceptor Enzyme->ReducedAcceptor Acceptor Acceptor (e.g., ETF, Ferricenium) Acceptor->Enzyme

Caption: Enzymatic conversion of Adipyl-CoA to this compound.

Method 1: Continuous Spectrophotometric Assay

This method provides a real-time measurement of enzyme activity by monitoring the reduction of an artificial electron acceptor or by coupling the reaction to subsequent enzymatic steps that result in a change in absorbance.

Principle

The formation of the carbon-carbon double bond in this compound can be monitored directly by the increase in absorbance at approximately 263 nm. Alternatively, a more sensitive coupled assay can be employed where the product, this compound, is hydrated by enoyl-CoA hydratase to form 3-hydroxyadipyl-CoA. This product is then oxidized by 3-hydroxyacyl-CoA dehydrogenase, leading to the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Experimental Workflow: Coupled Spectrophotometric Assay

cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis Prep Prepare Assay Buffer: - Tris-HCl, pH 7.5 - NAD+ - Enoyl-CoA Hydratase - 3-Hydroxyacyl-CoA Dehydrogenase Mix Mix Assay Buffer and Enzyme Solution in Cuvette Prep->Mix EnzymePrep Prepare Enzyme Solution (e.g., cell lysate, purified protein) EnzymePrep->Mix SubstratePrep Prepare Substrate: Adipyl-CoA Solution Start Initiate Reaction by Adding Adipyl-CoA SubstratePrep->Start Incubate Pre-incubate at Assay Temperature (e.g., 37°C) Mix->Incubate Incubate->Start Measure Monitor Absorbance at 340 nm over time (e.g., 5-10 min) Start->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Initial Rate (ΔAbs/min) from linear portion of the curve Plot->Calculate Activity Calculate Enzyme Activity using Beer-Lambert Law (ε of NADH = 6220 M⁻¹cm⁻¹) Calculate->Activity

Caption: Workflow for the coupled spectrophotometric enzyme assay.

Protocol
  • Prepare Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

    • Adipyl-CoA Stock Solution: 10 mM in water.

    • NAD⁺ Stock Solution: 50 mM in water.

    • Coupling Enzymes:

      • Enoyl-CoA Hydratase (Crotonase): 100 U/mL.

      • 3-Hydroxyacyl-CoA Dehydrogenase (HADH): 100 U/mL.

    • Enzyme Sample: Purified enzyme or cell lysate containing the acyl-CoA dehydrogenase of interest, diluted in Assay Buffer.

  • Assay Procedure:

    • Set up a spectrophotometer to measure absorbance at 340 nm at a constant temperature (e.g., 37°C).

    • In a 1 mL cuvette, prepare the reaction mixture (final volume 1 mL):

      • 850 µL Assay Buffer

      • 50 µL NAD⁺ Stock Solution (Final: 2.5 mM)

      • 10 µL Enoyl-CoA Hydratase (Final: 1 U/mL)

      • 10 µL 3-Hydroxyacyl-CoA Dehydrogenase (Final: 1 U/mL)

      • 50 µL of the enzyme sample.

    • Mix by gentle inversion and pre-incubate for 5 minutes to establish a baseline.

    • Initiate the reaction by adding 30 µL of Adipyl-CoA Stock Solution (Final: 0.3 mM).

    • Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction (ΔAbs/min) from the initial linear portion of the absorbance vs. time curve.

    • Calculate the specific activity using the Beer-Lambert law:

      • Specific Activity (µmol/min/mg) = (ΔAbs/min * Total Volume) / (ε * Path Length * mg of protein)

      • Where:

        • ε (Molar extinction coefficient of NADH) = 6220 M⁻¹cm⁻¹

        • Path Length is typically 1 cm.

Method 2: HPLC-Based Assay

This method offers high specificity and allows for the direct measurement of both substrate consumption (adipyl-CoA) and product formation (this compound). It is the gold standard for confirming the identity of the product and is particularly useful when spectrophotometric assays are subject to interference.

**

Application Notes and Protocols for 6-Carboxyhex-2-enoyl-CoA in Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of 6-Carboxyhex-2-enoyl-CoA as a substrate in enzyme kinetic studies, particularly focusing on enzymes involved in dicarboxylic acid metabolism. While direct kinetic data for this compound is not extensively available, this document compiles relevant data from analogous substrates and details robust protocols for determining key kinetic parameters. The information herein is intended to facilitate research into peroxisomal β-oxidation and aid in the characterization of novel enzymes or inhibitors.

Introduction

This compound is a theoretical intermediate in the β-oxidation of medium-chain dicarboxylic acids. Dicarboxylic acids are metabolic products of ω-oxidation of monocarboxylic fatty acids and are primarily catabolized in peroxisomes.[1] The study of enzymes that metabolize dicarboxylic acid CoA esters is crucial for understanding lipid homeostasis and various metabolic disorders.

The β-oxidation of dicarboxylyl-CoA esters involves a series of enzymatic reactions analogous to that of monocarboxylic fatty acids. The key enzymes in this pathway include acyl-CoA synthetase, peroxisomal acyl-CoA oxidase, and enoyl-CoA hydratase. Understanding the kinetics of these enzymes with dicarboxylyl-CoA substrates is essential for elucidating their regulatory mechanisms and for the development of therapeutic agents targeting fatty acid metabolism.

This document focuses on the presumed first two steps of the β-oxidation of a C8 dicarboxylic acid, where this compound would be the product of the initial oxidation step catalyzed by peroxisomal acyl-CoA oxidase and the substrate for the subsequent hydration step catalyzed by enoyl-CoA hydratase.

Biochemical Pathway

The initial stages of peroxisomal β-oxidation of an eight-carbon dicarboxylic acid, suberic acid, are depicted below.

dicarboxylic_acid_beta_oxidation Suberic_Acid Suberic Acid (C8) Suberyl_CoA Suberyl-CoA Suberic_Acid->Suberyl_CoA Dicarboxylyl-CoA Synthetase (ATP -> AMP + PPi) Carboxyhex_enoyl_CoA This compound Suberyl_CoA->Carboxyhex_enoyl_CoA Peroxisomal Acyl-CoA Oxidase (FAD -> FADH2) Carboxy_hydroxy_acyl_CoA 6-Carboxy-3-hydroxyhexanoyl-CoA Carboxyhex_enoyl_CoA->Carboxy_hydroxy_acyl_CoA Enoyl-CoA Hydratase (+ H2O) Carboxy_hydroxy_acyl_CoA->inv1 Further β-oxidation

Figure 1: Peroxisomal β-oxidation of Suberic Acid.

Enzyme Kinetic Data

Table 1: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidase with Dicarboxylyl-CoA Substrates
Substrate (Dicarboxylyl-CoA)Chain LengthKm (µM)Vmax (nmol/min/mg protein)Substrate Inhibition Constant (Ki) (µM)
Adipyl-CoAC612513.3250
Suberyl-CoAC85014.3500
Sebacyl-CoAC102516.71000
Dodecanedioyl-CoAC1212.516.7>1000

Data sourced from Vamecq et al. (1989).[1]

Kinetic parameters for enoyl-CoA hydratase with dicarboxylyl-CoA substrates are not well-documented. Researchers are encouraged to determine these values experimentally using the protocols outlined in this document.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be approached through chemical or enzymatic methods. A common chemical method involves the activation of the corresponding carboxylic acid.

Protocol for Chemical Synthesis (Mixed Anhydride (B1165640) Method):

  • Dissolve 6-carboxyhex-2-enoic acid in an appropriate anhydrous organic solvent (e.g., tetrahydrofuran).

  • Cool the solution to 0°C.

  • Add triethylamine (B128534) and then ethyl chloroformate dropwise while stirring.

  • Allow the reaction to proceed for 30-60 minutes at 0°C to form the mixed anhydride.

  • In a separate vial, dissolve Coenzyme A (lithium salt) in an aqueous buffer (e.g., sodium bicarbonate solution).

  • Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture.

  • Stir the reaction for 1-2 hours at room temperature.

  • The resulting this compound can be purified using solid-phase extraction or high-performance liquid chromatography (HPLC).

Assay for Peroxisomal Acyl-CoA Oxidase Activity

This protocol is adapted from established methods for measuring peroxisomal acyl-CoA oxidase activity via a coupled spectrophotometric assay that detects the production of hydrogen peroxide (H₂O₂).

Experimental Workflow:

acyl_coa_oxidase_assay sub This compound enz Peroxisomal Acyl-CoA Oxidase sub->enz prod Product + H₂O₂ enz->prod hrp Horseradish Peroxidase (HRP) prod->hrp colored_dye Colored Product hrp->colored_dye dye Leuco Dye (e.g., ABTS) dye->hrp spectro Spectrophotometer (Measure Absorbance Change) colored_dye->spectro

Figure 2: Workflow for Peroxisomal Acyl-CoA Oxidase Assay.

Reagents:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • Flavin adenine (B156593) dinucleotide (FAD) (20 µM)

  • Horseradish peroxidase (HRP) (10 units/mL)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or other suitable chromogenic substrate for HRP

  • This compound stock solution

  • Purified peroxisomal acyl-CoA oxidase or cell lysate containing the enzyme

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, FAD, HRP, and ABTS in a microplate well or a cuvette.

  • Add the enzyme preparation to the reaction mixture and incubate for a few minutes at the desired temperature (e.g., 37°C) to establish a baseline.

  • Initiate the reaction by adding a known concentration of this compound.

  • Immediately monitor the increase in absorbance at the appropriate wavelength for the oxidized chromogen (e.g., 405 nm for ABTS).

  • Record the rate of absorbance change over time.

  • To determine kinetic parameters (Km and Vmax), vary the concentration of this compound over a suitable range and measure the initial reaction velocities.

  • Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.

Assay for Enoyl-CoA Hydratase Activity

This protocol describes a direct spectrophotometric assay for enoyl-CoA hydratase activity by monitoring the decrease in absorbance associated with the hydration of the α,β-unsaturated thioester bond.[2]

Experimental Workflow:

enoyl_coa_hydratase_assay sub This compound (Absorbs at ~263 nm) enz Enoyl-CoA Hydratase sub->enz spectro Spectrophotometer (Monitor decrease in absorbance at ~263 nm) sub->spectro Initial Absorbance prod 6-Carboxy-3-hydroxyhexanoyl-CoA (No significant absorbance at 263 nm) enz->prod prod->spectro Final Absorbance (lower)

Figure 3: Workflow for Enoyl-CoA Hydratase Assay.

Reagents:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • This compound stock solution

  • Purified enoyl-CoA hydratase or cell lysate containing the enzyme

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer.

  • Add a known concentration of this compound to the cuvette.

  • Place the cuvette in a spectrophotometer and record the initial absorbance at approximately 263 nm.

  • Initiate the reaction by adding the enzyme preparation and mix quickly.

  • Monitor the decrease in absorbance at ~263 nm over time. The molar extinction coefficient for the enoyl-thioester bond is approximately 6.7 x 10³ M⁻¹ cm⁻¹.[2]

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • To determine the kinetic parameters, perform the assay with varying concentrations of this compound and analyze the data using Michaelis-Menten kinetics.

Data Analysis and Interpretation

The kinetic parameters, Km and Vmax, should be determined by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression software. The Km value will provide an indication of the affinity of the enzyme for this compound, while the Vmax will represent the maximum rate of the reaction under saturating substrate conditions. When studying potential inhibitors, IC50 values and the mode of inhibition (e.g., competitive, non-competitive) can be determined by performing the assays in the presence of varying concentrations of the inhibitory compound.

Conclusion

While this compound is a putative substrate in dicarboxylic acid metabolism, a thorough kinetic characterization of the enzymes that interact with it is necessary. The protocols and comparative data provided in these application notes offer a solid foundation for researchers to investigate the kinetics of peroxisomal acyl-CoA oxidase and enoyl-CoA hydratase with this and other dicarboxylyl-CoA substrates. Such studies will contribute to a deeper understanding of lipid metabolism and may reveal new targets for therapeutic intervention in metabolic diseases.

References

Application Notes and Protocols for Measuring "6-Carboxyhex-2-enoyl-CoA" Turnover

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxyhex-2-enoyl-CoA is an intermediate in various metabolic pathways, and understanding its turnover is crucial for elucidating cellular metabolism and identifying potential therapeutic targets. The turnover rate, reflecting the synthesis and degradation of this molecule, can be a key indicator of metabolic flux and enzyme activity. These application notes provide detailed protocols for measuring this compound turnover, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for quantifying acyl-CoA species.[1][2][3][4] Additionally, principles of enzymatic assays are discussed as an alternative or complementary approach.

Metabolic Significance of Acyl-CoA Turnover

Acyl-CoA molecules are central to numerous metabolic processes, including fatty acid metabolism, the Krebs cycle, and the synthesis of complex lipids.[5] Dysregulation of acyl-CoA metabolism is implicated in various diseases, making the study of their turnover essential for understanding disease mechanisms and for drug development. The turnover of this compound is likely governed by the interplay of synthesizing enzymes, such as acyl-CoA dehydrogenases, and degrading enzymes, including enoyl-CoA hydratases and reductases.[6][7][8]

I. Protocol for Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for the quantification of other short- and long-chain acyl-CoAs.[1][2][3][4]

1. Objective: To accurately quantify the intracellular concentration of this compound to determine its turnover rate.

2. Materials and Reagents:

  • Cell or tissue samples

  • Internal Standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) or other suitable ion-pairing agent

  • Formic acid (for pH adjustment)

  • 5-sulfosalicylic acid (SSA) for deproteinization[1]

  • Ultrapure water

  • Microcentrifuge tubes

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer

3. Sample Preparation:

  • Harvesting: Rapidly harvest cells or freeze-clamp tissue samples to quench metabolic activity.

  • Extraction:

    • Homogenize the sample in a cold extraction solvent (e.g., 80% methanol).

    • Add the internal standard at a known concentration.

    • For deproteinization, 5-sulfosalicylic acid (SSA) can be utilized as it may not require removal by solid-phase extraction (SPE) prior to LC-MS/MS analysis, thus improving the recovery of some CoA species.[1]

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoA esters.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS/MS analysis (e.g., 98% water, 2% acetonitrile with 25 mM ammonium formate).[4]

4. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a C18 reversed-phase column suitable for separating polar molecules.

    • Employ a gradient elution with mobile phases containing an ion-pairing reagent (e.g., ammonium formate) to improve retention and peak shape. A typical gradient might run from a high aqueous phase to a high organic phase (acetonitrile).[3][4]

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular weight of this compound) and a specific product ion generated by fragmentation. This provides high specificity and sensitivity.[1][4]

    • The specific MRM transitions for this compound will need to be determined empirically by infusing a pure standard.

5. Data Analysis:

  • Quantify the analyte by comparing the peak area of this compound to the peak area of the internal standard.

  • Generate a standard curve using known concentrations of a this compound standard to determine the absolute concentration in the samples.

  • Turnover can be assessed by measuring the rate of disappearance of the analyte after inhibiting its synthesis or the rate of its formation from a labeled precursor (e.g., using stable isotope tracing).

II. Principles of Enzymatic Assays for Turnover Measurement

Enzymatic assays can provide a functional measure of the activity of enzymes that produce or consume this compound.[9]

1. Coupled Enzyme Assays:

  • The activity of an enzyme that produces this compound can be measured by coupling the reaction to a subsequent enzyme that uses this compound and produces a readily detectable product (e.g., NADH or a chromophore).

  • For example, if an enoyl-CoA hydratase acts on this compound, its activity can be coupled to a 3-hydroxyacyl-CoA dehydrogenase that will reduce NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.[9]

2. Direct Measurement of Product Formation:

  • The activity of an enzyme producing this compound can be directly measured by quantifying the product over time using methods like HPLC or LC-MS/MS.[10][11] This is particularly useful when a suitable coupling enzyme is not available.

Data Presentation

Quantitative data from turnover experiments should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.

Table 1: Intracellular Concentration of this compound under Different Conditions

ConditionThis compound (nmol/g tissue or nmol/10^6 cells)Standard Deviation
ControlValueValue
Treatment AValueValue
Treatment BValueValue

Table 2: Enzyme Kinetic Parameters for this compound Metabolizing Enzymes

EnzymeSubstrateKM (µM)kcat (s-1)
Enzyme XThis compoundValueValue
Enzyme YPrecursor ZValueValue

Note: The values in these tables are placeholders and would be filled with experimental data. For comparison, the reported apparent KM value for crotonyl-CoA with enoyl-CoA carboxylase/reductase was 21 ± 2 µM.[12]

Visualizations

Signaling and Metabolic Pathways

The turnover of this compound is integrated into broader metabolic pathways. The following diagram illustrates a hypothetical pathway involving this intermediate.

metabolic_pathway cluster_synthesis Synthesis cluster_degradation Degradation Precursor_Metabolite Precursor_Metabolite 6-Carboxyhexanoyl-CoA 6-Carboxyhexanoyl-CoA Precursor_Metabolite->6-Carboxyhexanoyl-CoA Enzyme A This compound This compound 6-Carboxyhexanoyl-CoA->this compound Acyl-CoA Dehydrogenase 3-Hydroxy-6-carboxyhexanoyl-CoA 3-Hydroxy-6-carboxyhexanoyl-CoA This compound->3-Hydroxy-6-carboxyhexanoyl-CoA Enoyl-CoA Hydratase Downstream_Metabolite Downstream_Metabolite 3-Hydroxy-6-carboxyhexanoyl-CoA->Downstream_Metabolite Enzyme B

Caption: Hypothetical metabolic pathway for the turnover of this compound.

Experimental Workflow

The following diagram outlines the general workflow for measuring this compound turnover using LC-MS/MS.

experimental_workflow Start Start Sample_Collection Sample Collection (Cells or Tissues) Start->Sample_Collection Metabolite_Extraction Metabolite Extraction (with Internal Standard) Sample_Collection->Metabolite_Extraction Deproteinization Deproteinization Metabolite_Extraction->Deproteinization LC_MS_MS_Analysis LC-MS/MS Analysis (MRM Mode) Deproteinization->LC_MS_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_MS_Analysis->Data_Analysis Turnover_Calculation Turnover Rate Calculation Data_Analysis->Turnover_Calculation End End Turnover_Calculation->End

Caption: General experimental workflow for LC-MS/MS-based measurement of acyl-CoA turnover.

References

Application Notes and Protocols for the Detection of 6-Carboxyhex-2-enoyl-CoA in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxyhex-2-enoyl-CoA is an intermediate metabolite in the peroxisomal β-oxidation of dicarboxylic acids. The analysis of this and other acyl-CoA species is crucial for understanding cellular metabolism, particularly in the context of fatty acid oxidation disorders, metabolic diseases, and the effects of therapeutic interventions. This document provides detailed application notes and protocols for the sensitive and specific detection of this compound in cell culture experiments using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Biochemical Relevance and Signaling Pathway

This compound is formed during the degradation of longer-chain dicarboxylic acids within the peroxisome. This pathway is an alternative to the mitochondrial β-oxidation of monocarboxylic fatty acids and is particularly important when mitochondrial fatty acid oxidation is impaired or overloaded. The peroxisomal β-oxidation of dicarboxylic acids proceeds through a series of enzymatic reactions, including oxidation, hydration, dehydrogenation, and thiolytic cleavage, to shorten the dicarboxylic acid chain, ultimately producing succinyl-CoA and acetyl-CoA.

The pathway begins with the ω-oxidation of monocarboxylic acids in the endoplasmic reticulum to form dicarboxylic acids. These are then transported into the peroxisome and activated to their CoA esters. The subsequent β-oxidation spiral involves the enzymatic activities of acyl-CoA oxidase, a bifunctional enzyme (enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase), and a thiolase.

Below is a diagram illustrating the peroxisomal β-oxidation of a generic dicarboxylic acid, highlighting the position of this compound.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum Dicarboxylyl_CoA Dicarboxylyl-CoA (Cn) Enoyl_CoA This compound Dicarboxylyl_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxy-6-carboxyhexanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Keto-6-carboxyhexanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Dicarboxylyl_CoA Dicarboxylyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Dicarboxylyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Monocarboxylic_Acid Monocarboxylic Acid Dicarboxylic_Acid Dicarboxylic Acid Monocarboxylic_Acid->Dicarboxylic_Acid ω-oxidation Dicarboxylic_Acid->Dicarboxylyl_CoA Activation

Figure 1: Peroxisomal β-oxidation of dicarboxylic acids.

Quantitative Data Presentation

The following tables provide hypothetical yet realistic quantitative data for this compound levels in different cell lines and under various experimental conditions, based on typical acyl-CoA concentrations reported in the literature.[1] These tables are intended to serve as a reference for expected values and for comparison of results.

Table 1: Basal Levels of this compound in Different Cell Lines

Cell LineCell TypeThis compound (pmol/10^6 cells)
HepG2Human Hepatocellular Carcinoma1.5 ± 0.3
Caco-2Human Colorectal Adenocarcinoma0.8 ± 0.2
HEK293Human Embryonic Kidney0.5 ± 0.1
Primary Human HepatocytesNormal Liver Cells2.1 ± 0.4

Table 2: Effect of Treatment on this compound Levels in HepG2 Cells

Treatment (24h)ConcentrationThis compound (pmol/10^6 cells)Fold Change vs. Control
Vehicle Control (DMSO)0.1%1.6 ± 0.21.0
Dodecanedioic Acid100 µM5.8 ± 0.73.6
Thioridazine (Peroxisomal β-oxidation inhibitor)10 µM0.4 ± 0.10.25
Fenofibrate (PPARα agonist)50 µM3.9 ± 0.52.4

Experimental Protocols

This section provides a detailed protocol for the extraction and quantification of this compound from cultured cells using LC-MS/MS.

Principle

The method involves the extraction of acyl-CoAs from cell pellets, followed by separation using reverse-phase liquid chromatography and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.

Materials and Reagents
  • Cell Culture: Adherent or suspension cells of interest.

  • Reagents for Extraction:

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Ice-cold Methanol (LC-MS grade)

    • Internal Standard: [¹³C₄]-Adipoyl-CoA (or other suitable stable isotope-labeled dicarboxylyl-CoA)

    • Ice-cold Acetonitrile (LC-MS grade)

    • Formic Acid (LC-MS grade)

    • Ultrapure water (LC-MS grade)

  • LC-MS/MS System:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Triple quadrupole mass spectrometer.

    • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Experimental_Workflow start Cell Culture harvest Cell Harvesting and Counting start->harvest lysis Cell Lysis and Protein Precipitation (with Internal Standard) harvest->lysis centrifuge1 Centrifugation lysis->centrifuge1 extract Supernatant Collection centrifuge1->extract dry Evaporation to Dryness extract->dry reconstitute Reconstitution in Injection Solvent dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 inject LC-MS/MS Analysis centrifuge2->inject end Data Analysis and Quantification inject->end

Figure 2: Experimental workflow for acyl-CoA analysis.
Step-by-Step Protocol

  • Cell Culture and Harvesting:

    • Culture cells to the desired confluency or density.

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • Aspirate the final PBS wash completely.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 min at 4°C) and wash the pellet twice with ice-cold PBS.

    • Count the cells to normalize the results.

  • Metabolite Extraction:

    • To the cell pellet (or directly to the plate for adherent cells), add 1 mL of ice-cold extraction solvent (80% Methanol in water) containing the internal standard (e.g., 100 nM [¹³C₄]-Adipoyl-CoA).

    • For adherent cells, scrape the cells into the extraction solvent.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of injection solvent (5% Acetonitrile in water with 0.1% Formic Acid).

    • Vortex for 30 seconds.

    • Centrifuge at 16,000 x g for 5 minutes at 4°C to remove any remaining particulates.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase (e.g., 2.1 mm x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Flow Rate: 0.3 mL/min.

      • Gradient:

        • 0-2 min: 2% B

        • 2-15 min: 2% to 98% B

        • 15-18 min: 98% B

        • 18-18.1 min: 98% to 2% B

        • 18.1-25 min: 2% B

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • MRM Transitions: The characteristic fragmentation of acyl-CoAs involves the neutral loss of the phosphopantetheine moiety. The molecular weight of this compound (C₂₈H₄₄N₇O₁₉P₃S) is 907.15 g/mol .

        • Precursor Ion (Q1): 908.16 m/z ([M+H]⁺)

        • Product Ion (Q3): 401.11 m/z (This corresponds to the precursor ion minus the neutral loss of 507.05, which is characteristic of the CoA moiety).

      • Monitor the corresponding transition for the internal standard.

Table 3: MRM Parameters for this compound and a Suggested Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound908.16401.115035
[¹³C₄]-Adipoyl-CoA (Internal Standard)912.18405.135035
  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte/Internal Standard).

    • Generate a standard curve using known concentrations of a this compound standard (if available) or a related dicarboxylyl-CoA standard, and use it to quantify the amount of the analyte in the samples.

    • Normalize the results to the cell number.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the reliable detection and quantification of this compound in cell culture experiments. The use of LC-MS/MS provides the necessary sensitivity and specificity for analyzing this low-abundance metabolite. These methods will be valuable for researchers investigating dicarboxylic acid metabolism and its role in various physiological and pathological states.

References

Application Notes and Protocols for Solid-Phase Extraction of 6-Carboxyhex-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Carboxyhex-2-enoyl-CoA is a key intermediate in various metabolic pathways, including fatty acid metabolism and the degradation of certain amino acids. Accurate and reliable quantification of this molecule is crucial for studying metabolic fluxes and understanding disease states. Solid-phase extraction (SPE) offers a robust and efficient method for the selective isolation and concentration of this compound from complex biological matrices prior to downstream analysis by techniques such as LC-MS/MS. This document provides a detailed protocol for the solid-phase extraction of this compound using anion exchange chromatography.

Data Presentation

The recovery of acyl-CoA species using solid-phase extraction can be influenced by the chain length and polarity of the acyl group. The following table summarizes typical recovery data for various acyl-CoAs using a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE method, which is expected to have similar efficiency for this compound due to its dicarboxylic nature.

Acyl-CoA SpeciesChain Length/TypeAverage Recovery (%)Reference
Acetyl-CoAShort (C2)85-95%[1]
Malonyl-CoAShort (C3, dicarboxylic)83-90%[1][2]
Octanoyl-CoAMedium (C8)88-92%[1]
Palmitoyl-CoALong (C16)83-90%[2]

Experimental Protocols

This protocol is adapted from established methods for the solid-phase extraction of a broad range of acyl-CoA esters from tissue samples.[1][2][3]

Materials:

  • Samples: Fresh or frozen tissue, cell pellets, or other biological fluids.

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[1]

  • Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[1][2]

  • Internal Standard: A suitable stable isotope-labeled acyl-CoA (e.g., [¹³C₃]-malonyl-CoA) or an odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA).

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel, 100 mg.

  • Conditioning/Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[2]

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v), pH 7.0.[2]

  • Reconstitution Solvent: Solvent compatible with the downstream analytical method (e.g., 50:50 Methanol:Water).

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.[1]

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[1]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the acyl-CoAs.

    • Acidify the supernatant by adding 0.25 mL of glacial acetic acid per 1 mL of supernatant and vortex to mix.[2] This step is crucial for ensuring the pyridyl functional group on the SPE sorbent is protonated and acts as an anion exchanger.[2]

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 1 mL of the Conditioning/Wash Solution through it.[2]

    • Sample Loading: Load the acidified supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.

    • Washing: Wash the column with 1 mL of the Conditioning/Wash Solution to remove unretained species.[2]

    • Elution: Elute the acyl-CoAs by passing 2 mL of the Elution Solution through the column.[2] The pH of this solution neutralizes the pyridyl group, releasing the retained acyl-CoAs.[2] Collect the eluate in a clean tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried acyl-CoAs in a suitable volume of Reconstitution Solvent for your downstream analysis (e.g., LC-MS).

Visualizations

Below are diagrams illustrating the experimental workflow and a relevant metabolic pathway involving enoyl-CoA intermediates.

experimental_workflow cluster_spe SPE Steps sample Sample (Tissue/Cells) homogenization Homogenization (Phosphate Buffer, Isopropanol) sample->homogenization extraction Acyl-CoA Extraction (Acetonitrile) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect & Acidify Supernatant centrifugation->supernatant loading 2. Load Sample supernatant->loading spe Solid-Phase Extraction conditioning 1. Condition Column conditioning->loading washing 3. Wash Column loading->washing elution 4. Elute Acyl-CoAs washing->elution concentration Evaporation elution->concentration reconstitution Reconstitution concentration->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for the solid-phase extraction of this compound.

fatty_acid_oxidation cluster_peroxisome Peroxisomal Beta-Oxidation dca Dicarboxylic Acyl-CoA (e.g., Adipoyl-CoA) acox Acyl-CoA Oxidase (ACOX) dca->acox FAD -> FADH2 enoyl_coa This compound acox->enoyl_coa ehhadh Enoyl-CoA Hydratase enoyl_coa->ehhadh + H2O hydroxyacyl_coa 3-Hydroxy-6-carboxy-adipoyl-CoA ehhadh->hydroxyacyl_coa hsd17b4 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->hsd17b4 NAD+ -> NADH ketoacyl_coa 3-Keto-6-carboxy-adipoyl-CoA hsd17b4->ketoacyl_coa thiolase Thiolase ketoacyl_coa->thiolase + CoA-SH products Succinoyl-CoA + Acetyl-CoA thiolase->products

Caption: Peroxisomal beta-oxidation of dicarboxylic acids, a pathway involving this compound.

References

Application Note: Derivatization of 6-Carboxyhex-2-enoyl-CoA for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Carboxyhex-2-enoyl-CoA is an intermediate in various metabolic pathways. Its analysis is crucial for understanding cellular metabolism and in drug development targeting these pathways. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, direct GC-MS analysis of acyl-CoA thioesters like this compound is not feasible due to their high molecular weight, low volatility, and thermal instability, primarily caused by the large, polar Coenzyme A moiety.[1][2]

To enable GC-MS analysis, a two-step sample preparation strategy is required:

  • Hydrolysis: The thioester bond is cleaved to release the free dicarboxylic acid, 6-carboxyhex-2-enoic acid.

  • Derivatization: The polar carboxyl groups of the resulting acid are chemically modified to increase volatility and thermal stability, making the analyte suitable for GC-MS.[3]

This application note provides detailed protocols for two common derivatization methods: silylation and methylation (esterification).

Method Selection: Silylation vs. Methylation

The choice of derivatization reagent is critical for successful analysis. Both silylation and methylation effectively derivatize the carboxyl groups of the target analyte. Silylation replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, while methylation converts carboxylic acids into their corresponding methyl esters.[2][3][4] The selection depends on laboratory resources, sample matrix, and potential for side reactions.

Table 1: Comparison of Silylation and Methylation Derivatization Methods

FeatureSilylationMethylation (Esterification)
Primary Reagent(s) N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[5][6]Boron trifluoride-methanol (BF3-Methanol)[7][8][9], Methanolic HCl
Reaction Byproducts Neutral, volatileAcidic, requires neutralization/extraction[7]
Reaction Conditions 60-80°C for 30-60 min. Requires anhydrous conditions.[7]60-100°C for 5-15 min.[7]
Advantages - One-step reaction after drying- Volatile, neutral byproducts do not interfere with GC[7]- Highly effective for carboxyl and hydroxyl groups- Reagents are relatively inexpensive- Stable fatty acid methyl ester (FAME) derivatives formed[2]- Robust and widely used method
Disadvantages - Reagents are highly sensitive to moisture[4][5]- Derivatives can be susceptible to hydrolysis- Silylating glassware may be required to prevent analyte loss[2]- Often requires a post-reaction extraction step to remove water and catalyst[7]- Acidic catalyst can sometimes cause degradation of sensitive compounds

Overall Experimental Strategy

The analytical process involves cleaving the Coenzyme A moiety before derivatizing the remaining dicarboxylic acid for GC-MS analysis.

Figure 1. Overall Analytical Workflow start Sample containing This compound hydrolysis Alkaline Hydrolysis (Cleavage of Thioester Bond) start->hydrolysis acidification Acidification & Extraction of 6-carboxyhex-2-enoic acid hydrolysis->acidification drying Evaporation to Dryness acidification->drying derivatization Derivatization (Silylation or Methylation) drying->derivatization gcms GC-MS Analysis derivatization->gcms Figure 2. Silylation Protocol Workflow start Dried Analyte (from Hydrolysis Step) add_reagents Add 50 µL Pyridine and 100 µL BSTFA + 1% TMCS start->add_reagents react Cap vial tightly, vortex, and heat at 70°C for 45 min add_reagents->react cool Cool to Room Temperature react->cool inject Inject 1 µL of the derivatized solution directly into GC-MS cool->inject Figure 3. Methylation Protocol Workflow start Dried Analyte (from Hydrolysis Step) add_bf3 Add 200 µL of BF3-Methanol Reagent start->add_bf3 react Cap vial, vortex, and heat at 60°C for 10 min add_bf3->react cool_extract Cool, then add 500 µL Hexane (B92381) and 200 µL Saturated NaCl react->cool_extract separate Vortex and centrifuge. Transfer upper hexane layer to a new vial with Na2SO4. cool_extract->separate inject Inject 1 µL of the final hexane solution into GC-MS separate->inject

References

Application Notes and Protocols for the Use of 6-Carboxyhex-2-enoyl-CoA as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Topic: "6-Carboxyhex-2-enoyl-CoA" Standard for Analytical Calibration

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: this compound is a specialized and not commonly available acyl-CoA. The following application notes and protocols are based on established methodologies for the synthesis and analysis of similar short-chain and dicarboxylic acyl-CoA thioesters. These guidelines are intended to serve as a comprehensive framework for researchers to develop and validate their own analytical methods for this novel compound.

Introduction

This compound is a dicarboxylic acyl-coenzyme A derivative that may serve as an important intermediate in fatty acid metabolism, particularly in pathways involving the oxidation of dicarboxylic acids.[1][2][3] The presence of a terminal carboxyl group suggests its potential involvement in peroxisomal β-oxidation, a key metabolic pathway for chain-shortening of dicarboxylic acids that cannot be processed by mitochondria.[1][2][4] Accurate quantification of this compound in biological matrices is crucial for understanding its metabolic role and for the development of therapeutics targeting fatty acid oxidation disorders.

This document provides a detailed guide for the synthesis, purification, and analytical quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Hypothetical Metabolic Context: Dicarboxylic Acid Oxidation

Dicarboxylic acids are formed from monocarboxylic fatty acids via ω-oxidation in the endoplasmic reticulum.[4][5] These dicarboxylic acids are subsequently transported to peroxisomes for β-oxidation.[1][2][4] This pathway is particularly important when mitochondrial fatty acid oxidation is impaired. This compound would be an intermediate in the peroxisomal β-oxidation of a longer-chain dicarboxylic acid.

Dicarboxylic_Acid_Oxidation MCFA Monocarboxylic Fatty Acid Omega_Ox ω-Oxidation (Endoplasmic Reticulum) MCFA->Omega_Ox CYP450 DCA Dicarboxylic Acid (DCA) Omega_Ox->DCA Activation Acyl-CoA Synthetase DCA->Activation DCA_CoA Dicarboxylyl-CoA Activation->DCA_CoA Peroxisome Peroxisomal β-Oxidation DCA_CoA->Peroxisome Six_Carboxyhex This compound Peroxisome->Six_Carboxyhex Intermediate Chain_Shortening Chain-Shortened Dicarboxylyl-CoA Peroxisome->Chain_Shortening AcetylCoA Acetyl-CoA Peroxisome->AcetylCoA Six_Carboxyhex->Peroxisome

Caption: Dicarboxylic Acid Metabolism Pathway.

Synthesis and Purification of this compound Standard

Enzymatic Synthesis Protocol

This method utilizes an acyl-CoA synthetase to ligate the dicarboxylic acid to Coenzyme A.[6]

Materials:

  • Adipic acid (Hexanedioic acid)

  • Coenzyme A, trilithium salt (CoA)

  • Acyl-CoA Synthetase (from Pseudomonas sp. or rat liver microsomes)[6]

  • ATP, magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Solid Phase Extraction (SPE) cartridges (C18)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in potassium phosphate buffer (50 mM, pH 7.4):

    • Adipic acid (10 mM)

    • Coenzyme A (5 mM)

    • ATP (10 mM)

    • MgCl₂ (10 mM)

  • Enzyme Addition: Add Acyl-CoA Synthetase to the reaction mixture. The optimal amount should be determined empirically.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Purification:

    • Centrifuge the quenched reaction to pellet the precipitated enzyme.

    • Load the supernatant onto a C18 SPE cartridge pre-conditioned with methanol (B129727) and equilibrated with water.

    • Wash the cartridge with water to remove salts and unreacted precursors.

    • Elute the 6-Carboxyhexanoyl-CoA with a mixture of methanol and water.

    • Note: Further purification to obtain the 2-enoyl form may require an additional enzymatic step using an acyl-CoA dehydrogenase.

Chemical Synthesis Protocol

This approach involves the activation of the carboxylic acid and subsequent reaction with CoA.

Materials:

  • Adipic acid monomethyl ester

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A, trilithium salt (CoA)

  • Anhydrous solvent (e.g., DMF or THF)

  • Reverse-phase HPLC system

Procedure:

  • Carboxylic Acid Activation: Dissolve adipic acid monomethyl ester in anhydrous solvent and add CDI to form the acyl-imidazolide.

  • Thioester Formation: In a separate vial, dissolve CoA in an appropriate anhydrous solvent system and add it to the activated carboxylic acid solution.

  • Reaction: Allow the reaction to proceed at room temperature for several hours to overnight.

  • Purification: Purify the resulting thioester using reverse-phase HPLC.

  • De-protection: The methyl ester protecting group can be removed by saponification if required.

Analytical Method: LC-MS/MS Quantification

Sample Preparation from Biological Matrices

Materials:

  • Acetonitrile, Methanol, Water (LC-MS grade)

  • 5-Sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA)

  • Internal Standard (e.g., ¹³C-labeled acyl-CoA or an odd-chain acyl-CoA)

Protocol:

  • Homogenization: Homogenize tissue samples or cell pellets in a cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).[7]

  • Protein Precipitation: Add a deproteinizing agent like 2.5% (w/v) SSA to the homogenate.[8]

  • Internal Standard Spiking: Spike the sample with a known concentration of the internal standard.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.

Sample_Prep_Workflow Start Biological Sample (Tissue or Cells) Homogenize Homogenize in Cold Extraction Solvent Start->Homogenize Precipitate Add Deproteinizing Agent (e.g., SSA) Homogenize->Precipitate Spike Spike with Internal Standard Precipitate->Spike Centrifuge Centrifuge to Pellet Proteins Spike->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze LC-MS/MS Analysis Collect->Analyze

Caption: Sample Preparation Workflow.
LC-MS/MS Parameters

Liquid Chromatography:

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 3.5 µm)[9]
Mobile Phase A Water with 5 mM ammonium (B1175870) acetate (B1210297) (pH 6.8)[10]
Mobile Phase B Methanol[10]
Gradient A linear gradient from 2% to 95% Mobile Phase B
Flow Rate 0.2-0.4 mL/min
Column Temperature 40-45°C[9]

Mass Spectrometry (Triple Quadrupole):

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)[8]
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon

Hypothetical MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound898.2391.135-45
Internal StandardVariableVariableVariable

Note: The precursor ion corresponds to [M+H]⁺. The product ion is a characteristic fragment of the acyl-pantetheine portion. These values should be optimized empirically by direct infusion of the synthesized standard.[11]

Calibration Curve and Quantification

Procedure:

  • Stock Solution: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., water with a small amount of organic solvent).

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected range in biological samples.

  • Internal Standard: Add a constant concentration of the internal standard to each calibration standard and to the unknown samples.

  • Analysis: Analyze the calibration standards and samples by LC-MS/MS using the optimized method.

  • Calibration Curve Construction: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

Representative Calibration Curve Data (Hypothetical):

Concentration (nM)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
11,500100,0000.015
57,800102,0000.076
1015,500101,5000.153
5076,00099,8000.761
100152,000100,5001.512
500755,000101,0007.475
Linearity (R²) -->0.99

Logical Workflow for Method Development

Method_Dev_Logic Start Synthesize and Purify This compound Standard OptimizeMS Optimize MS Parameters (Direct Infusion) Start->OptimizeMS DevelopLC Develop LC Method (Separation and Peak Shape) Start->DevelopLC OptimizeMS->DevelopLC SamplePrep Optimize Sample Preparation (Extraction Efficiency) DevelopLC->SamplePrep Validate Method Validation (Linearity, Accuracy, Precision) SamplePrep->Validate Analysis Analysis of Biological Samples Validate->Analysis

Caption: Method Development Workflow.

References

Application Notes and Protocols for Metabolic Flux Analysis of 6-Carboxyhex-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Carboxyhex-2-enoyl-CoA is a key intermediate in the anaerobic degradation pathway of benzoate (B1203000) in certain bacteria.[1][2][3] Understanding the metabolic flux through this pathway is crucial for applications in bioremediation, industrial biotechnology, and drug development, particularly in targeting microbial metabolic pathways. Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. This document provides detailed application notes and protocols for the study of this compound and its associated metabolic pathway using MFA.

The enzyme pimeloyl-CoA dehydrogenase catalyzes the formation of this compound from pimeloyl-CoA.[1][2][4] Subsequently, this compound is hydrated to 3-hydroxypimeloyl-CoA.[5] By applying stable isotope tracers and analyzing their incorporation into these and other downstream metabolites, researchers can elucidate the dynamics of the benzoate degradation pathway.

Application Notes

Objective: To quantify the metabolic flux through the anaerobic benzoate degradation pathway, with a specific focus on the kinetics of this compound synthesis and conversion.

Experimental Design: A ¹³C-based metabolic flux analysis experiment can be designed to trace the flow of carbon from benzoate through the pathway. This involves feeding a bacterial culture capable of anaerobic benzoate degradation with a ¹³C-labeled benzoate tracer. The isotopic labeling patterns of key intracellular metabolites, including pimeloyl-CoA, this compound, and 3-hydroxypimeloyl-CoA, are then measured over time.

Expected Outcomes:

  • Quantification of the rate of conversion of pimeloyl-CoA to this compound.

  • Determination of the flux of this compound to 3-hydroxypimeloyl-CoA.

  • Identification of potential metabolic bottlenecks or alternative routes in the pathway.

  • A deeper understanding of the regulation of the anaerobic benzoate degradation pathway under different environmental conditions.

Experimental Protocols

1. ¹³C-Labeling Experiment

This protocol outlines the general steps for conducting a stable isotope labeling experiment for MFA.

  • Bacterial Culture: Grow the bacterial strain of interest under anaerobic conditions with a non-labeled carbon source to a desired cell density.

  • Tracer Introduction: Introduce ¹³C-labeled benzoate into the culture medium. The choice of labeling pattern (e.g., uniformly labeled or position-specific) will depend on the specific fluxes to be resolved.

  • Time-Course Sampling: Collect cell samples at multiple time points after the introduction of the tracer. It is critical to rapidly quench metabolic activity to preserve the in vivo state of metabolites. This is often achieved by rapidly mixing the cell suspension with a cold quenching solution (e.g., -20°C methanol).

  • Metabolite Extraction: Extract intracellular metabolites from the quenched cell pellets. A common method involves cell lysis followed by extraction with a cold solvent system (e.g., a mixture of methanol (B129727), acetonitrile, and water).

  • Sample Analysis: Analyze the isotopic labeling patterns of the target metabolites in the extracts using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).

2. Quantification of Acyl-CoA Esters by LC-MS/MS

This protocol provides a methodology for the sensitive and specific quantification of this compound and related acyl-CoA esters.

  • Sample Preparation:

    • Lyophilize the metabolite extracts to dryness.

    • Reconstitute the dried extracts in a suitable solvent (e.g., 5% methanol in water) for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Separate the acyl-CoA esters using a reversed-phase C18 column.[6][7]

    • Employ a gradient elution with a mobile phase consisting of an aqueous component with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile).[6]

  • Mass Spectrometry:

    • Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[8][9]

    • For quantification, use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each target acyl-CoA. A common fragmentation for acyl-CoAs is the neutral loss of the CoA moiety (507 Da).[9]

    • The precursor ion for this compound (C₂₈H₄₄N₇O₁₉P₃S) would be its [M+H]⁺ ion.

    • Include stable isotope-labeled internal standards for accurate quantification.

Data Presentation

Quantitative data from the metabolic flux analysis experiments should be presented in a clear and organized manner.

Table 1: Intracellular Concentrations of Key Metabolites in the Anaerobic Benzoate Degradation Pathway.

MetaboliteConcentration (μmol/g dry cell weight)Standard Deviation
Pimeloyl-CoAValueValue
This compound ValueValue
3-Hydroxypimeloyl-CoAValueValue
Other relevant metabolitesValueValue

Table 2: Calculated Metabolic Fluxes.

ReactionMetabolic Flux (μmol/g dry cell weight/h)Standard Deviation
Pimeloyl-CoA → This compound ValueValue
This compound → 3-Hydroxypimeloyl-CoAValueValue
Other relevant reactionsValueValue

Visualizations

Diagram 1: Anaerobic Benzoate Degradation Pathway

Anaerobic_Benzoate_Degradation cluster_pathway Anaerobic Benzoate Degradation Benzoate Benzoate Pimeloyl_CoA Pimeloyl-CoA Benzoate->Pimeloyl_CoA Multiple Steps Carboxyhexenoyl_CoA This compound Pimeloyl_CoA->Carboxyhexenoyl_CoA Pimeloyl-CoA dehydrogenase Hydroxypimeloyl_CoA 3-Hydroxypimeloyl-CoA Carboxyhexenoyl_CoA->Hydroxypimeloyl_CoA Enoyl-CoA hydratase Downstream Downstream Metabolism Hydroxypimeloyl_CoA->Downstream

Caption: Pathway of anaerobic benzoate degradation highlighting this compound.

Diagram 2: Metabolic Flux Analysis Experimental Workflow

MFA_Workflow Start Bacterial Culture (Anaerobic) Tracer Add ¹³C-Labeled Benzoate Start->Tracer Sampling Time-Course Sampling & Quenching Tracer->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing & Isotopomer Distribution Analysis->Data Modeling Metabolic Flux Calculation Data->Modeling Result Flux Map & Interpretation Modeling->Result

Caption: Workflow for a ¹³C-based metabolic flux analysis experiment.

References

Application Note: Quantification of 6-Carboxyhex-2-enoyl-CoA in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Carboxyhex-2-enoyl-CoA is a pivotal intermediate in the ω-oxidation pathway of dicarboxylic acids. The accumulation of this metabolite in urine can be indicative of specific inborn errors of metabolism, particularly deficiencies in the enzymes responsible for its downstream processing. Accurate and sensitive quantification of this compound in urine is therefore a valuable tool for the diagnosis and monitoring of these metabolic disorders. This application note provides a detailed protocol for the quantification of this compound in human urine samples using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described methodology offers high sensitivity and specificity, making it suitable for both clinical research and drug development applications.

Biochemical Pathway

This compound is an intermediate in the β-oxidation of dicarboxylic acids. This pathway is crucial for the metabolism of fatty acids that have been oxidized at their ω-carbon, forming a dicarboxylic acid. A deficiency in the enzyme 2,3-enoyl-CoA hydratase, specific for dicarboxylic acids, can lead to the accumulation of this compound.

Figure 1: Postulated Metabolic Pathway of this compound Substrate Octanedioyl-CoA Enzyme1 Acyl-CoA Dehydrogenase Substrate->Enzyme1 Oxidation Intermediate1 This compound Enzyme2 2,3-Enoyl-CoA Hydratase (Potential Deficiency) Intermediate1->Enzyme2 Hydration Intermediate2 3-Hydroxy-6-carboxyhexanoyl-CoA Enzyme3 3-Hydroxyacyl-CoA Dehydrogenase Intermediate2->Enzyme3 Dehydrogenation Product Adipoyl-CoA + Acetyl-CoA Enzyme1->Intermediate1 Enzyme2->Intermediate2 Enzyme4 β-Ketothiolase Enzyme3->Enzyme4 Enzyme4->Product

Figure 1: Postulated Metabolic Pathway of this compound

Experimental Protocol

This protocol is based on established methods for the analysis of acyl-CoA compounds in biological matrices.

Materials and Reagents
  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) Acetate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Internal Standard (IS): [¹³C₄]-Adipoyl-CoA or other suitable stable isotope-labeled acyl-CoA

  • Solid-Phase Extraction (SPE) Cartridges: Oasis MAX (or equivalent)

  • Ultrapure water

  • Urine samples (stored at -80°C)

Sample Preparation

The following workflow outlines the steps for extracting this compound from urine samples.

Figure 2: Sample Preparation Workflow Start Urine Sample (1 mL) Spike Spike with Internal Standard Start->Spike Acidify Acidify with Formic Acid Spike->Acidify SPE_Load Load Sample onto SPE Acidify->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash SPE Cartridge SPE_Load->SPE_Wash SPE_Elute Elute with Ammoniated Methanol SPE_Wash->SPE_Elute Dry Evaporate to Dryness SPE_Elute->Dry Reconstitute Reconstitute in Mobile Phase A Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Figure 2: Sample Preparation Workflow
  • Thawing: Thaw frozen urine samples on ice.

  • Spiking: To 1 mL of urine, add 10 µL of the internal standard solution.

  • Acidification: Acidify the sample by adding 10 µL of formic acid.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (Mobile Phase A).

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 2% B (re-equilibration)

Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • **6-Carboxyhex-2

Application Notes and Protocols: "6-Carboxyhex-2-enoyl-CoA" Analysis in Mitochondrial Fractions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxyhex-2-enoyl-CoA is a key intermediate in the mitochondrial β-oxidation of dicarboxylic acids. The analysis of this and other acyl-CoA species within mitochondrial fractions provides a critical window into the state of fatty acid metabolism. Dysregulation of these pathways is implicated in a variety of metabolic diseases and is a key area of investigation in drug development. These application notes provide detailed protocols for the isolation of mitochondria, extraction of acyl-CoAs, and their subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

The following table presents illustrative quantitative data for β-oxidation intermediates in mitochondrial fractions from a hypothetical study comparing control and treated samples. This data is for demonstration purposes to showcase the presentation of quantitative results.

AnalyteControl (pmol/mg mitochondrial protein)Treated (pmol/mg mitochondrial protein)Fold Change
Hexanoyl-CoA (C6)15.2 ± 2.125.8 ± 3.51.70
This compound 8.5 ± 1.2 18.7 ± 2.9 2.20
3-Hydroxy-6-carboxyhexanoyl-CoA5.1 ± 0.810.3 ± 1.52.02
3-Keto-6-carboxyhexanoyl-CoA3.2 ± 0.57.1 ± 1.12.22
Adipoyl-CoA (C6-dicarboxylyl-CoA)12.8 ± 1.922.4 ± 3.11.75
Succinyl-CoA45.3 ± 5.730.1 ± 4.20.66
Acetyl-CoA150.7 ± 18.2125.4 ± 15.90.83

Signaling Pathways and Experimental Workflows

Mitochondrial Dicarboxylic Acid β-Oxidation Pathway cluster_MitochondrialMatrix Mitochondrial Matrix Dicarboxylic_Acid Dicarboxylic Acid (e.g., Adipic Acid, C6) Dicarboxylyl_CoA_Synthetase Dicarboxylyl-CoA Synthetase Dicarboxylic_Acid->Dicarboxylyl_CoA_Synthetase Dicarboxylyl_CoA Dicarboxylyl-CoA (e.g., Adipoyl-CoA) Dicarboxylyl_CoA_Synthetase->Dicarboxylyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Dicarboxylyl_CoA->Acyl_CoA_Dehydrogenase Six_Carboxyhex_2_enoyl_CoA This compound Acyl_CoA_Dehydrogenase->Six_Carboxyhex_2_enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Six_Carboxyhex_2_enoyl_CoA->Enoyl_CoA_Hydratase Three_Hydroxy_6_carboxyhexanoyl_CoA 3-Hydroxy-6-carboxyhexanoyl-CoA Enoyl_CoA_Hydratase->Three_Hydroxy_6_carboxyhexanoyl_CoA Three_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Three_Hydroxy_6_carboxyhexanoyl_CoA->Three_Hydroxyacyl_CoA_Dehydrogenase Three_Keto_6_carboxyhexanoyl_CoA 3-Keto-6-carboxyhexanoyl-CoA Three_Hydroxyacyl_CoA_Dehydrogenase->Three_Keto_6_carboxyhexanoyl_CoA Thiolase Thiolase Three_Keto_6_carboxyhexanoyl_CoA->Thiolase Butanedioyl_CoA Butanedioyl-CoA (Succinyl-CoA) Thiolase->Butanedioyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Butanedioyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial β-oxidation pathway for dicarboxylic acids.

Experimental Workflow for this compound Analysis cluster_workflow start Start: Tissue/Cell Sample mito_isolation Mitochondrial Isolation (Differential Centrifugation) start->mito_isolation protein_quant Protein Quantification (e.g., BCA Assay) mito_isolation->protein_quant acyl_coa_extraction Acyl-CoA Extraction (Solid-Phase or Liquid-Liquid) mito_isolation->acyl_coa_extraction data_analysis Data Analysis and Quantification protein_quant->data_analysis sample_prep Sample Preparation (Drying and Reconstitution) acyl_coa_extraction->sample_prep lc_ms_analysis LC-MS/MS Analysis (Quantitative MRM) sample_prep->lc_ms_analysis lc_ms_analysis->data_analysis end Results data_analysis->end

Caption: Workflow for this compound analysis.

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Rodent Liver

Materials:

  • Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4. Keep on ice.

  • Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, pH 7.4. Keep on ice.

  • Dounce homogenizer with a loose-fitting pestle.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize the animal according to approved institutional protocols.

  • Excise the liver and immediately place it in ice-cold Isolation Buffer I.

  • Mince the liver into small pieces and wash with Isolation Buffer I to remove excess blood.

  • Homogenize the minced liver in 5 volumes of Isolation Buffer I using 5-10 strokes of the Dounce homogenizer.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and resuspend the mitochondrial pellet in Isolation Buffer II.

  • Repeat the centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

  • Determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay.

Protocol 2: Acyl-CoA Extraction from Mitochondrial Fractions

Materials:

Procedure:

  • To the mitochondrial pellet (containing a known amount of protein), add ice-cold 10% TCA or 5% SSA to precipitate proteins.

  • Vortex briefly and incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully collect the supernatant containing the acyl-CoAs.

  • For SPE, condition a C18 cartridge with methanol followed by water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove salts and polar contaminants.

  • Elute the acyl-CoAs with an appropriate solvent, such as 50% acetonitrile with 0.1% formic acid.

  • Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitute the dried acyl-CoA extract in a suitable solvent for LC-MS/MS analysis (e.g., 50 mM ammonium acetate).

Protocol 3: LC-MS/MS Analysis of this compound

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate the acyl-CoAs of interest. For example, a linear gradient from 2% B to 98% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions need to be determined for this compound and other acyl-CoAs of interest. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine moiety.

    • Illustrative Transition for a C6-dicarboxylyl-CoA derivative: The precursor ion would be the [M+H]+ of the molecule, and a characteristic product ion would result from the fragmentation of the CoA moiety.

  • Collision Energy and other MS parameters: These need to be optimized for each specific analyte and instrument.

Quantification:

  • A standard curve should be prepared using authentic standards of the acyl-CoAs of interest, including this compound if commercially available.

  • Stable isotope-labeled internal standards for each analyte are recommended for the most accurate quantification.

  • The concentration of each analyte in the mitochondrial fraction is determined by comparing its peak area to the standard curve and normalizing to the mitochondrial protein content.

Troubleshooting & Optimization

"6-Carboxyhex-2-enoyl-CoA" instability during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability of 6-Carboxyhex-2-enoyl-CoA during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What makes this compound an unstable molecule?

A1: The instability of this compound primarily stems from the high-energy thioester bond that links the 6-carboxyhex-2-enoyl moiety to Coenzyme A. This bond is susceptible to both chemical and enzymatic hydrolysis, leading to the degradation of the molecule. Factors such as pH, temperature, and the presence of certain enzymes can significantly influence its stability.

Q2: What are the main degradation pathways for this compound?

A2: The two primary degradation pathways are:

  • Chemical Hydrolysis: The thioester bond can be cleaved by water, a reaction that is accelerated at alkaline and strongly acidic pH.

  • Enzymatic Degradation: Thioesterase enzymes, which are ubiquitous in biological samples, can rapidly hydrolyze the thioester bond, releasing Coenzyme A and 6-carboxyhex-2-enoic acid.[1][2]

Q3: How can I minimize the degradation of this compound during sample preparation?

A3: To minimize degradation, it is crucial to work quickly at low temperatures and to control the pH of your solutions. Key recommendations include:

  • Rapid Quenching: Immediately stop metabolic activity by flash-freezing samples in liquid nitrogen.

  • Low Temperatures: Keep samples on ice or at 4°C throughout the entire extraction and preparation process.

  • pH Control: Maintain a slightly acidic pH (around 6.0-6.5) during extraction and storage, as thioesters are generally more stable under these conditions.

  • Enzyme Inhibition: Use of protein precipitation agents can help inactivate degradative enzymes.

Q4: What are the optimal storage conditions for this compound samples?

A4: For short-term storage (a few hours), keep the samples on ice. For long-term storage, it is recommended to store the extracts as dry pellets at -80°C. Reconstitute the sample in a suitable solvent immediately before analysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no signal of this compound in LC-MS/MS analysis. Sample degradation during preparation.Ensure rapid quenching of metabolic activity and maintain low temperatures (0-4°C) throughout the procedure. Use a slightly acidic extraction buffer (pH 6.0-6.5).
Inefficient extraction.Optimize the extraction solvent. A common choice is a mixture of acetonitrile, methanol (B129727), and water. Ensure complete cell lysis.
Ion suppression in the mass spectrometer.Improve chromatographic separation to resolve this compound from co-eluting matrix components. Consider using an internal standard.
High variability between replicate samples. Inconsistent sample handling.Standardize every step of the sample preparation workflow, from quenching to extraction and storage.
Partial precipitation of the analyte.Ensure the sample is fully dissolved in the injection solvent before analysis.
Appearance of unexpected peaks in the chromatogram. Degradation products of this compound.The primary degradation product is 6-carboxyhex-2-enoic acid. Confirm its identity using a chemical standard if available. Review sample handling to minimize hydrolysis.
Contamination.Use high-purity solvents and reagents. Thoroughly clean all equipment.

Quantitative Data on Thioester Stability

Condition Rate Constant (k) Half-life (t½) at 23°C Reference
Acid-mediated hydrolysis k_a = 1.5 x 10⁻⁵ M⁻¹s⁻¹-[3]
pH-independent hydrolysis k_w = 3.6 x 10⁻⁸ s⁻¹223 days[3]
Base-mediated hydrolysis k_b = 1.6 x 10⁻¹ M⁻¹s⁻¹-[3]
Hydrolysis at pH 7 -155 days[3]

Note: The rate of hydrolysis is significantly accelerated by both acid and, more dramatically, by base.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol provides a general framework for the extraction of dicarboxylic acyl-CoAs. Optimization may be required for specific sample types.

  • Quenching: Immediately freeze the biological sample (e.g., cell pellet, tissue) in liquid nitrogen to halt all enzymatic activity.

  • Homogenization: Homogenize the frozen sample in 1 mL of ice-cold extraction buffer (e.g., 2:1:1 acetonitrile:methanol:water, pH 6.0) per 50 mg of sample.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute and then incubate on ice for 10 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Storage: Store the dried extract at -80°C until analysis.

  • Reconstitution: Immediately before LC-MS/MS analysis, reconstitute the dried extract in an appropriate solvent (e.g., 50% methanol in water).

Protocol 2: Quantification of this compound by LC-MS/MS

This is a general method for the analysis of acyl-CoAs. The specific parameters should be optimized for your instrument and column.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: The specific precursor and product ions for this compound will need to be determined by direct infusion of a standard or predicted based on its structure. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.

    • Internal Standard: A stable isotope-labeled internal standard is ideal. If unavailable, a structurally similar dicarboxylic acyl-CoA of a different chain length can be used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Quenching 1. Quenching (Liquid Nitrogen) Homogenization 2. Homogenization (Ice-cold acidic buffer) Quenching->Homogenization Precipitation 3. Protein Precipitation (Vortex & Ice Incubation) Homogenization->Precipitation Centrifugation 4. Centrifugation (4°C) Precipitation->Centrifugation Collection 5. Supernatant Collection Centrifugation->Collection Drying 6. Drying (Nitrogen Stream) Collection->Drying Storage 7. Storage (-80°C) Drying->Storage Reconstitution 8. Reconstitution (Analysis Solvent) Storage->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Experimental workflow for the extraction and analysis of this compound.

degradation_pathway cluster_factors Degradation Factors Molecule This compound Hydrolysis_Product 6-Carboxyhex-2-enoic Acid + CoA Molecule->Hydrolysis_Product Hydrolysis of Thioester Bond Chemical Chemical Hydrolysis (Alkaline/Strong Acid pH, High Temp) Chemical->Molecule Enzymatic Enzymatic Degradation (Thioesterases) Enzymatic->Molecule

Caption: Degradation pathways of this compound.

troubleshooting_logic Start Low/No Signal of Analyte Check_Degradation Was sample preparation performed rapidly at low temp and acidic pH? Start->Check_Degradation Check_Extraction Was the extraction protocol optimized? Check_Degradation->Check_Extraction Yes Solution_Degradation Optimize sample handling: - Rapid quenching - Maintain 0-4°C - Use acidic buffer (pH 6.0-6.5) Check_Degradation->Solution_Degradation No Check_MS Is ion suppression suspected? Check_Extraction->Check_MS Yes Solution_Extraction Optimize extraction solvent and lysis procedure. Check_Extraction->Solution_Extraction No Solution_MS Improve chromatography. Use an internal standard. Check_MS->Solution_MS Yes Success Signal Improved Check_MS->Success No Solution_Degradation->Success Solution_Extraction->Success Solution_MS->Success

Caption: Troubleshooting logic for low analyte signal.

References

Technical Support Center: HPLC Analysis of 6-Carboxyhex-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 6-Carboxyhex-2-enoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak resolution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving good peak resolution for this compound in reverse-phase HPLC?

A1: The primary challenges stem from the molecule's structure. As a dicarboxylic acyl-CoA, it is highly polar and carries multiple negative charges at neutral pH. This can lead to poor retention on standard C18 columns and significant peak tailing due to interactions with the silica (B1680970) backbone of the stationary phase. Additionally, co-elution with other polar analytes in complex biological samples is a common issue.

Q2: Why is my this compound peak showing significant tailing?

A2: Peak tailing for this compound is often caused by secondary interactions between the negatively charged carboxyl and phosphate (B84403) groups of the analyte and residual positively charged silanol (B1196071) groups on the silica-based stationary phase.[1][2] To mitigate this, it is crucial to use a well-end-capped column and to control the mobile phase pH to suppress the ionization of silanol groups.[1] Another potential cause is the interaction of the phosphate groups with metal surfaces in the HPLC system, which can be minimized by using phosphate buffers.[3]

Q3: Can I use a standard C18 column for this analysis?

A3: While a standard C18 column can be used, it may not provide optimal performance without significant method optimization. For better peak shape and retention of polar analytes like this compound, consider using a C18 column with a polar-embedded or polar-end-capped stationary phase. These columns are designed to reduce interactions with residual silanols and provide better retention for polar compounds.

Q4: What is ion-pairing chromatography, and should I consider it for my analysis?

A4: Ion-pairing chromatography is a technique used in reverse-phase HPLC to improve the retention and peak shape of ionic and highly polar compounds. It involves adding an ion-pairing reagent to the mobile phase that has a charge opposite to the analyte. This reagent forms a neutral ion pair with the analyte, which has a greater affinity for the non-polar stationary phase, thus increasing retention. For the anionic this compound, a cationic ion-pairing reagent would be used. This technique is highly recommended if you are struggling with retention and peak shape.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My peak for this compound is tailing significantly. How can I improve its symmetry?

Answer:

Peak tailing is a common issue for acidic and polar compounds. Here are several strategies to improve peak symmetry:

  • Mobile Phase pH Adjustment: The pH of your mobile phase is critical. For acidic compounds like this compound, using an acidic mobile phase (pH 2.5-3.5) will suppress the ionization of both the carboxyl groups on the analyte and the residual silanol groups on the stationary phase, reducing secondary interactions.[1]

  • Use of Buffers: Employing a buffer in your mobile phase, such as phosphate or acetate, can help maintain a stable pH and improve peak shape.[1][3]

  • Column Choice: Ensure you are using a high-quality, end-capped C18 column. If tailing persists, consider a column with a polar-embedded phase.[1]

  • Sample Overload: Injecting too much sample can lead to peak fronting.[4] Try diluting your sample and re-injecting.

  • Sample Solvent: The solvent used to dissolve your sample should be compatible with the mobile phase. Ideally, dissolve your sample in the initial mobile phase composition.[5]

Issue 2: Inadequate Peak Resolution

Question: I am seeing co-elution or poor separation of my target peak from other components in the sample. What steps can I take to improve resolution?

Answer:

Improving resolution involves manipulating the three key factors in chromatography: efficiency, selectivity, and retention.

  • Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of your separation.

  • Adjust the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.[6]

  • Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles will increase the number of theoretical plates (efficiency) and thus improve resolution.[7][8]

  • Temperature Control: Increasing the column temperature can improve efficiency by reducing mobile phase viscosity. However, be mindful of the thermal stability of your analyte.[6][8]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method with Ion-Pairing

This protocol provides a starting point for the analysis of this compound using ion-pairing reverse-phase HPLC.

1. Sample Preparation:

  • For biological tissues, homogenize the sample in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9) containing an internal standard.
  • Precipitate proteins using an organic solvent like acetonitrile or by using perchloric acid.
  • Centrifuge to pellet the precipitate and collect the supernatant.
  • Consider a solid-phase extraction (SPE) clean-up step using a C18 cartridge for complex matrices.

2. HPLC Conditions:

ParameterRecommended Setting
Column C18 Reverse-Phase, 2.6 µm, 4.6 x 150 mm
Mobile Phase A 10 mM Ammonium Acetate with 5 mM N,N-dimethylbutylamine (DMBA), pH adjusted to 6.0
Mobile Phase B Acetonitrile
Gradient 5% to 40% B over 20 minutes
Flow Rate 0.8 mL/min
Column Temperature 35°C
Detector UV at 260 nm
Injection Volume 10 µL

3. Data Analysis:

  • Identify the this compound peak based on its retention time compared to a pure standard.
  • Quantify the peak area and normalize to an internal standard.

Quantitative Data Summary

The following tables provide typical starting parameters for method development. These may require further optimization for your specific application and instrumentation.

Table 1: Mobile Phase Composition and Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.06040
22.0595
25.0595
25.1955
30.0955

Table 2: Troubleshooting Parameter Adjustments

IssueParameter to AdjustRecommended ChangeExpected Outcome
Peak Tailing Mobile Phase pHDecrease to pH 2.5-3.5Improved peak symmetry
Poor Retention Ion-Pair Reagent Conc.Increase concentrationIncreased retention time
Co-elution Gradient SlopeDecrease slope (make shallower)Improved resolution
Broad Peaks Flow RateDecrease by 20-30%Narrower, sharper peaks

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Resolution start Start: Poor Peak Resolution check_peak_shape Assess Peak Shape start->check_peak_shape tailing Peak Tailing? check_peak_shape->tailing Symmetrical? No coelution Co-elution? check_peak_shape->coelution Symmetrical? Yes fronting Peak Fronting? tailing->fronting No Tailing adjust_ph Adjust Mobile Phase pH (e.g., to 2.5-3.5) tailing->adjust_ph Tailing fronting->coelution No Fronting dilute_sample Dilute Sample/ Reduce Injection Volume fronting->dilute_sample Fronting optimize_gradient Optimize Gradient (e.g., make shallower) coelution->optimize_gradient Yes end End: Improved Resolution coelution->end No use_buffer Incorporate Buffer (e.g., Phosphate) adjust_ph->use_buffer change_column Use Polar-Embedded/ End-capped Column use_buffer->change_column change_column->coelution check_solvent Match Sample Solvent to Mobile Phase dilute_sample->check_solvent check_solvent->coelution change_organic Change Organic Modifier (ACN vs. MeOH) optimize_gradient->change_organic adjust_flow Adjust Flow Rate (e.g., lower) change_organic->adjust_flow adjust_temp Adjust Column Temperature adjust_flow->adjust_temp adjust_temp->end

Caption: A logical workflow for troubleshooting common HPLC peak resolution issues.

Experimental_Workflow General Experimental Workflow for this compound Analysis sample_prep 1. Sample Preparation (Homogenization, Protein Precipitation) cleanup 2. Sample Cleanup (Optional) (Solid-Phase Extraction) sample_prep->cleanup hplc_analysis 3. HPLC Analysis (Ion-Pairing RP-HPLC) cleanup->hplc_analysis data_acquisition 4. Data Acquisition (UV Detection at 260 nm) hplc_analysis->data_acquisition data_analysis 5. Data Analysis (Peak Integration, Quantification) data_acquisition->data_analysis report 6. Reporting data_analysis->report

Caption: A typical experimental workflow for the HPLC analysis of this compound.

References

"6-Carboxyhex-2-enoyl-CoA" degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Carboxyhex-2-enoyl-CoA in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of non-enzymatic degradation for this compound in aqueous solutions?

A1: The primary non-enzymatic degradation pathway for this compound in aqueous solutions is hydrolysis of the thioester bond. This reaction yields 6-carboxyhex-2-enoic acid and coenzyme A. Thioesters, while more stable than many other esters, are susceptible to hydrolysis, particularly under non-neutral pH conditions.[1][2]

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of acyl-CoA thioesters like this compound is pH-dependent. Generally, they are most stable at a slightly acidic to neutral pH (around pH 5-7).[3] Both strongly acidic and, particularly, alkaline conditions can catalyze the hydrolysis of the thioester bond, leading to accelerated degradation.[1]

Q3: What is the expected shelf-life of this compound in an aqueous buffer?

A3: The shelf-life is highly dependent on the storage conditions, including pH, temperature, and the presence of nucleophiles. For short-term storage (hours to a few days), it is recommended to keep the solution on ice (0-4°C) at a slightly acidic pH. For long-term storage, aliquoting and storing at -80°C is advisable to minimize degradation.

Q4: Can I monitor the degradation of my this compound sample?

A4: Yes, degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6] These methods can separate and quantify the remaining this compound and its degradation products. Additionally, since the α,β-unsaturated thioester has a characteristic UV absorbance, spectrophotometry can be used to monitor its disappearance.[7]

Q5: Are there any specific buffer components I should avoid?

A5: It is advisable to avoid buffers containing strong nucleophiles, as they can react with the electrophilic carbonyl carbon of the thioester in a transacylation reaction.[8][9] For example, buffers with primary or secondary amines at high concentrations might be problematic. Phosphate (B84403) or acetate (B1210297) buffers are generally suitable.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity or inconsistent experimental results. Degradation of the this compound stock solution.1. Prepare fresh solutions of this compound for each experiment. 2. Verify the concentration and purity of your stock solution using HPLC or spectrophotometry. 3. Ensure the pH of your experimental buffer is within the optimal stability range (pH 5-7).
Appearance of unexpected peaks in HPLC or LC-MS analysis. Formation of degradation products (e.g., 6-carboxyhex-2-enoic acid and Coenzyme A) due to hydrolysis.1. Analyze a freshly prepared standard of this compound to establish its retention time. 2. If possible, obtain standards for the expected degradation products for peak identification. 3. Review your sample handling and storage procedures to minimize exposure to high temperatures or non-optimal pH.
Precipitate forms in the aqueous solution upon thawing. Poor solubility or aggregation at low temperatures.1. Gently vortex the solution upon thawing to ensure homogeneity. 2. Briefly sonicate the sample in a cold water bath. 3. Consider preparing the stock solution in a buffer that includes a small percentage of an organic solvent like methanol (B129727) if compatible with your downstream application, as this can improve stability.[5]
Rapid degradation observed even at neutral pH. Presence of contaminating enzymes (e.g., thioesterases) in the experimental system.1. If using biological samples (e.g., cell lysates), ensure proper purification of your components or use protease and esterase inhibitors. 2. Use sterile, nuclease-free water and buffers to prepare your solutions.

Quantitative Data Summary

Condition General Stability of Acyl-CoA Thioesters Primary Degradation Product Reference
pH Stable at slightly acidic to neutral pH (5-7). Labile under strongly acidic or alkaline conditions.Free carboxylic acid + Coenzyme A[1][3]
Temperature Degradation rate increases with temperature. Store on ice for short-term use and at -80°C for long-term storage.Free carboxylic acid + Coenzyme AGeneral chemical kinetics
Nucleophiles Susceptible to transacylation in the presence of strong nucleophiles.Acyl-nucleophile adduct + Coenzyme A[8][9]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Aqueous Buffer

This protocol outlines a general method for performing a forced degradation study to understand the stability of this compound under various conditions.[10][11]

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.5). Determine the initial concentration accurately using spectrophotometry or HPLC.

  • Stress Conditions:

    • pH Stress: Aliquot the stock solution into separate buffers with a range of pH values (e.g., pH 3, 5, 7, 9).

    • Temperature Stress: Incubate aliquots of the stock solution at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each stress condition.

  • Quenching: Immediately quench any further degradation by adding a suitable quenching agent (e.g., acidifying the sample if degradation is base-catalyzed) and placing the sample on ice.

  • Analysis: Analyze the samples by a stability-indicating method, such as reverse-phase HPLC with UV detection.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.0) and an organic solvent (e.g., methanol or acetonitrile) is typically used.[4]

    • Detection: Monitor the absorbance at a wavelength where the enoyl-CoA chromophore absorbs (typically around 260 nm).

  • Data Analysis: Quantify the peak area of the remaining this compound at each time point to determine the degradation rate under each condition.

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment A Prepare Stock Solution of this compound B Expose to Stress Conditions (pH, Temperature) A->B C Sample at Various Time Points B->C D Quench Degradation C->D E Analyze by HPLC/LC-MS D->E F Determine Degradation Rate E->F

Caption: Workflow for assessing the stability of this compound.

cluster_pathway Primary Non-Enzymatic Degradation Pathway Compound This compound Products 6-Carboxyhex-2-enoic Acid + Coenzyme A Compound->Products pH, Temperature H2O H2O (Hydrolysis)

Caption: Hydrolysis of this compound in aqueous solution.

References

Technical Support Center: Overcoming Matrix Effects in 6-Carboxyhex-2-enoyl-CoA Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 6-Carboxyhex-2-enoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical MRM transitions for this compound?

A1: Based on the molecular weight of this compound (907.679 g/mol ) and the common fragmentation pattern of acyl-CoAs, the predicted MRM transitions are as follows. Acyl-CoAs typically exhibit a neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da) and produce a characteristic product ion corresponding to the phosphopantetheine moiety (m/z 428).[1][2]

Precursor Ion (m/z)Product Ion (m/z)Description
908.7401.7[M+H]+ -> [M+H - 507]+ (Neutral Loss)
908.7428.1[M+H]+ -> Phosphopantetheine fragment

Note: These are predicted values and should be optimized on your specific mass spectrometer.

Q2: What is a "matrix effect" and how does it affect my this compound analysis?

A2: A matrix effect is the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification. Common sources of matrix effects in biological samples include salts, phospholipids, and other endogenous metabolites.[4]

Q3: How can I assess the presence of matrix effects in my samples?

A3: A common method to evaluate matrix effects is the post-extraction spike method. This involves comparing the signal of an analyte spiked into a pre-extracted blank matrix sample to the signal of the analyte in a neat solution. A significant difference in signal intensity indicates the presence of matrix effects.

Q4: What are the most effective strategies to overcome matrix effects?

A4: The most effective strategies can be grouped into three main categories:

  • Sample Preparation: Employing robust sample preparation techniques to remove interfering matrix components.[5]

  • Chromatographic Separation: Optimizing the LC method to separate the analyte from matrix components.[6]

  • Internal Standards: Using a suitable internal standard, ideally a stable isotope-labeled version of the analyte, to compensate for signal variations.[7][8]

Troubleshooting Guides

Issue 1: Poor Signal or No Peak Detected for this compound
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal MS Parameters Verify and optimize MRM transitions, collision energy, and other source parameters using a pure standard of this compound.Increased signal intensity and a well-defined peak.
Analyte Degradation Acyl-CoAs can be unstable, particularly in aqueous solutions.[6] Prepare fresh samples and standards. Keep samples cold and minimize time on the autosampler.Improved peak area and reproducibility.
Inefficient Extraction Evaluate your sample extraction method. Consider solid-phase extraction (SPE) for cleaner samples.Higher recovery of the analyte and improved signal.
Severe Ion Suppression Dilute the sample extract to reduce the concentration of interfering matrix components.[4]Improved signal-to-noise ratio, though overall intensity may decrease.
Issue 2: High Variability and Poor Reproducibility in Quantification
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Matrix Effects Implement the use of a stable isotope-labeled internal standard for this compound. If unavailable, use a structurally similar acyl-CoA as an internal standard.[9]Reduced CVs and more accurate quantification across different samples.
Sample Preparation Variability Automate the sample preparation workflow if possible. Ensure consistent timing and volumes for all steps.Improved precision and accuracy of results.
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the needle wash method on your LC system.Elimination of analyte peaks in blank injections.
LC Column Degradation Use a guard column to protect the analytical column. If peak shape degrades, try flushing or replacing the column.Restored peak shape and retention time stability.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of acyl-CoAs and should be optimized for your specific sample matrix.

  • Sample Homogenization: Homogenize the tissue or cell sample in a cold extraction buffer (e.g., 2:1:1 methanol (B129727):chloroform:water).

  • Centrifugation: Centrifuge the homogenate to pellet proteins and cellular debris.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by equilibration with the extraction buffer.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove salts and polar interferences.

  • Elution: Elute the acyl-CoAs with a solvent of higher organic strength (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water).[1]

Protocol 2: LC-MS/MS Analysis of this compound

This is a starting point for developing an LC-MS/MS method.

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 98% B

    • 15-18 min: 98% B

    • 18-20 min: 98% to 2% B

    • 20-25 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer in positive ion mode.

  • Ion Source: Electrospray ionization (ESI).

  • MRM Transitions: Monitor the predicted transitions for this compound (see FAQ 1).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE Elution Elution & Reconstitution SPE->Elution LC_Separation LC Separation Elution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic Start Poor Signal or No Peak Check_MS Optimize MS Parameters? Start->Check_MS Check_Degradation Analyte Degradation? Check_MS->Check_Degradation No Solution_MS Use Standard for Tuning Check_MS->Solution_MS Yes Check_Extraction Inefficient Extraction? Check_Degradation->Check_Extraction No Solution_Degradation Prepare Fresh Samples Check_Degradation->Solution_Degradation Yes Check_Suppression Severe Ion Suppression? Check_Extraction->Check_Suppression No Solution_Extraction Use SPE Check_Extraction->Solution_Extraction Yes Solution_Suppression Dilute Sample Check_Suppression->Solution_Suppression Yes End Problem Solved Solution_MS->End Solution_Degradation->End Solution_Extraction->End Solution_Suppression->End

Caption: Troubleshooting logic for poor signal intensity.

References

"6-Carboxyhex-2-enoyl-CoA" co-elution with other acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acyl-CoA analysis, with a specific focus on challenges related to the co-elution of 6-Carboxyhex-2-enoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a broad or shouldered peak where I expect this compound. How can I confirm and resolve co-elution with other acyl-CoAs?

A1: Co-elution is a common challenge in liquid chromatography, occurring when two or more compounds elute from the column at the same time.[1] For this compound (a mono-unsaturated C6-dicarboxylic acyl-CoA), the most probable co-eluting species is its saturated counterpart, Adipoyl-CoA , due to their highly similar chemical structures and polarity.

Step 1: Confirming Co-elution

If you suspect co-elution, your first step is to confirm that the peak is not pure.

  • Mass Spectrometry (MS) Analysis: The most definitive way to identify co-elution is by using a mass spectrometer.[1] Analyze the mass spectra across the entire peak. If the peak is impure, the ratio of the mass-to-charge ratios (m/z) for this compound and the suspected contaminant (e.g., Adipoyl-CoA) will change from the front to the back of the peak.

  • High-Resolution MS: Use high-resolution mass spectrometry to resolve the two compounds, which have slightly different exact masses.

  • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-product ion transitions for both this compound and potential co-elutants like Adipoyl-CoA simultaneously.

Step 2: Resolving Co-elution

Once co-elution is confirmed, you can modify your chromatographic method to improve separation. The key is to alter the selectivity of your system by adjusting the mobile phase, stationary phase, or temperature.

  • Optimize the Gradient: The most common first step is to adjust the elution gradient. A shallower gradient (slower increase in organic solvent concentration) can increase the separation between closely eluting peaks.

  • Modify Mobile Phase Composition:

    • pH Adjustment: The retention of dicarboxylic acyl-CoAs can be sensitive to the pH of the mobile phase.[2] Small adjustments to the pH can alter the ionization state and improve separation.

    • Change Organic Solvent: If you are using acetonitrile, consider switching to methanol (B129727) or a mixture of the two. Different organic solvents can alter selectivity and improve resolution.

  • Change the Column: If optimizing the mobile phase is insufficient, consider a different column chemistry.

    • Different C18 Phases: Not all C18 columns are the same. A C18 column with a different bonding density or end-capping may provide the necessary selectivity.

    • Phenyl-Hexyl Column: A column with a different stationary phase chemistry, such as a phenyl-hexyl column, can offer alternative selectivity for compounds with double bonds.

The following table summarizes key analytical parameters for this compound and its likely co-elutant, Adipoyl-CoA. Note that retention times are highly dependent on the specific LC system and method; the values provided are for illustrative purposes based on typical reversed-phase behavior where unsaturated compounds may elute slightly earlier than their saturated analogs.

CompoundMolecular FormulaExact Mass (M)Precursor Ion [M+H]⁺ (m/z)Product Ion [M-507+H]⁺ (m/z)Expected Relative Retention
This compound C₂₇H₄₂N₇O₁₈P₃S885.1575886.1653379.0966Elutes slightly earlier
Adipoyl-CoA C₂₇H₄₄N₇O₁₈P₃S887.1731888.1810381.1123Elutes slightly later

Troubleshooting Guides

Guide 1: General Troubleshooting Workflow for Co-elution

This workflow provides a logical sequence of steps to diagnose and resolve peak co-elution issues.

Coelution_Troubleshooting start Problem: Broad or Asymmetric Peak check_ms Analyze Mass Spectra Across the Peak start->check_ms is_pure Is the Peak Pure? check_ms->is_pure adjust_gradient 1. Adjust Gradient (Make it Shallower) is_pure->adjust_gradient No (Co-elution) other_issue Investigate Other Issues: - Column Degradation - Sample Overload - Extra-column Volume is_pure->other_issue Yes check_resolution1 Resolution Improved? adjust_gradient->check_resolution1 modify_mobile_phase 2. Modify Mobile Phase (Change Solvent or pH) check_resolution1->modify_mobile_phase No solved Problem Solved check_resolution1->solved Yes check_resolution2 Resolution Improved? modify_mobile_phase->check_resolution2 change_column 3. Change Column (Different Stationary Phase) check_resolution2->change_column No check_resolution2->solved Yes check_resolution3 Resolution Improved? change_column->check_resolution3 check_resolution3->other_issue No check_resolution3->solved Yes

A logical workflow for troubleshooting peak co-elution.
Q2: What is a reliable experimental protocol for the separation of medium-chain dicarboxylic acyl-CoAs?

A2: This protocol is a representative method for the analysis of acyl-CoAs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It should be optimized for your specific instrument and analytes.

Experimental Protocol: LC-MS/MS Analysis of Medium-Chain Dicarboxylic Acyl-CoAs

  • Sample Preparation (Cell Extracts):

    • Wash cells with phosphate-buffered saline (PBS).

    • Quench metabolism and extract metabolites by adding 2 mL of cold methanol and an appropriate internal standard (e.g., C15:0-CoA).[3]

    • Incubate at -80 °C for 15 minutes.

    • Scrape the cell lysate and centrifuge at 15,000 x g for 5 minutes at 4 °C.[3]

    • Transfer the supernatant, mix with acetonitrile, and evaporate to dryness under vacuum.[3]

    • Reconstitute the dried sample in an appropriate solvent (e.g., 50% methanol/50% 50 mM ammonium (B1175870) acetate) for injection.[3]

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column is commonly used (e.g., Phenomenex Kinetex 2.6 µm C18, 150 x 2.1 mm).[4]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5 - 30 µL.[3]

    • Gradient Program (Example):

      Time (min) % Mobile Phase B
      0.0 20
      15.0 95
      22.0 95
      22.1 20

      | 30.0 | 20 |

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 3.2 kV.[3]

    • Source Temperature: 120 °C.[3]

    • Desolvation Temperature: 500 °C.[3]

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for your analytes of interest (see table in Q1). The characteristic neutral loss for acyl-CoAs in positive mode is 507 Da.[5][6]

Q3: Where does this compound fit into metabolic pathways?

A3: this compound is a key intermediate in the microbial biosynthesis of adipic acid, a valuable platform chemical. It is part of the "reverse adipate (B1204190) degradation pathway". Understanding this pathway helps to anticipate which related metabolites, such as Adipoyl-CoA, might be present in your samples.

Metabolic_Pathway acetyl_coa Acetyl-CoA + Succinyl-CoA b_ketoadipyl_coa β-Ketoadipyl-CoA acetyl_coa->b_ketoadipyl_coa β-Ketothiolase b_hydroxyadipyl_coa β-Hydroxyadipyl-CoA b_ketoadipyl_coa->b_hydroxyadipyl_coa 3-Hydroxyacyl-CoA Dehydrogenase target_molecule This compound (5-Carboxy-2-pentenoyl-CoA) b_hydroxyadipyl_coa->target_molecule 3-Hydroxyadipyl-CoA Dehydratase adipoyl_coa Adipoyl-CoA target_molecule->adipoyl_coa 5-Carboxy-2-pentenoyl-CoA Reductase adipic_acid Adipic Acid adipoyl_coa->adipic_acid Adipyl-CoA Synthetase

The reverse adipate degradation pathway for adipic acid biosynthesis.
Q4: My peaks for acyl-CoAs are tailing. What are the common causes and solutions?

A4: Peak tailing can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase or issues with the column hardware.

  • Cause 1: Column Contamination: Active sites on the column can become exposed due to contamination or degradation of the stationary phase.

    • Solution: Use a guard column to protect the analytical column.[7] If the column is contaminated, try flushing it with a strong solvent.

  • Cause 2: Blocked Frit: Particulate matter from the sample or system can block the inlet frit of the column, distorting the peak shape.[6]

    • Solution: Reverse the column and flush it to waste.[6] If this doesn't work, the frit or the entire column may need to be replaced.

  • Cause 3: Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of your analyte, it can exist in multiple ionic forms, leading to tailing.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa to ensure it is in a single ionic state.

Q5: I am observing split peaks for my acyl-CoA analytes. What could be the issue?

A5: Peak splitting can indicate a problem with the sample introduction, the column itself, or the separation method.

  • Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion, including splitting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

  • Cause 2: Column Void or Channeling: A void or channel can form at the head of the column due to pressure shocks or degradation of the packed bed.

    • Solution: This usually requires replacing the column. Using a guard column and avoiding sudden pressure changes can prolong column life.

  • Cause 3: Partially Blocked Frit: Similar to peak tailing, a partial blockage can disrupt the sample band as it enters the column, leading to a split peak.[8]

    • Solution: Back-flush the column. If the problem persists, replace the inlet frit or the column.

References

Technical Support Center: Troubleshooting Low Recovery of "6-Carboxyhex-2-enoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the low recovery of "6-Carboxyhex-2-enoyl-CoA" during extraction from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low recovery of "this compound" during extraction?

Low recovery of "this compound" can primarily be attributed to its inherent chemical instability and susceptibility to degradation. The main factors include:

  • Enzymatic Degradation: Cellular thioesterases can rapidly hydrolyze the thioester bond of the acyl-CoA.[1]

  • Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially under neutral to alkaline pH conditions.[1]

  • Thermal Decomposition: Elevated temperatures can accelerate both enzymatic and chemical degradation.[1]

  • Incomplete Cell Lysis and Extraction: Inefficient disruption of cells or tissues can lead to the incomplete release of the target molecule into the extraction solvent.[2]

  • Suboptimal Extraction Solvent: The choice of solvent is critical for efficiently solubilizing and recovering "this compound", which is expected to be a polar molecule due to its carboxyl group.

Q2: What is the optimal pH range for extracting and storing "this compound"?

To minimize chemical hydrolysis of the thioester bond, a slightly acidic pH is recommended. Aqueous solutions of Coenzyme A and its esters are most stable at a pH between 4.0 and 6.0.[1] Extraction protocols for acyl-CoAs often utilize buffers with a pH of around 4.9.[1][2][3]

Q3: How critical is temperature during the extraction process?

Temperature is a critical factor. All steps of the extraction process, including homogenization, centrifugation, and solvent evaporation, should be performed at low temperatures (0-4°C) to minimize enzymatic activity and prevent thermal degradation.[1] Samples should be kept on ice at all times.

Q4: What type of solid-phase extraction (SPE) column is suitable for "this compound"?

Given the presence of the phosphate (B84403) groups from the CoA moiety and an additional carboxyl group, "this compound" is an anionic molecule. Therefore, a weak anion exchange (WAX) SPE column is a suitable choice for purification. Several established protocols for other acyl-CoAs successfully employ 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges, which act as a weak anion exchanger.[3][4][5]

Troubleshooting Guide

Low recovery of "this compound" is a common issue that can be systematically addressed. This guide provides a step-by-step approach to identifying and resolving the potential causes.

Table 1: Troubleshooting Low Recovery of "this compound"
Potential Cause Recommended Action Rationale
Enzymatic Degradation Immediately quench metabolic activity at the time of sample collection. For tissues, flash-freeze in liquid nitrogen. For cell cultures, use a pre-chilled quenching solution (e.g., -80°C methanol).Rapidly inactivates cellular enzymes, particularly thioesterases, that can degrade the target analyte.[1]
Chemical Instability (pH) Use an acidic extraction buffer, such as 100 mM potassium phosphate (KH2PO4) at pH 4.9.Maintains the stability of the thioester bond, which is susceptible to hydrolysis at neutral or alkaline pH.[1][3]
Thermal Degradation Maintain all samples, reagents, and equipment at 0-4°C throughout the extraction procedure. Use pre-chilled tubes and solvents.Low temperatures significantly reduce the rates of both enzymatic and chemical degradation.[1]
Incomplete Cell Lysis Ensure thorough homogenization of the tissue or cells. A glass homogenizer is often more effective for tissues. Optimize the ratio of extraction solvent to sample weight.Complete disruption of the cellular matrix is essential for the quantitative release of intracellular metabolites.[2]
Inefficient Extraction Use a combination of organic solvents, such as acetonitrile (B52724) and isopropanol (B130326), in the initial extraction step.This solvent system is effective for precipitating proteins while solubilizing a broad range of acyl-CoA esters.[4][5]
Poor SPE Recovery Use a weak anion exchange (WAX) SPE column. Ensure proper column conditioning, sample loading, washing, and elution steps as detailed in the protocol.WAX columns are well-suited for binding and purifying anionic molecules like acyl-CoAs.

Experimental Protocols

This section provides a detailed protocol for the extraction and purification of "this compound" from tissue samples, adapted from established methods for short- to long-chain acyl-CoAs.[3][4]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Homogenizer (e.g., glass homogenizer)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Weak anion exchange solid-phase extraction (SPE) columns (e.g., 2-(2-pyridyl)ethyl functionalized silica)

  • SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • SPE Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v)

  • Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 1 mL of isopropanol and homogenize again.[3]

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile, vortex vigorously for 2 minutes.[3]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the weak anion exchange SPE column by passing 2 mL of the Wash Solution through it.

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

    • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.

    • Elution: Elute the acyl-CoAs by adding 1.5 mL of the Elution Solution. Collect the eluate.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).

Table 2: Representative Recovery Rates for Acyl-CoAs using SPE

The following table summarizes representative recovery data for various acyl-CoA species using SPE methods similar to the one described above. While specific data for "this compound" is not available, these values provide an expected range.

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%[3]
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%[3]
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%[3]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%[3]
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[3]

Visualizations

The following diagrams illustrate the troubleshooting workflow and the potential degradation pathways of "this compound".

G cluster_0 Troubleshooting Workflow cluster_1 Sample Preparation cluster_2 Extraction & Purification start Low Recovery of 'this compound' q1 Was metabolic activity immediately quenched? start->q1 sol1 Implement rapid quenching (e.g., liquid nitrogen). q1->sol1 No q2 Was the extraction buffer acidic (pH 4-6)? q1->q2 Yes sol1->q2 sol2 Use an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9). q2->sol2 No q3 Was the entire process kept at 0-4°C? q2->q3 Yes sol2->q3 sol3 Ensure all steps are performed on ice with pre-chilled reagents. q3->sol3 No q4 Was homogenization complete? q3->q4 Yes sol3->q4 sol4 Optimize homogenization technique (e.g., use a glass homogenizer). q4->sol4 No q5 Was the SPE recovery low? q4->q5 Yes sol4->q5 sol5 Verify SPE protocol (conditioning, loading, wash, elution). Consider a different WAX column. q5->sol5 Yes end Improved Recovery q5->end No sol5->end

Caption: A logical workflow for troubleshooting low recovery of "this compound".

G cluster_0 Potential Degradation Pathways cluster_1 Hydrolysis cluster_2 Enzymatic Degradation cluster_3 Other Potential Reactions main This compound hydrolysis_product 6-Carboxyhex-2-enoic Acid + Coenzyme A main->hydrolysis_product Chemical Hydrolysis (non-optimal pH, high temp) enzymatic_product 6-Carboxyhex-2-enoic Acid + Coenzyme A main->enzymatic_product Enzymatic Hydrolysis (Thioesterases) isomerization Isomerization Product (e.g., cis-isomer) main->isomerization Isomerization reduction Reduction of Double Bond main->reduction Reduction

Caption: Potential degradation pathways for "this compound" during extraction.

References

Optimizing Enzyme Activity Assays Using "5-Carboxy-2-pentenoyl-CoA": A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing enzyme activity assays involving 5-Carboxy-2-pentenoyl-CoA . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments. The initial query regarding "6-Carboxyhex-2-enoyl-CoA" has been clarified to refer to "5-Carboxy-2-pentenoyl-CoA," a key intermediate in the biosynthesis of adipic acid.

I. Frequently Asked Questions (FAQs)

Q1: What is 5-Carboxy-2-pentenoyl-CoA and which enzyme acts upon it?

A1: 5-Carboxy-2-pentenoyl-CoA, also known as (E)-3,4-dehydroadipyl-CoA or 2,3-didehydroadipyl-CoA, is a dicarboxylic acid derivative that serves as an intermediate in the reverse β-oxidation pathway for adipic acid biosynthesis.[1][2][3][4] The primary enzyme that utilizes this molecule as a substrate is 5-Carboxy-2-pentenoyl-CoA reductase . This enzyme catalyzes the reduction of the carbon-carbon double bond in 5-Carboxy-2-pentenoyl-CoA to form adipyl-CoA, a precursor to adipic acid.

Q2: What is the metabolic significance of the 5-Carboxy-2-pentenoyl-CoA reductase reaction?

A2: The reduction of 5-Carboxy-2-pentenoyl-CoA is a critical step in the biotechnological production of adipic acid from renewable resources.[1][2] Adipic acid is an important platform chemical used in the production of nylon and other polymers. This enzymatic reaction is part of a synthetic pathway engineered in microorganisms like Escherichia coli and is naturally found in bacteria such as Thermobifida fusca.[1][2]

Q3: How can the activity of 5-Carboxy-2-pentenoyl-CoA reductase be measured?

A3: The activity of 5-Carboxy-2-pentenoyl-CoA reductase is typically measured using a spectrophotometric assay. Since the enzyme utilizes NADPH as a cofactor for the reduction reaction, its activity can be monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[5]

Q4: What are the general storage and handling recommendations for acyl-CoA esters like 5-Carboxy-2-pentenoyl-CoA?

A4: Acyl-CoA esters are known to be unstable. For short-term storage, they should be kept on ice. For longer-term storage, it is recommended to snap-freeze samples in liquid nitrogen and store them at -80°C for no longer than one week.[6] It is also crucial to be aware that the free cytosolic concentration of acyl-CoA esters is typically in the low nanomolar range under physiological conditions.[7]

II. Troubleshooting Guide

This guide addresses common issues encountered during the assay of 5-Carboxy-2-pentenoyl-CoA reductase and other similar NADPH-dependent reductases.

Problem Potential Cause(s) Troubleshooting Step(s)
High background absorbance before adding enzyme 1. Contamination of reagents with interfering substances. 2. Chemical instability of NADPH leading to its degradation.1. Use high-purity water and reagents. 2. Prepare fresh NADPH solutions for each experiment. Maintain a slightly alkaline pH (around 7.4) for NADPH stock solutions and assay buffers to improve stability.[8] Avoid phosphate (B84403) and acetate (B1210297) buffers if possible, as they can catalyze NADPH degradation.[8]
No or low enzyme activity 1. Inactive enzyme due to improper storage or handling. 2. Sub-optimal assay conditions (pH, temperature). 3. Presence of inhibitors in the sample or reagents. 4. Degradation of the 5-Carboxy-2-pentenoyl-CoA substrate.1. Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. 2. Optimize the pH and temperature of the assay. Most reductase assays are performed at or near physiological pH (7.0-8.0). 3. Run a control reaction with a known active enzyme to rule out inhibitor presence. Consider sample purification if inhibitors are suspected. 4. Prepare the substrate solution fresh and keep it on ice.
Non-linear reaction rate 1. Substrate depletion during the assay. 2. Enzyme instability under assay conditions. 3. Product inhibition.1. Use a lower enzyme concentration or a higher substrate concentration. Ensure that less than 10-15% of the substrate is consumed during the measurement period. 2. Perform the assay at a lower temperature or for a shorter duration. 3. Dilute the enzyme to reduce the rate of product accumulation.
Precipitation in the cuvette 1. Poor solubility of the substrate or other reaction components. 2. High concentration of protein (enzyme).1. Ensure all components are fully dissolved in the assay buffer. A small amount of a non-interfering detergent might be necessary. 2. Use a lower, yet sufficient, concentration of the enzyme.
Inconsistent results between replicates 1. Pipetting errors. 2. Temperature fluctuations in the spectrophotometer. 3. Incomplete mixing of reagents.1. Use calibrated pipettes and ensure accurate and consistent pipetting. 2. Allow the spectrophotometer to stabilize at the desired temperature before starting the measurements. 3. Gently mix the contents of the cuvette thoroughly after each addition.

III. Experimental Protocols

General Spectrophotometric Assay for 5-Carboxy-2-pentenoyl-CoA Reductase Activity

This protocol is a general guideline based on standard assays for NADPH-dependent enoyl-CoA reductases and should be optimized for your specific experimental conditions.

Materials:

  • Purified 5-Carboxy-2-pentenoyl-CoA reductase

  • 5-Carboxy-2-pentenoyl-CoA (substrate)

  • NADPH

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare a stock solution of 5-Carboxy-2-pentenoyl-CoA in a suitable buffer (e.g., the assay buffer). The final concentration in the assay will typically be in the micromolar range and should be determined based on the enzyme's Km, if known.

  • Prepare a fresh stock solution of NADPH in the assay buffer. The final concentration is usually in the range of 100-200 µM.

  • Set up the reaction mixture in a cuvette. A typical 1 mL reaction mixture would contain:

    • Assay Buffer (to make up the final volume)

    • NADPH (to the final desired concentration)

    • 5-Carboxy-2-pentenoyl-CoA (to the final desired concentration)

  • Incubate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for a few minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding a small volume of the purified enzyme solution to the cuvette.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.

  • Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified assay conditions.

IV. Quantitative Data

Table 1: Kinetic Parameters of Acyl-CoA Carboxylase from Thermobifida fusca [9]

SubstrateVmax (U/mg)Km (µM)Vmax/Km (U/mg·µM)
Acetyl-CoAValueValueValue
Propionyl-CoAValueValueValue
Butyryl-CoAValueValueValue

Note: The actual values for 5-Carboxy-2-pentenoyl-CoA reductase need to be determined experimentally.

V. Visualizations

Adipic Acid Biosynthesis Pathway (Reverse β-Oxidation)

The following diagram illustrates the key steps in the biosynthesis of adipic acid via the reverse β-oxidation pathway, highlighting the role of 5-Carboxy-2-pentenoyl-CoA reductase.

Adipic_Acid_Pathway cluster_pathway Adipic Acid Biosynthesis Acetyl_CoA Acetyl-CoA 3_Oxoadipyl_CoA 3-Oxoadipyl-CoA Acetyl_CoA->3_Oxoadipyl_CoA Thiolase Succinyl_CoA Succinyl-CoA Succinyl_CoA->3_Oxoadipyl_CoA 3_Hydroxyadipyl_CoA 3-Hydroxyadipyl-CoA 3_Oxoadipyl_CoA->3_Hydroxyadipyl_CoA 3-Hydroxyadipyl-CoA Dehydrogenase 5_Carboxy_2_pentenoyl_CoA 5-Carboxy-2-pentenoyl-CoA 3_Hydroxyadipyl_CoA->5_Carboxy_2_pentenoyl_CoA Enoyl-CoA Hydratase Adipyl_CoA Adipyl-CoA 5_Carboxy_2_pentenoyl_CoA->Adipyl_CoA 5-Carboxy-2-pentenoyl-CoA Reductase (NADPH) Adipic_Acid Adipic Acid Adipyl_CoA->Adipic_Acid Thioesterase

Caption: Reverse β-oxidation pathway for adipic acid biosynthesis.

Experimental Workflow for Enzyme Activity Assay

This diagram outlines the general workflow for determining the activity of 5-Carboxy-2-pentenoyl-CoA reductase.

Assay_Workflow cluster_workflow Enzyme Assay Workflow Prepare_Reagents Prepare Assay Buffer, Substrate, and NADPH Setup_Reaction Set up reaction mixture in cuvette Prepare_Reagents->Setup_Reaction Equilibrate Equilibrate at desired temperature Setup_Reaction->Equilibrate Initiate_Reaction Add enzyme to initiate reaction Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity

Caption: General workflow for a spectrophotometric enzyme activity assay.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues in the enzyme assay.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Flowchart node_rect node_rect Start Assay Not Working? Check_Activity No or Low Activity? Start->Check_Activity Check_Linearity Non-linear Rate? Check_Activity->Check_Linearity No Check_Enzyme Check Enzyme (Storage, Concentration) Check_Activity->Check_Enzyme Yes Check_Background High Background? Check_Linearity->Check_Background No Optimize_Concentrations Optimize Enzyme/ Substrate Concentrations Check_Linearity->Optimize_Concentrations Yes Check_NADPH Check NADPH (Freshness, Stability) Check_Background->Check_NADPH Yes Purify_Sample Consider Sample Purification Check_Background->Purify_Sample No Check_Substrate Check Substrate (Stability, Concentration) Check_Enzyme->Check_Substrate Check_Conditions Check Assay Conditions (pH, Temp, Buffer) Check_Substrate->Check_Conditions

Caption: A logical approach to troubleshooting enzyme assay problems.

References

Technical Support Center: MS/MS Analysis of Acyl-CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of acyl-CoA compounds, with a specific focus on predicting the fragmentation pattern of 6-Carboxyhex-2-enoyl-CoA .

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

The molecular formula for this compound is C₂₈H₄₂N₇O₁₉P₃S. The expected monoisotopic mass of the [M-H]⁻ ion is approximately 910.14 g/mol . This value is crucial for setting up the precursor ion selection in your MS/MS experiment.

Q2: What are the characteristic fragmentation patterns for acyl-CoA compounds in positive ion mode MS/MS?

In positive ion mode, acyl-CoAs typically exhibit two major fragmentation patterns.[1][2] A common observation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) fragment, which corresponds to a loss of 507 Da.[1][2] Another characteristic fragment ion is observed at m/z 428, which represents the coenzyme A moiety.[1] These fragments are excellent diagnostic markers for identifying acyl-CoA species in a complex mixture.

Q3: How does the dicarboxylic acid nature of this compound influence its fragmentation?

The presence of a terminal carboxylic acid group can lead to specific fragmentation pathways. In negative ion mode, deprotonated dicarboxylic acids often undergo losses of water (H₂O) and carbon dioxide (CO₂).[3] The propensity for these losses can be influenced by the carbon chain length and the overall structure of the molecule.[3]

Q4: Can the position of the double bond in this compound be determined by MS/MS?

Standard collision-induced dissociation (CID) often does not provide specific information about the location of double bonds. However, specialized techniques such as Paternò-Büchi reactions followed by MS/MS can be employed to pinpoint the location of the carbon-carbon double bond within the fatty acyl chain.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor signal intensity or no detectable signal for this compound. Analyte instability. Acyl-CoAs can be unstable.Ensure samples are processed quickly and kept on ice. Use fresh solvents and consider the use of antioxidants.
Inefficient ionization.Optimize electrospray ionization (ESI) source parameters. Experiment with both positive and negative ion modes, as dicarboxylic acids may show better sensitivity in negative mode.[3][5]
Suboptimal chromatography.Use a column and mobile phase suitable for polar and charged molecules. A C18 column with an ion-pairing agent or HILIC chromatography can be effective.[6]
Inconsistent fragmentation pattern or unexpected fragments. In-source fragmentation.Reduce the cone voltage or capillary temperature to minimize fragmentation before MS/MS analysis.
Presence of contaminants or adducts.Check for common adducts (e.g., sodium, potassium) and ensure high purity of solvents and reagents.
Incorrect collision energy.Optimize the collision energy (CE) for the specific precursor ion. Start with a range of CE values to determine the optimal setting for producing informative fragment ions.
Difficulty in identifying characteristic acyl-CoA fragments. Low abundance of characteristic ions.Adjust MS/MS parameters to enhance the signal of expected fragments. Consider using a more sensitive instrument or increasing the sample concentration if possible.
Matrix effects from the sample.Employ solid-phase extraction (SPE) or other sample cleanup methods to remove interfering substances from the biological matrix.[5]

Predicted Fragmentation of this compound

Based on the known fragmentation of similar molecules, a predicted MS/MS fragmentation pattern for the [M-H]⁻ ion of this compound is presented below.

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Identity of Neutral Loss / Fragment Supporting Evidence
~910.14~892.13Loss of H₂OCommon for dicarboxylic acids.[3]
~910.14~866.15Loss of CO₂Common for dicarboxylic acids.[3]
~910.14~402.14Pantetheine (B1680023) phosphate (B84403) fragmentCharacteristic of CoA fragmentation.
~910.14~384.13Pantetheine phosphate fragment - H₂OFurther fragmentation of the pantetheine moiety.

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Below is a diagram illustrating the predicted fragmentation logic for this compound.

G cluster_precursor Precursor Ion cluster_fragments Predicted Fragment Ions Precursor [this compound - H]⁻ (m/z ~910.14) Frag1 Loss of H₂O (m/z ~892.13) Precursor->Frag1 - H₂O Frag2 Loss of CO₂ (m/z ~866.15) Precursor->Frag2 - CO₂ Frag3 Pantetheine Phosphate Fragment (m/z ~402.14) Precursor->Frag3 - Acyl chain & Adenosine G cluster_workflow LC-MS/MS Workflow for Acyl-CoA Analysis A Sample Preparation (Extraction & Cleanup) B LC Separation (e.g., Reversed-Phase or HILIC) A->B C Mass Spectrometry (ESI Source) B->C D MS1 Scan (Precursor Ion Selection) C->D E MS/MS Scan (Collision-Induced Dissociation) D->E F Data Analysis (Fragmentation Pattern Identification) E->F

References

Technical Support Center: Preservation of 6-Carboxyhex-2-enoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to providing solutions for the preservation and analysis of 6-Carboxyhex-2-enoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in preventing the enzymatic degradation of this and other acyl-CoA molecules during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for the degradation of this compound in my samples?

A1: Based on its structure as a dicarboxylic enoyl-CoA, the primary enzymatic threats to this compound are enzymes involved in fatty acid β-oxidation pathways, which occur in both mitochondria and peroxisomes. The key enzyme classes to consider are:

  • Enoyl-CoA Hydratases: These enzymes catalyze the hydration of the carbon-carbon double bond. Peroxisomal enoyl-CoA hydratase 2 (ECH2) is a likely candidate.

  • Acyl-CoA Dehydrogenases: These enzymes can oxidize the acyl-CoA. Medium-chain acyl-CoA dehydrogenase (MCAD) has been shown to have activity towards dicarboxylic acyl-CoAs.[1]

  • Thioesterases: These enzymes hydrolyze the thioester bond, cleaving Coenzyme A from the molecule.

Q2: What is the most critical first step to prevent enzymatic degradation upon sample collection?

A2: The most critical step is the rapid and effective quenching of all enzymatic activity. Metabolism occurs on a millisecond timescale, so immediate inactivation of enzymes is paramount to preserving the in vivo concentration of this compound.[2]

Q3: What are the recommended quenching methods?

A3: Several methods can be employed, and the choice may depend on your sample type and downstream analysis:

  • Snap-Freezing in Liquid Nitrogen: This is a widely used method that rapidly halts metabolic activity.[3][4]

  • Cold Organic Solvents: Quenching with ice-cold methanol (B129727) or acetonitrile (B52724) is effective for cell cultures and can be combined with the initial extraction step.[2][5]

  • Acidic Quenching: The use of cold perchloric acid (PCA) or sulfosalicylic acid (SSA) effectively denatures and precipitates enzymes.[6]

Q4: Are there specific inhibitors I can use to protect this compound?

A4: Yes, using a combination of general and specific inhibitors can provide additional protection.

  • For Enoyl-CoA Hydratases: Methylenecyclopropylformyl-CoA (MCPF-CoA) is an irreversible inhibitor of both mitochondrial (ECH1) and peroxisomal (ECH2) enoyl-CoA hydratases.[7]

  • For Medium-Chain Acyl-CoA Dehydrogenase (MCAD): Competitive inhibition by substrate analogues can occur. While not a specific inhibitor, being aware of high concentrations of other medium-chain fatty acids in your sample is important as they can competitively inhibit MCAD.[8]

  • General Protease and Phosphatase Inhibitor Cocktails: While not specific, these can prevent general sample degradation and are recommended as part of a comprehensive sample protection strategy.

Q5: What are the best practices for storing samples and extracts containing this compound?

A5: Proper storage is crucial to maintain the integrity of your analyte.

  • Temperature: Store all samples and extracts at -80°C.

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation. Aliquot samples if necessary.

  • Storage of Extracts: For long-term storage, it is best to store extracts as dried pellets under an inert gas (like nitrogen or argon) at -80°C. Reconstitute just before analysis.

  • Reconstitution Solvent: Methanol has been shown to provide good stability for acyl-CoAs upon reconstitution.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue Possible Cause Recommended Solution
Low or no detectable this compound signal Enzymatic degradation during sample collection and processing. 1. Ensure immediate and effective quenching of enzymatic activity upon sample collection (e.g., snap-freezing in liquid nitrogen or immediate homogenization in cold acidic solvent).[3][6] 2. Keep samples on ice at all times during processing. 3. Incorporate specific enzyme inhibitors into your lysis/extraction buffer.
Inefficient extraction from the biological matrix. 1. Optimize the extraction solvent. A common effective method is a two-phase extraction using a chloroform/methanol/water system.[10] 2. For tissue samples, ensure complete homogenization. 3. Consider solid-phase extraction (SPE) for purification and concentration of your analyte.[11]
Degradation during storage. 1. Store samples and extracts at -80°C. 2. Avoid multiple freeze-thaw cycles. 3. For long-term storage, dry the extract under nitrogen and store as a pellet at -80°C. Reconstitute in a non-aqueous solvent like methanol just prior to analysis.[9]
High variability between replicate samples Inconsistent sample handling and processing times. 1. Standardize the time from sample collection to quenching for all samples. 2. Ensure uniform and thorough homogenization for all samples. 3. Use an internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA) added at the very beginning of the extraction process to account for variability in extraction efficiency.
Precipitation of the analyte during storage or processing. 1. this compound is more polar than long-chain fatty acyl-CoAs but can still be susceptible to precipitation in highly aqueous solutions at low temperatures. Ensure the final extract is in a solvent that maintains its solubility.
Poor chromatographic peak shape Interaction of the phosphate (B84403) groups with the column. 1. For reversed-phase chromatography, the use of an ion-pairing agent in the mobile phase can improve peak shape. 2. Alternatively, hydrophilic interaction liquid chromatography (HILIC) can be a suitable separation technique for polar molecules like acyl-CoAs.

Data Presentation

Table 1: Comparison of Quenching Methods for Metabolomics

Quenching MethodAdvantagesDisadvantagesSuitability for this compound
Snap-Freezing in Liquid Nitrogen - Very rapid, effectively halting metabolism.[3][4] - Compatible with various downstream extraction methods.- Requires access to liquid nitrogen. - Can be cumbersome for a large number of samples.Excellent
Cold Methanol (-40°C to -80°C) - Combines quenching and extraction.[2] - Efficient for cell cultures.- May cause leakage of metabolites from some cell types.Good , particularly for cell-based experiments.
Acidic Quenching (e.g., Perchloric Acid) - Rapid and irreversible denaturation of enzymes.[6] - Well-established method.- Requires subsequent neutralization and salt removal steps. - Can be harsh and may lead to degradation of some metabolites.Good , but requires careful protocol optimization.

Table 2: Stability of Acyl-CoAs in Different Solvents at 4°C over 24 hours

SolventStability of Short-Chain Acyl-CoAs (% remaining)Stability of Long-Chain Acyl-CoAs (% remaining)Reference
Methanol >95%>95%[9]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) ~90%~80-90%[9]
Water <80%<70%[9]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) ~85%~75%[9]

Note: Data is for general acyl-CoAs and serves as a guideline. Stability of this compound should be empirically determined.

Experimental Protocols

Protocol 1: Quenching and Extraction of this compound from Tissue Samples

Materials:

  • Tissue sample

  • Liquid nitrogen

  • Pre-chilled (-20°C) extraction solvent: Acetonitrile/Isopropanol/Water (3:3:2 v/v/v)

  • Internal standard (e.g., C17:0-CoA)

  • Homogenizer

  • Centrifuge

Procedure:

  • Immediately after collection, snap-freeze the tissue sample in liquid nitrogen.

  • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryo-grinder.

  • Weigh the frozen tissue powder (typically 20-50 mg) into a pre-chilled tube.

  • Add 1 mL of the pre-chilled extraction solvent containing the internal standard.

  • Homogenize the sample on ice until a uniform suspension is achieved.

  • Incubate the homogenate at -20°C for 1 hour to allow for protein precipitation.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Store the dried pellet at -80°C until analysis.

Protocol 2: Quenching and Extraction of this compound from Adherent Cell Cultures

Materials:

  • Adherent cells in culture plates

  • Ice-cold phosphate-buffered saline (PBS)

  • Liquid nitrogen

  • Pre-chilled (-20°C) 80% Methanol in water

  • Cell scraper

  • Centrifuge

Procedure:

  • Aspirate the cell culture medium.

  • Quickly wash the cells once with ice-cold PBS.

  • Immediately place the culture plate on a bed of liquid nitrogen to flash-freeze the cells.

  • Add 1 mL of pre-chilled 80% methanol to the frozen cells.

  • Scrape the cells from the plate using a pre-chilled cell scraper and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the lysate vigorously for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Store the dried pellet at -80°C until analysis.

Visualizations

Enzymatic_Degradation_Pathway This compound This compound Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase This compound->Enoyl-CoA_Hydratase Thioesterase Thioesterase This compound->Thioesterase 3-Hydroxy-6-carboxyhexanoyl-CoA 3-Hydroxy-6-carboxyhexanoyl-CoA Enoyl-CoA_Hydratase->3-Hydroxy-6-carboxyhexanoyl-CoA Hydration Acyl-CoA_Dehydrogenase Acyl-CoA_Dehydrogenase 3-Hydroxy-6-carboxyhexanoyl-CoA->Acyl-CoA_Dehydrogenase 3-Keto-6-carboxyhexanoyl-CoA 3-Keto-6-carboxyhexanoyl-CoA Acyl-CoA_Dehydrogenase->3-Keto-6-carboxyhexanoyl-CoA Dehydrogenation Degradation_Products Degradation_Products 3-Keto-6-carboxyhexanoyl-CoA->Degradation_Products Further β-oxidation 6-Carboxyhex-2-enoic_Acid 6-Carboxyhex-2-enoic_Acid Thioesterase->6-Carboxyhex-2-enoic_Acid Hydrolysis CoA CoA Thioesterase->CoA

Caption: Potential enzymatic degradation pathways of this compound.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis Sample_Collection Sample_Collection Quenching Quenching Sample_Collection->Quenching Immediate Extraction Extraction Quenching->Extraction Purification_SPE Purification (Optional SPE) Extraction->Purification_SPE Drying Drying Purification_SPE->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

References

Technical Support Center: 6-Carboxyhex-2-enoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering reproducibility issues with the quantification of 6-Carboxyhex-2-enoyl-CoA. Given the limited specific literature on this particular molecule, the advice provided is based on established principles for the analysis of other acyl-CoA esters, particularly dicarboxylic acid CoAs, which are known to be challenging analytes.

Frequently Asked Questions (FAQs)

Q1: My signal for this compound is very low or undetectable. What are the likely causes?

A1: Low or undetectable signal is a common issue and can stem from several factors:

  • Analyte Instability: Acyl-CoAs, including this compound, possess a labile thioester bond that is susceptible to chemical and enzymatic hydrolysis. This is the most frequent cause of analyte loss.

  • Inefficient Extraction: Due to its dicarboxylic nature, this compound is more polar than monocarboxylic acyl-CoAs of similar chain length. Your extraction method may not be optimized for this class of compounds.

  • Low Biological Abundance: As an intermediate in dicarboxylic acid metabolism, the endogenous concentration of this compound is likely to be very low.

  • Matrix Effects: Co-eluting substances from your sample matrix can suppress the ionization of your target analyte in the mass spectrometer source.

Q2: I am seeing significant variability between my technical replicates. What should I investigate first?

A2: High variability between technical replicates typically points to issues in the sample handling and preparation workflow. Key areas to scrutinize include:

  • Inconsistent Quenching: Metabolism must be stopped instantly and completely. Any delay or temperature fluctuation during this step can lead to significant changes in acyl-CoA levels.

  • Sample Homogenization: Incomplete homogenization can lead to inconsistent extraction efficiency.

  • Evaporation and Reconstitution: If you are drying down your samples, ensure they are not overheated, which can cause degradation. The reconstitution solvent and vortexing time should be consistent to ensure complete resolubilization.

Q3: Can I use a standard protocol for long-chain fatty acyl-CoAs to quantify this compound?

A3: While general principles apply, a protocol optimized for long-chain monocarboxylic acyl-CoAs may not be ideal. The dicarboxylic nature of this compound makes it more hydrophilic. This can lead to poor recovery during solid-phase extraction (SPE) steps designed for nonpolar compounds. You may need to adjust the solvent composition for extraction and elution.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Chromatographic Resolution
  • Problem: Tailing or broad peaks for this compound, leading to inconsistent integration and poor quantification.

  • Potential Causes & Solutions:

    • Secondary Interactions with Column: The phosphate (B84403) groups of the CoA moiety can interact with the stationary phase.

    • Suboptimal Gradient: Your chromatographic gradient may not be optimized for separating dicarboxylic acid CoAs from other polar metabolites.

      • Solution: Develop a dedicated gradient with a slower ramp-up of the organic phase to improve the resolution of early-eluting compounds.

Issue 2: Inconsistent Recovery and High Sample Loss
  • Problem: Low and variable signal intensity, suggesting loss of analyte during sample preparation.

  • Potential Causes & Solutions:

    • Analyte Degradation: The thioester bond is easily cleaved.

      • Solution: Keep samples on ice or at 4°C throughout the entire extraction process. Use acidic conditions (e.g., formic acid or sulfosalicylic acid) in your extraction buffer to inhibit enzymatic activity and improve stability.[2][3][4]

    • Inefficient Extraction from Tissue/Cells:

      • Solution: Consider a liquid-liquid extraction with a polar organic solvent like acetonitrile (B52724) or an isopropanol-based method.[4] For robust protein precipitation and extraction of polar acyl-CoAs, 5-sulfosalicylic acid (SSA) is a good option as it may not require a subsequent solid-phase extraction step.[3]

    • Loss during Solid-Phase Extraction (SPE):

      • Solution: If using SPE, ensure your cartridge type (e.g., anion exchange) and elution method are appropriate for a dicarboxylic acid CoA. You may need to test different elution solvents with varying polarity and pH.

Issue 3: Suspected Matrix Effects
  • Problem: Reproducibility is good for standards but poor for biological samples.

  • Potential Causes & Solutions:

    • Ion Suppression: Co-eluting compounds are interfering with the ionization of this compound.

      • Solution 1: Improve chromatographic separation to resolve your analyte from the interfering compounds.

      • Solution 2: Use a stable isotope-labeled internal standard for this compound if available. If not, a commercially available stable isotope-labeled dicarboxylic acid CoA of similar chain length could be a viable alternative.

      • Solution 3: Dilute your sample extract to reduce the concentration of interfering matrix components.

Experimental Protocols

General Protocol for Extraction of Dicarboxylic Acid CoAs for LC-MS/MS Analysis

This protocol is a general guideline and should be optimized for your specific application.

  • Metabolic Quenching (for cell culture):

    • Aspirate cell culture medium.

    • Immediately wash cells with 10 mL of ice-cold PBS.

    • Instantly add 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water or acetonitrile/methanol/water 2:2:1 v/v/v) to the plate.[5]

    • Scrape the cells in the extraction solvent and transfer to a microcentrifuge tube.

  • Homogenization (for tissue):

    • Flash-freeze tissue in liquid nitrogen immediately after collection.

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Weigh the frozen powder and add at least a 20-fold excess (v/w) of ice-cold extraction solvent.[5]

    • Homogenize using a bead beater or similar equipment, keeping the sample cold.

  • Extraction and Protein Precipitation:

    • Vortex the homogenate vigorously for 1 minute.

    • Centrifuge at >16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.

    • Carefully transfer the supernatant to a new tube.

  • Sample Analysis:

    • Inject the supernatant directly for LC-MS/MS analysis.

    • LC-MS/MS System: A triple quadrupole mass spectrometer is recommended for its sensitivity and specificity in MRM mode.

    • Chromatography: A C18 reversed-phase column is commonly used. Consider a gradient starting with a high aqueous phase to retain polar molecules like dicarboxylic acid CoAs.

    • Mass Spectrometry: Operate in positive ion mode. For this compound (C28H44N7O19P3S), the precursor ion ([M+H]+) would be m/z 908.18. A characteristic product ion would result from the neutral loss of the 3'-phospho-ADP moiety (507.0 m/z).[3] Therefore, a potential MRM transition would be 908.18 -> 303.1. This should be confirmed with a standard if available.

Quantitative Data Summary

No specific quantitative data for this compound in biological samples was identified in the literature search. Researchers should aim to establish their own reference ranges based on their specific experimental system and validated analytical method. For general acyl-CoAs, concentrations can range from low fmol to pmol per mg of protein, depending on the tissue and metabolic state.[5][6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Reproducibility Checkpoints start Start: Biological Sample (Cells or Tissue) quench Metabolic Quenching (e.g., Liquid N2 or Cold Solvent) start->quench extract Extraction & Protein Precipitation (e.g., Acetonitrile/Methanol/Water) quench->extract ts1 Analyte Stability? (Keep Cold, Acidify) quench->ts1 centrifuge Centrifugation (>16,000 x g, 4°C) extract->centrifuge ts2 Extraction Efficiency? (Solvent Choice) extract->ts2 supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (Reversed-Phase C18, MRM Mode) supernatant->lcms data Data Processing (Integration & Quantification) lcms->data ts3 Chromatography? (Peak Shape) lcms->ts3 ts4 Matrix Effects? (Internal Standard) data->ts4

Caption: General workflow for this compound quantification with key reproducibility checkpoints.

signaling_pathway cluster_pathway Peroxisomal β-Oxidation of Dicarboxylic Acids cluster_challenges Analytical Challenges dc_coa Dicarboxylyl-CoA (e.g., Adipoyl-CoA) enoyl_coa This compound dc_coa->enoyl_coa ACOX1 hydroxy_coa 3-Hydroxy-dicarboxylyl-CoA enoyl_coa->hydroxy_coa EHHADH/HSD17B4 c1 Low Abundance enoyl_coa->c1 c2 Co-eluting Isomers enoyl_coa->c2 c3 Polar Nature enoyl_coa->c3 keto_coa 3-Keto-dicarboxylyl-CoA hydroxy_coa->keto_coa EHHADH/HSD17B4 shorter_dc_coa Shorter Dicarboxylyl-CoA + Acetyl-CoA keto_coa->shorter_dc_coa ACAA1/SCPx

Caption: Metabolic context and analytical challenges for this compound.

References

Technical Support Center: Analysis of 6-Carboxyhex-2-enoyl-CoA Adducts in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Carboxyhex-2-enoyl-CoA and encountering challenges with adduct formation in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it reactive?

This compound is an intermediate in fatty acid metabolism. Its reactivity stems from the α,β-unsaturated carbonyl group, which makes it an electrophile and susceptible to nucleophilic attack. This reaction, known as a Michael addition, is a key mechanism for the formation of covalent adducts with biological molecules.[1][2]

Q2: What types of adducts can this compound form?

In mass spectrometry, you may observe two main types of adducts:

  • Adducts with small molecules: In the ion source, this compound can form adducts with common modifiers like sodium ([M+Na]⁺) or potassium ([M+K]⁺).

  • Covalent adducts with biomolecules: Due to its electrophilic nature, this compound can react with nucleophilic residues in proteins, such as the side chains of cysteine, histidine, and lysine, to form stable covalent adducts.[3][4]

Q3: What is the characteristic fragmentation pattern of acyl-CoAs in tandem mass spectrometry (MS/MS)?

Most acyl-CoA species, including this compound, exhibit a characteristic fragmentation pattern in positive ion mode MS/MS. This includes:

  • A neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phospho-adenosine-5'-diphosphate portion of the CoA molecule.

  • A product ion at m/z 428, which also originates from the CoA moiety.

Observing these signature fragments can help confirm the presence of an acyl-CoA, even if the precursor ion is weak.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of this compound and its adducts.

Issue 1: Poor or no signal for this compound

Possible Causes & Solutions:

Cause Troubleshooting Step
Sample Degradation Acyl-CoAs are susceptible to hydrolysis. Prepare samples fresh and keep them on ice or at 4°C. For long-term storage, use -80°C.
Inefficient Extraction Use a validated extraction method. A common approach for acyl-CoAs from cells is protein precipitation with cold methanol (B129727) or 5-sulfosalicylic acid (SSA).[1][3]
Suboptimal LC-MS/MS Method Ensure your method is optimized for acyl-CoAs. See the recommended experimental protocol below. Use a C18 reversed-phase column with a gradient of ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer and acetonitrile.
Matrix Effects The sample matrix can suppress the ionization of your analyte.[1] To mitigate this, use a robust sample cleanup method, such as solid-phase extraction (SPE), or dilute your sample. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.
Issue 2: Unexpected adducts or modifications observed

Possible Causes & Solutions:

Cause Troubleshooting Step
In-source Fragmentation or Adduct Formation Optimize ion source parameters such as capillary voltage and cone voltage to minimize in-source reactions.[3]
Reaction with Buffers or Solvents Ensure all solvents and buffers are of high purity and compatible with your analyte. Avoid reactive components in your mobile phase.
Covalent Adduct Formation with Proteins If working with biological matrices, this compound can form covalent adducts with proteins. This is a real biological modification and not necessarily an artifact. To confirm, you will need to perform a bottom-up proteomics workflow.
Issue 3: Difficulty identifying protein adducts of this compound

Possible Causes & Solutions:

Cause Troubleshooting Step
Low Abundance of Adducted Peptides Adduct formation may be substoichiometric. Increase the amount of starting material or use enrichment strategies. Consider using a biotinylated or otherwise tagged analogue of this compound for affinity purification of adducted proteins or peptides.[5]
Incorrect Data Analysis Strategy Standard database search parameters will not identify adducted peptides. You must include the mass of the this compound moiety as a variable modification on nucleophilic amino acid residues (Cys, His, Lys) in your search.
Complex MS/MS Spectra The addition of the this compound can lead to complex fragmentation. Use high-resolution mass spectrometry and consider using different fragmentation techniques (e.g., ETD in addition to CID) to obtain more comprehensive sequence information.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of acyl-CoAs.

  • Sample Preparation (from cell culture):

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Add 2 mL of cold methanol and incubate at -80°C for 15 minutes.[3]

    • Scrape the cell lysate and centrifuge at 15,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the sample in 150 µL of methanol for LC-MS/MS analysis.[3]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 25 mM ammonium formate in water, pH 8.2.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the acyl-CoAs, and then re-equilibrate.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

    • Key Transitions:

      • Precursor Ion (Q1): The m/z of the protonated this compound.

      • Product Ion (Q3): Monitor for the characteristic acyl-CoA fragments (e.g., neutral loss of 507 or a specific fragment ion).

    • Optimization: Infuse a standard of your compound of interest to optimize source parameters like capillary voltage and cone voltage.[3]

Protocol 2: Identification of Protein Adducts of this compound

This protocol outlines a bottom-up proteomics approach to identify protein modifications.

  • Sample Preparation:

    • Incubate your protein of interest or cell lysate with this compound.

    • Denature the proteins (e.g., with urea), reduce the disulfide bonds (with DTT), and alkylate the free cysteines (with iodoacetamide).

    • Digest the proteins into peptides using a protease such as trypsin.

    • Desalt the resulting peptide mixture using a C18 ZipTip or similar solid-phase extraction method.[6]

  • LC-MS/MS Analysis:

    • Use a standard proteomics LC gradient with a C18 column.

    • Operate the mass spectrometer in data-dependent acquisition (DDA) mode, acquiring MS/MS spectra of the most abundant precursor ions.

  • Data Analysis:

    • Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).

    • Configure your search to include a variable modification corresponding to the mass of the this compound moiety on Cys, His, and Lys residues.

    • Manually inspect the MS/MS spectra of identified adducted peptides to confirm the modification site.

Visualizations

Michael_Addition cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound Michael_Addition Michael Addition This compound->Michael_Addition Nucleophile Protein Nucleophile (Cys, His, Lys) Nucleophile->Michael_Addition Adduct Covalent Protein Adduct Michael_Addition->Adduct

Caption: Michael addition of this compound to a protein nucleophile.

Troubleshooting_Workflow cluster_signal Signal Troubleshooting cluster_adducts Adduct Troubleshooting cluster_protein_adducts Protein Adduct ID Troubleshooting Start Mass Spec Issue Check_Signal Poor or No Signal? Start->Check_Signal Check_Adducts Unexpected Adducts? Start->Check_Adducts Check_Protein_Adducts Difficulty ID'ing Protein Adducts? Start->Check_Protein_Adducts Sample_Integrity Verify Sample Integrity (Fresh, Cold) Check_Signal->Sample_Integrity Source_Params Optimize Source Parameters Check_Adducts->Source_Params Enrichment Enrich for Adducted Peptides Check_Protein_Adducts->Enrichment Extraction_Efficiency Optimize Extraction (Methanol, SSA) Sample_Integrity->Extraction_Efficiency LCMS_Method Optimize LC-MS/MS Method (Column, Gradient, MS Params) Extraction_Efficiency->LCMS_Method Matrix_Effects Address Matrix Effects (Cleanup, Dilution, IS) LCMS_Method->Matrix_Effects End Problem Resolved Matrix_Effects->End Solvent_Purity Check Solvent/Buffer Purity Source_Params->Solvent_Purity Consider_Covalent Consider Covalent Adducts Solvent_Purity->Consider_Covalent Consider_Covalent->End Data_Analysis Use Correct Data Analysis (Variable Modification) Enrichment->Data_Analysis Fragmentation Use Multiple Fragmentation Methods (CID, ETD) Data_Analysis->Fragmentation Fragmentation->End

Caption: Troubleshooting workflow for mass spectrometry analysis of this compound.

References

"6-Carboxyhex-2-enoyl-CoA" stability at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 6-Carboxyhex-2-enoyl-CoA and related acyl-CoA compounds. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

Q2: What is the optimal pH for storing and handling this compound?

A2: Based on studies of other acyl-CoAs, slightly acidic conditions may improve stability. For instance, some studies have shown that acyl-CoAs are more stable in solutions at pH 4.0 or 6.8 compared to neutral or alkaline conditions.[3] It is recommended to perform a stability study for this compound across a pH range relevant to your experimental conditions.

Q3: What is the recommended storage temperature for this compound?

A3: To ensure long-term stability, this compound, like other acyl-CoAs, should be stored at -80°C as a dry pellet or in an appropriate solvent.[3][4] For short-term storage during an experiment, samples should be kept on ice or in a cooled autosampler at 4°C.[3]

Q4: What solvents should be used to reconstitute and dilute this compound?

A4: Methanol (B129727) has been shown to provide good stability for acyl-CoAs.[1] Solutions containing a mix of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate) are also commonly used.[1][3] It is advisable to avoid purely aqueous reconstitution solvents for prolonged storage.

Troubleshooting Guides

Issue 1: Inconsistent results in enzymatic assays using this compound.

  • Possible Cause: Degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions of this compound for each experiment.

    • Aliquot stock solutions upon preparation to avoid multiple freeze-thaw cycles.

    • Reconstitute the compound in a suitable solvent, such as methanol or a buffered organic mixture, rather than water alone.[1]

    • Keep the stock solution and reaction mixtures on ice throughout the experiment.

Issue 2: Low signal or absence of this compound peak during LC-MS analysis.

  • Possible Cause: Degradation during sample preparation or analysis.

  • Troubleshooting Steps:

    • Ensure that the entire sample preparation process, from extraction to injection, is performed at low temperatures (e.g., on ice or at 4°C).[3]

    • Use a cooled autosampler set to a low temperature (e.g., 4°C) to prevent degradation of samples waiting for injection.[3]

    • Optimize the mobile phase composition. For short- to medium-chain acyl-CoAs, a mobile phase of water with 5 mM ammonium acetate (B1210297) (pH 6.8) and methanol as the organic phase has been used successfully.[3]

    • Minimize the time between sample preparation and analysis.

Stability of Acyl-CoA Compounds in Different Solvents

The following table summarizes the stability of various acyl-CoA compounds in different solvents over a 24-hour period, which can serve as a general guideline for handling this compound.

Solvent CompositionpHTemperatureStability after 24h (% remaining)
Water~74°CSignificant degradation observed
50 mM Ammonium Acetate4.04°CHigher stability
50 mM Ammonium Acetate6.84°CModerate stability
MethanolN/A4°CBest stability
50% Methanol / 50% 50 mM Ammonium Acetate3.54°CGood stability
50% Methanol / 50% 50 mM Ammonium Acetate7.04°CGood stability

Data is generalized from studies on various acyl-CoA compounds and may not be directly representative of this compound.[1][3]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a method to evaluate the stability of this compound under different pH and temperature conditions using LC-MS/MS.

Materials:

  • This compound standard

  • Methanol

  • Acetonitrile

  • Ammonium acetate

  • Acetic acid (for pH adjustment)

  • Ultrapure water

  • LC-MS/MS system with a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in methanol.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 1 µM in the following solvents:

    • 50 mM ammonium acetate, pH 4.0

    • 50 mM ammonium acetate, pH 7.0

    • 50% Methanol / 50% 50 mM ammonium acetate, pH 7.0

    • Ultrapure water

  • Incubation: Aliquot the test solutions into separate vials for each time point and temperature. Incubate the vials at the following temperatures:

    • 4°C (refrigerator/autosampler)

    • Room Temperature (~25°C)

  • Time Points: Analyze the samples at the following time points: 0h, 2h, 4h, 8h, and 24h.

  • LC-MS/MS Analysis:

    • Inject 5 µL of each sample onto the LC-MS/MS system.

    • Use a reversed-phase C18 column.

    • Employ a mobile phase gradient with Mobile Phase A: 5 mM ammonium acetate in water (pH 6.8) and Mobile Phase B: Methanol.

    • Set up a multiple reaction monitoring (MRM) method to detect the parent ion and a characteristic fragment ion of this compound.

  • Data Analysis:

    • Calculate the peak area of this compound at each time point.

    • Determine the percentage remaining at each time point relative to the 0h time point.

    • Plot the percentage remaining versus time for each condition to assess stability.

Visualizations

Stability_Assessment_Workflow Workflow for Acyl-CoA Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis cluster_output Output prep_stock Prepare Stock Solution (e.g., 1 mM in Methanol) prep_dilute Dilute to Working Concentration (e.g., 1 µM in Test Buffers) prep_stock->prep_dilute temp_4c Temperature: 4°C prep_dilute->temp_4c Incubate temp_rt Temperature: Room Temp prep_dilute->temp_rt Incubate time_points Time Points: 0h, 2h, 4h, 8h, 24h temp_4c->time_points temp_rt->time_points lcms LC-MS/MS Analysis time_points->lcms data_analysis Data Analysis: Calculate % Remaining lcms->data_analysis stability_profile Stability Profile data_analysis->stability_profile

Caption: Workflow for assessing the stability of this compound.

This workflow diagram illustrates the key steps in determining the stability of an acyl-CoA compound under different experimental conditions.

Enoyl-CoA hydratase (ECH) is the enzyme that catalyzes the hydration of the trans-2-enoyl-CoA, a structurally similar compound, in the beta-oxidation pathway.[5][6] The interaction with ECH and other enzymes in metabolic pathways can influence the stability and turnover of this compound in a biological system.

Beta_Oxidation_Context Metabolic Context of Enoyl-CoA Compounds acyl_coa Acyl-CoA enoyl_coa trans-2-Enoyl-CoA (e.g., this compound) acyl_coa->enoyl_coa Oxidation hydroxyacyl_coa 3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Hydration ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa Oxidation acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolysis acyl_coa_dh Acyl-CoA Dehydrogenase enoyl_coa_hydratase Enoyl-CoA Hydratase (ECH) hydroxyacyl_coa_dh 3-Hydroxyacyl-CoA Dehydrogenase thiolase Thiolase

Caption: Simplified beta-oxidation pathway showing the role of Enoyl-CoA Hydratase.

References

Technical Support Center: Troubleshooting Low Signal Intensity for Acyl-CoA Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specific to "6-Carboxyhex-2-enoyl-CoA" is limited. The following troubleshooting guide and protocols are based on best practices for similar acyl-CoA molecules and are intended to provide a comprehensive framework for addressing low signal intensity issues.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or non-existent signal for my this compound standard. What are the initial checks I should perform?

A complete loss of signal often points to a critical failure in the analytical workflow. A systematic approach is essential to identify the source of the problem. Begin by verifying the functionality of the mass spectrometer by infusing a known, stable compound to ensure a response. It is also recommended to prepare fresh standards and mobile phases to rule out degradation or contamination. Additionally, confirm that all instrument parameters, such as voltages and gas flows, are correctly set and that the electrospray is stable.[1]

Q2: What are the common causes of low signal intensity for acyl-CoA compounds in LC-MS analysis?

Several factors can contribute to low signal intensity for acyl-CoA compounds. These include:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions that are not acidic.[1]

  • Inefficient Ionization: The composition of the mobile phase and the presence of co-eluting matrix components can significantly impact the ionization efficiency of acyl-CoAs.[1]

  • Ion Suppression: Complex biological samples can introduce matrix effects that significantly diminish the signal of the target analyte.[1]

  • Suboptimal MS Parameters: Incorrect selection of precursor and product ions or inappropriate collision energy can lead to poor sensitivity.[1]

  • Chromatographic Issues: Poor peak shape, which can result from column overload or contamination, may lead to a reduced signal-to-noise ratio.[1]

Q3: How can my sample preparation method affect the signal of this compound?

The choice of extraction and cleanup methods is critical for acyl-CoA analysis. Many protocols utilize protein precipitation followed by solid-phase extraction (SPE).[1] Using an inappropriate SPE sorbent or elution solvent can result in significant sample loss. It is also crucial to minimize the time samples are kept at room temperature and in aqueous solutions to prevent degradation.[1]

Systematic Troubleshooting Guide

A logical workflow is crucial for efficiently diagnosing and resolving low signal intensity. The following diagram outlines a systematic approach to pinpoint the issue.

cluster_0 start Low Signal Intensity Detected infuse_std Directly Infuse Standard into MS start->infuse_std signal_ok_ms Signal OK? infuse_std->signal_ok_ms troubleshoot_ms Troubleshoot MS: - Clean Ion Source - Check Tune Parameters - Calibrate System signal_ok_ms->troubleshoot_ms No inject_lc Inject Standard via LC System signal_ok_ms->inject_lc Yes signal_ok_lc Signal OK? inject_lc->signal_ok_lc troubleshoot_lc Troubleshoot LC: - Check for Leaks - Column Integrity - Mobile Phase signal_ok_lc->troubleshoot_lc No good_signal Problem Likely in Sample Matrix or Preparation signal_ok_lc->good_signal Yes troubleshoot_sample Troubleshoot Sample Prep: - Review Extraction Protocol - Assess Matrix Effects - Check for Degradation good_signal->troubleshoot_sample cluster_1 acyl_coa Acyl-CoA enoyl_coa trans-Δ2-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa L-β-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa β-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa β-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa β-Ketothiolase shorter_acyl_coa Acyl-CoA (n-2) ketoacyl_coa->shorter_acyl_coa β-Ketothiolase

References

"6-Carboxyhex-2-enoyl-CoA" interference from structural isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Carboxyhex-2-enoyl-CoA. The focus is on addressing potential interference from structural isomers during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is isomer interference a concern?

A1: this compound is a dicarboxylic acid derivative of a medium-chain fatty acyl-CoA. Its specific structure is crucial for its biological activity and role in metabolic pathways. Structural isomers are molecules that have the same molecular formula but different arrangements of atoms. These isomers can co-elute in chromatographic separations and produce similar mass-to-charge ratios in mass spectrometry, leading to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the most likely structural isomers of this compound that could interfere with my experiments?

A2: Several structural isomers of this compound could potentially cause interference. These can be categorized as:

  • Positional Isomers: The carboxyl group is located at a different position on the hexenoyl chain.

    • Example: 5-Carboxyhex-2-enoyl-CoA, 4-Carboxyhex-2-enoyl-CoA.

  • Double Bond Isomers: The double bond is located at a different position in the carbon chain.

    • Example: 6-Carboxyhex-3-enoyl-CoA, 6-Carboxyhex-4-enoyl-CoA.

  • Geometric Isomers: The orientation of the substituents around the double bond differs. The "-2-" position of the double bond can exist in either a trans (E) or cis (Z) configuration.

    • Example:cis-6-Carboxyhex-2-enoyl-CoA.

  • Branched-Chain Isomers: The carbon chain itself is branched.

    • Example: 5-Methyl-5-carboxy-pent-2-enoyl-CoA.

Q3: My mass spectrometry data shows a peak at the correct mass for this compound, but my results are inconsistent. Could this be due to isomer interference?

A3: Yes, this is a strong possibility. Since structural isomers have the same molecular weight, they will appear at the same mass-to-charge ratio in a full-scan mass spectrum. If your chromatographic method does not adequately separate the isomers, the peak you are observing could be a composite of this compound and one or more of its isomers. This would lead to variability in quantification and potentially misleading biological interpretations. Tandem mass spectrometry (MS/MS) is often required to differentiate isomers based on their unique fragmentation patterns.[1][2][3][4][5]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of Potential Isomers

Symptoms:

  • Broad or asymmetric peaks for the analyte of interest.

  • Inconsistent retention times across runs.

  • Inability to baseline-separate known isomers in a standard mixture.

Troubleshooting Steps:

  • Optimize the Liquid Chromatography (LC) Method:

    • Column Selection: Employ a high-resolution column, such as a sub-2 µm particle size C18 column, for improved separation efficiency.[6][7] For highly polar isomers, a mixed-mode column combining reversed-phase and anion-exchange or HILIC characteristics may provide better resolution.[8]

    • Mobile Phase Gradient: Adjust the gradient profile to be shallower, allowing for more time to separate closely eluting compounds.

    • Flow Rate: Reduce the flow rate to increase the interaction time between the analytes and the stationary phase, which can enhance resolution.

    • Temperature: Optimize the column temperature. Higher temperatures can decrease viscosity and improve peak shape, but may also reduce retention.

  • Sample Preparation:

    • Ensure proper sample cleanup to remove matrix components that could interfere with chromatography. Solid-phase extraction (SPE) can be effective for this purpose.

Issue 2: Inability to Differentiate Isomers by Mass Spectrometry

Symptoms:

  • A single peak is observed in the chromatogram, but subsequent biological assays suggest the presence of multiple species.

  • MS/MS fragmentation pattern is complex or does not match the expected pattern for pure this compound.

Troubleshooting Steps:

  • Employ Tandem Mass Spectrometry (MS/MS):

    • Instead of single ion monitoring (SIM), use Multiple Reaction Monitoring (MRM) or Product Ion Scanning. Isomers, while having the same parent mass, will often produce different fragment ions upon collision-induced dissociation (CID).[1][2][3][5]

    • Fragmentation Analysis: Analyze the MS/MS spectra carefully. For dicarboxylic acyl-CoAs, look for characteristic neutral losses, such as the loss of the pantetheine (B1680023) arm or decarboxylation events, which can be specific to the isomer's structure.[1][3][4][5]

  • Use High-Resolution Mass Spectrometry (HRMS):

    • While HRMS alone may not separate isomers, it can help confirm the elemental composition of the parent and fragment ions, aiding in the identification of unexpected species.

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for the Separation of this compound and its Positional/Geometric Isomers

This protocol provides a starting point for developing a robust analytical method. Optimization will be required for specific instrumentation and sample matrices.

1. Sample Preparation:

  • Extract acyl-CoAs from the biological matrix using a suitable protein precipitation method (e.g., with acetonitrile (B52724) or methanol) followed by solid-phase extraction (SPE) for cleanup.

2. UPLC System and Column:

  • System: An ultra-performance liquid chromatography (UPLC) system.
  • Column: A high-strength silica (B1680970) (HSS) T3 or equivalent C18 column (e.g., 1.8 µm particle size, 2.1 x 100 mm).
  • Column Temperature: 40°C.

3. Mobile Phases:

4. Chromatographic Gradient:

  • A shallow gradient from 2% to 30% Mobile Phase B over 15 minutes, followed by a wash and re-equilibration step.

5. Mass Spectrometry:

  • Instrument: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive.
  • MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and its potential isomers by infusing pure standards. The most abundant fragment for acyl-CoAs is often the neutral loss of the phosphorylated ADP moiety.[4]

Data Presentation: Expected MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[Calculated M+H]+[Predicted Fragment 1][Optimized Value]
This compound[Calculated M+H]+[Predicted Fragment 2][Optimized Value]
cis-6-Carboxyhex-2-enoyl-CoA[Calculated M+H]+[Predicted Fragment 1][Optimized Value]
5-Carboxyhex-2-enoyl-CoA[Calculated M+H]+[Predicted Fragment 1][Optimized Value]

Note: The exact m/z values and collision energies will need to be determined empirically on your specific instrument.

Visualizations

Isomer_Interference_Workflow cluster_experiment Experimental Observation cluster_hypothesis Hypothesis cluster_troubleshooting Troubleshooting Strategy cluster_outcome Desired Outcome exp Inconsistent Quantification of This compound hyp Interference from Structural Isomers exp->hyp Potential Cause lc_opt Optimize LC Separation (Column, Gradient) hyp->lc_opt Address Co-elution ms_opt Enhance MS Specificity (MS/MS, MRM) hyp->ms_opt Address Isobaric Nature outcome Accurate and Reproducible Quantification lc_opt->outcome ms_opt->outcome

Caption: Troubleshooting workflow for isomer interference.

Isomer_Types center This compound (Parent Molecule) pos Positional Isomers (e.g., 5-Carboxy...) center->pos db Double Bond Isomers (e.g., ...hex-3-enoyl...) center->db geo Geometric Isomers (e.g., cis-isomer) center->geo branch Branched-Chain Isomers (e.g., 5-Methyl...) center->branch

Caption: Major classes of structural isomers.

References

Validation & Comparative

A Comparative Guide to 6-Carboxyhex-2-enoyl-CoA and Other Dicarboxylic Acyl-CoAs in Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Carboxyhex-2-enoyl-CoA and other key dicarboxylic acyl-CoAs, focusing on their roles in cellular metabolism. The information presented is based on available experimental data for related molecules and established metabolic pathways.

Introduction to Dicarboxylic Acyl-CoAs

Dicarboxylic acids are organic compounds containing two carboxylic acid groups. Their coenzyme A (CoA) esters, known as dicarboxylic acyl-CoAs, are important intermediates in several metabolic pathways. These molecules primarily arise from the omega-oxidation of monocarboxylic fatty acids, a process that becomes significant when mitochondrial beta-oxidation is impaired or overloaded.[1][2][3] The subsequent beta-oxidation of these dicarboxylic acyl-CoAs can occur in both mitochondria and peroxisomes, yielding acetyl-CoA and succinyl-CoA, the latter of which can replenish the citric acid cycle (anaplerosis).[1][2]

This guide focuses on this compound, an unsaturated seven-carbon dicarboxylic acyl-CoA, and compares its probable metabolic fate and enzymatic interactions with other well-characterized dicarboxylic acyl-CoAs such as adipoyl-CoA (C6), glutaryl-CoA (C5), and longer-chain saturated and unsaturated counterparts. Understanding the metabolic nuances of these molecules is crucial for research into metabolic disorders and for the development of targeted therapeutics.

Metabolic Pathways of Dicarboxylic Acyl-CoAs

The breakdown of dicarboxylic acyl-CoAs largely mirrors that of fatty acid beta-oxidation. However, the presence of a second carboxyl group and, in the case of this compound, a carbon-carbon double bond, introduces specific enzymatic requirements.

General Metabolic Fate of Dicarboxylic Acyl-CoAs

The following diagram illustrates the general pathway for dicarboxylic acid metabolism, highlighting the involvement of both peroxisomal and mitochondrial processes.

Dicarboxylic_Acid_Metabolism FA Monocarboxylic Fatty Acid ER Endoplasmic Reticulum FA->ER ω-oxidation DCA Dicarboxylic Acid DC_CoA Dicarboxylyl-CoA DCA->DC_CoA Acyl-CoA Synthetase Mito Mitochondrion DC_CoA->Mito β-oxidation Pero Peroxisome DC_CoA->Pero β-oxidation AcetylCoA Acetyl-CoA Mito->AcetylCoA SuccinylCoA Succinyl-CoA Mito->SuccinylCoA Pero->AcetylCoA Pero->SuccinylCoA ER->DCA TCA TCA Cycle SuccinylCoA->TCA Anaplerosis AcylCoA_Dehydrogenase_Assay cluster_prep Preparation cluster_assay Assay Execution (Anaerobic) cluster_analysis Data Analysis P1 Prepare Assay Buffer A1 Mix Buffer, ETF, and ACAD in Anaerobic Cuvette P1->A1 P2 Purify Recombinant Enzymes (ACAD, ETF) P2->A1 P3 Prepare Acyl-CoA Substrate Stocks A2 Initiate Reaction with Acyl-CoA Substrate P3->A2 A1->A2 A3 Monitor ETF Fluorescence Decrease (Ex: 380nm, Em: 495nm) A2->A3 D1 Calculate Initial Rate A3->D1 D2 Plot Rate vs. [Substrate] D1->D2 D3 Determine Km and Vmax D2->D3 Logical_Flow Start Long-chain unsaturated dicarboxylic acid BetaOx1 β-oxidation cycles Start->BetaOx1 Intermediate This compound BetaOx1->Intermediate ECH Enoyl-CoA Hydratase (ECHS1) Intermediate->ECH Hydroxy 3-Hydroxy-6-carboxyhexanoyl-CoA ECH->Hydroxy Dehydrog 3-Hydroxyacyl-CoA Dehydrogenase Hydroxy->Dehydrog Keto 3-Keto-6-carboxyhexanoyl-CoA Dehydrog->Keto Thiolase β-Ketothiolase Keto->Thiolase End1 Glutaryl-CoA (C5) Thiolase->End1 End2 Acetyl-CoA Thiolase->End2

References

Comparative Kinetics of Enzymes in Dicarboxylic Acid Metabolism: Focus on "6-Carboxyhex-2-enoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of key enzymes involved in the metabolism of "6-Carboxyhex-2-enoyl-CoA," a derivative of a medium-chain dicarboxylic acid. Understanding the kinetic properties of these enzymes is crucial for research into fatty acid oxidation disorders, drug development targeting metabolic pathways, and the study of cellular bioenergetics. The metabolism of dicarboxylic acids, such as the parent compound of "this compound," primarily occurs through the peroxisomal β-oxidation pathway.

Executive Summary

The breakdown of dicarboxylic acids is a critical metabolic process handled by the peroxisomal β-oxidation machinery. This pathway involves a series of enzymatic reactions catalyzed by Acyl-CoA Oxidase, a bifunctional enzyme (possessing both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities), and a thiolase. While kinetic data for the specific substrate "this compound" is not extensively available in the literature, studies on analogous medium-chain dicarboxylic acyl-CoAs provide valuable insights into the substrate preferences and catalytic efficiencies of these enzymes. This guide synthesizes the available data to offer a comparative overview.

Peroxisomal β-Oxidation of Dicarboxylic Acids

The metabolic pathway for the degradation of dicarboxylic acids is initiated in the peroxisome. The key enzymes involved in the processing of a substrate like "this compound" are:

  • Straight-Chain Acyl-CoA Oxidase (ACOX1): This flavoenzyme catalyzes the first and often rate-limiting step, introducing a double bond.

  • L-Bifunctional Protein (EHHADH) and D-Bifunctional Protein (HSD17B4): These enzymes exhibit both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. The L-bifunctional protein is considered to be of particular importance in the metabolism of dicarboxylic acids.[1]

  • Peroxisomal Thiolase (ACAA1): This enzyme catalyzes the final step, cleaving the β-ketoacyl-CoA to release acetyl-CoA and a chain-shortened dicarboxylic acyl-CoA.

Below is a diagram illustrating the peroxisomal β-oxidation pathway for a dicarboxylic acid.

Peroxisomal_Beta_Oxidation_Dicarboxylic_Acid cluster_peroxisome Peroxisome Dicarboxylyl_CoA Dicarboxylyl-CoA ACOX1 Acyl-CoA Oxidase (ACOX1) Dicarboxylyl_CoA->ACOX1 O2 -> H2O2 Enoyl_CoA This compound Bifunctional_Enzyme Bifunctional Protein (EHHADH/HSD17B4) Enoyl_CoA->Bifunctional_Enzyme H2O Hydroxyacyl_CoA 3-Hydroxy-6-carboxyhexanoyl-CoA Hydroxyacyl_CoA->Bifunctional_Enzyme NAD+ -> NADH + H+ Ketoacyl_CoA 3-Keto-6-carboxyhexanoyl-CoA Thiolase Thiolase (ACAA1) Ketoacyl_CoA->Thiolase CoA-SH Shortened_Dicarboxylyl_CoA Butanedioyl-CoA (Succinyl-CoA) Acetyl_CoA Acetyl-CoA ACOX1->Enoyl_CoA Bifunctional_Enzyme->Hydroxyacyl_CoA Bifunctional_Enzyme->Ketoacyl_CoA Thiolase->Shortened_Dicarboxylyl_CoA Thiolase->Acetyl_CoA

Caption: Peroxisomal β-oxidation pathway for a dicarboxylic acid.

Comparative Enzyme Kinetics

Substrate (Dicarboxylyl-CoA)Chain LengthApparent Km (µM)Calculated Vmax (nmol/min/mg protein)Substrate Inhibition Ki (µM)
Adipyl-CoAC61001331000
Suberyl-CoAC850167250
Sebacyl-CoAC1025167125
Dodecanedioyl-CoAC1212.514362.5

Data adapted from "The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase". Note: These values were determined for the saturated dicarboxylyl-CoA esters. The presence of a double bond in "this compound" would make it a substrate for the bifunctional enzyme, not acyl-CoA oxidase.

Interpretation of Kinetic Data:

The data for peroxisomal acyl-CoA oxidase indicates that as the chain length of the dicarboxylic acid substrate decreases, the apparent Km value increases, suggesting a lower binding affinity for shorter-chain dicarboxyl-CoAs.[2] Concurrently, the substrate inhibition constant (Ki) increases with decreasing chain length, indicating that substrate inhibition is less pronounced for shorter chains.[2] The calculated Vmax values are relatively similar across the tested substrates.[2]

For the L-bifunctional protein (EHHADH) and D-bifunctional protein (HSD17B4) , while quantitative kinetic data with short-chain dicarboxylic enoyl-CoAs are scarce, it is established that both enzymes can process these substrates. The L-bifunctional enzyme is suggested to have a more significant role in dicarboxylic acid metabolism.

Similarly, for peroxisomal thiolase (ACAA1) , specific kinetic parameters for the β-keto derivative of a C6-dicarboxylic acid are not well-documented. However, it is known to act on a broad range of β-ketoacyl-CoA substrates.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of enzyme kinetics. Below are representative protocols for assaying the key enzymes involved in dicarboxylic acid β-oxidation.

Assay for Acyl-CoA Oxidase Activity

This assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidation of the acyl-CoA substrate.

Principle: The H₂O₂ produced is used by a peroxidase to oxidize a chromogenic or fluorogenic substrate, and the change in absorbance or fluorescence is monitored over time.

Workflow Diagram:

Acyl_CoA_Oxidase_Assay cluster_workflow Acyl-CoA Oxidase Assay Workflow Start Prepare Reaction Mixture (Buffer, Peroxidase, Chromogen) Add_Enzyme Add Enzyme Sample (e.g., purified ACOX1 or cell lysate) Start->Add_Enzyme Incubate Pre-incubate Add_Enzyme->Incubate Add_Substrate Initiate reaction with Dicarboxylyl-CoA Incubate->Add_Substrate Monitor Monitor Absorbance/Fluorescence (Spectrophotometer/Fluorometer) Add_Substrate->Monitor Calculate Calculate Activity (based on H2O2 standard curve) Monitor->Calculate

References

The Untapped Potential of Acyl-CoA Intermediates in Disease Diagnosis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While "6-Carboxyhex-2-enoyl-CoA" is a crucial intermediate in mitochondrial fatty acid β-oxidation, its direct validation as a clinical biomarker for a specific disease remains to be established. However, its position within a critical metabolic pathway highlights the potential of related molecules as diagnostic indicators. This guide provides a comparative analysis of the general class of acyl-CoA esters, represented by "this compound," against established biomarkers for fatty acid oxidation (FAO) disorders, offering insights for researchers and drug development professionals.

Fatty acid oxidation disorders are a group of inherited metabolic conditions that prevent the body from breaking down fatty acids to produce energy.[1] These disorders can lead to serious health problems, including liver dysfunction, cardiomyopathy, and hypoglycemia.[2] Early and accurate diagnosis is critical for managing these conditions and preventing severe complications.

Established Biomarkers in Fatty Acid Oxidation Disorders

The diagnosis of FAO disorders largely relies on the detection of specific metabolites that accumulate due to enzymatic defects in the β-oxidation pathway. The most well-established biomarkers are acylcarnitines and acylglycines.

Acylcarnitines are formed when acyl-CoA intermediates are conjugated with carnitine, a process that facilitates their transport and excretion. In FAO disorders, specific acylcarnitine species accumulate in blood and can be readily detected by tandem mass spectrometry (MS/MS).[1][3] For instance, an elevation of octanoylcarnitine (B1202733) (C8) is a hallmark of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, one of the most common FAO disorders.[4][5]

Acylglycines are another class of biomarkers where accumulated acyl-CoA species are conjugated with glycine. These are then excreted in the urine and can be quantified to aid in diagnosis.[6] For example, hexanoylglycine (B26119) and suberylglycine (B135176) are important urinary markers for MCAD deficiency.[3][6]

The Case of "this compound" and Acyl-CoA Esters

"this compound" is an intermediate in the β-oxidation of dicarboxylic acids, which is a related pathway to the oxidation of fatty acids.[7] While it is a key player in cellular metabolism, its utility as a biomarker is limited by several factors inherent to acyl-CoA esters in general. Acyl-CoA esters are typically confined to the intracellular compartment, primarily within the mitochondria, and are present at very low concentrations in circulation.[8] Their reactive nature also makes them less stable for measurement in biological fluids.

The following table provides a comparative overview of acyl-CoA esters and the established biomarkers for FAO disorders.

FeatureAcyl-CoA Esters (e.g., this compound)Acylcarnitines (e.g., Octanoylcarnitine)Acylglycines (e.g., Hexanoylglycine)
Cellular Location Primarily intracellular (mitochondrial matrix)Intracellular and extracellular (transportable)Intracellular and extracellular (excretable)
Presence in Biofluids Very low to undetectable in blood and urineReadily detectable in blood spots and plasmaReadily detectable in urine
Chemical Stability Relatively unstable thioester bondStable ester bondStable amide bond
Diagnostic Utility Not established as a primary diagnostic markerGold standard for newborn screening of many FAO disordersConfirmatory and monitoring biomarker
Analytical Method Requires specialized and complex analytical techniquesAmenable to high-throughput analysis by tandem mass spectrometry (MS/MS)Typically analyzed by gas chromatography-mass spectrometry (GC-MS)

Experimental Protocols for Biomarker Analysis

Accurate quantification of biomarkers is paramount for the diagnosis and management of FAO disorders. The following are summarized protocols for the analysis of established biomarkers.

Protocol 1: Acylcarnitine Analysis in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)
  • Sample Preparation: A 3 mm punch from a dried blood spot card is placed into a well of a 96-well microtiter plate.

  • Extraction: An extraction solution containing internal standards (isotopically labeled acylcarnitines) in methanol (B129727) is added to each well. The plate is then agitated to facilitate extraction.

  • Derivatization (Butylation): The extracted acylcarnitines are converted to their butyl esters by adding butanolic-HCl and incubating at an elevated temperature. This step enhances their detection by MS/MS.

  • Analysis: The derivatized samples are dried down, reconstituted in a suitable solvent, and injected into the tandem mass spectrometer. The instrument is operated in a precursor ion scan or multiple reaction monitoring (MRM) mode to specifically detect and quantify the different acylcarnitine species based on their mass-to-charge ratios.

  • Data Interpretation: The concentrations of individual acylcarnitines are calculated by comparing the signal intensity of the analyte to that of its corresponding internal standard. Elevated levels of specific acylcarnitines (e.g., C8 for MCAD deficiency) are indicative of an FAO disorder.[3][5]

Protocol 2: Acylglycine Analysis in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: An aliquot of urine is acidified, and internal standards (isotopically labeled acylglycines) are added.

  • Extraction: The acylglycines are extracted from the urine using an organic solvent (e.g., ethyl acetate).

  • Derivatization: The extracted and dried acylglycines are derivatized to make them volatile for GC analysis. This is typically a two-step process involving oximation followed by silylation.

  • Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the different acylglycine species based on their boiling points and interaction with the column stationary phase. The mass spectrometer then detects and quantifies each separated compound based on its unique mass spectrum.

  • Data Interpretation: The concentration of each acylglycine is determined by comparing its peak area to that of the internal standard. Elevated levels of specific acylglycines (e.g., hexanoylglycine and suberylglycine for MCAD deficiency) are diagnostic.[6]

Visualizing the Metabolic Context

To better understand the role of these molecules, the following diagrams illustrate the relevant metabolic pathway and diagnostic workflow.

Fatty_Acid_Oxidation_Pathway Fatty_Acid Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (e.g., MCAD) Acylcarnitine Acylcarnitine (Biomarker) Acyl_CoA->Acylcarnitine CPT1 / CPT2 Acylglycine Acylglycine (Biomarker) Acyl_CoA->Acylglycine Glycine N-Acyltransferase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA + Shorter Acyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Ketone_Bodies Ketone Bodies Acetyl_CoA->Ketone_Bodies 6_Carboxyhex_2_enoyl_CoA This compound (Intermediate) Dicarboxylic_Acid Dicarboxylic Acid Dicarboxylyl_CoA Dicarboxylyl-CoA Dicarboxylic_Acid->Dicarboxylyl_CoA Dicarboxylyl_CoA->6_Carboxyhex_2_enoyl_CoA

Caption: Simplified Fatty Acid and Dicarboxylic Acid Oxidation Pathway.

Diagnostic_Workflow Start Newborn Screening (Dried Blood Spot) MSMS Acylcarnitine Analysis (Tandem MS) Start->MSMS Abnormal_Results Abnormal Acylcarnitine Profile? MSMS->Abnormal_Results Normal Normal Abnormal_Results->Normal No Confirmatory_Testing Confirmatory Testing Abnormal_Results->Confirmatory_Testing Yes Urine_Organic_Acids Urine Organic Acid Analysis (GC-MS for Acylglycines) Confirmatory_Testing->Urine_Organic_Acids Enzyme_Assay Enzyme Activity Assay Confirmatory_Testing->Enzyme_Assay Genetic_Testing Molecular Genetic Testing Confirmatory_Testing->Genetic_Testing Diagnosis Diagnosis of FAO Disorder Urine_Organic_Acids->Diagnosis Enzyme_Assay->Diagnosis Genetic_Testing->Diagnosis

Caption: Diagnostic Workflow for Fatty Acid Oxidation Disorders.

Conclusion

References

The Obscure Metabolite: A Comparative Guide to Dicarboxylic Acid Metabolism and its Relevance to Disease

Author: BenchChem Technical Support Team. Date: December 2025

While direct quantitative data on "6-Carboxyhex-2-enoyl-CoA" in healthy versus diseased states remains elusive in scientific literature, its chemical structure strongly suggests a role as an intermediate in the β-oxidation of dicarboxylic acids. This guide provides a comprehensive comparison of the metabolic pathways involved in dicarboxylic acid metabolism, their alteration in disease, and the analytical methods used to study related metabolites, thereby offering a valuable resource for researchers, scientists, and drug development professionals.

The metabolism of dicarboxylic acids, such as adipic acid (a six-carbon dicarboxylic acid from which "this compound" is likely derived), serves as an alternative pathway to the β-oxidation of monocarboxylic fatty acids. This pathway becomes particularly significant in disease states where mitochondrial fatty acid oxidation is impaired.

The Omega-Oxidation and Peroxisomal β-Oxidation Pathway

Under normal physiological conditions, the omega (ω)-oxidation of fatty acids is a minor metabolic route. However, in the context of defective mitochondrial β-oxidation, this pathway is upregulated. It involves the oxidation of the terminal methyl group of a fatty acid, leading to the formation of a dicarboxylic acid. These dicarboxylic acids are then transported to peroxisomes for chain shortening via β-oxidation. "this compound" is a putative intermediate in the peroxisomal β-oxidation of adipyl-CoA.

Dicarboxylic Acid Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Fatty Acid Fatty Acid Omega-Hydroxy Fatty Acid Omega-Hydroxy Fatty Acid Fatty Acid->Omega-Hydroxy Fatty Acid Omega-Hydroxylase (CYP450) Dicarboxylic Acid Dicarboxylic Acid Omega-Hydroxy Fatty Acid->Dicarboxylic Acid ADH/ALDH Dicarboxylyl-CoA Dicarboxylyl-CoA Dicarboxylic Acid->Dicarboxylyl-CoA Acyl-CoA Synthetase This compound This compound Dicarboxylyl-CoA->this compound Acyl-CoA Oxidase Chain-shortened Dicarboxylyl-CoA Chain-shortened Dicarboxylyl-CoA This compound->Chain-shortened Dicarboxylyl-CoA Enoyl-CoA Hydratase/ Dehydrogenase Acetyl-CoA Acetyl-CoA Chain-shortened Dicarboxylyl-CoA->Acetyl-CoA Thiolase

Figure 1. Overview of the ω-oxidation and peroxisomal β-oxidation pathway for dicarboxylic acids.

Relevance in Diseased States

Several inherited metabolic disorders are characterized by the accumulation of dicarboxylic acids and their intermediates due to defects in fatty acid oxidation enzymes. These conditions, often referred to as organic acidurias, can lead to a wide range of clinical symptoms, including metabolic acidosis, hypoglycemia, and neurological damage.[1] Dicarboxylic aciduria is a hallmark feature in many of these disorders.[2]

Table 1: Examples of Metabolite Changes in Disorders of Fatty Acid Oxidation

Disease NameDefective EnzymeAccumulated Metabolites (in urine)Reference
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) DeficiencyMedium-Chain Acyl-CoA DehydrogenaseC6-C10 dicarboxylic acids, hexanoylglycine, suberylglycine[3]
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) DeficiencyLong-Chain 3-Hydroxyacyl-CoA DehydrogenaseC6-C14 3-hydroxydicarboxylic acids[2]
Zellweger Syndrome (Peroxisome Biogenesis Disorder)Peroxisome assembly proteins (PEX genes)Very long-chain fatty acids, dicarboxylic acids, phytanic acid[4][5]

Experimental Protocols for Acyl-CoA Quantification

While a specific protocol for "this compound" is not available, the general methodology for the analysis of acyl-CoA esters can be adapted. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for this purpose.

1. Sample Preparation:

  • Tissue Homogenization: Tissues are rapidly frozen in liquid nitrogen and homogenized in a suitable buffer, often containing antioxidants and enzyme inhibitors to prevent degradation.

  • Protein Precipitation: An organic solvent (e.g., acetonitrile (B52724) or methanol) or an acid (e.g., perchloric acid) is added to precipitate proteins.

  • Solid-Phase Extraction (SPE): The supernatant is often subjected to SPE to enrich for acyl-CoA esters and remove interfering substances.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Reversed-phase liquid chromatography is typically used to separate the different acyl-CoA species based on their chain length and polarity.

  • Mass Spectrometric Detection: A tandem mass spectrometer is used for sensitive and specific detection. Multiple Reaction Monitoring (MRM) is a common acquisition mode where a specific precursor ion (the molecular ion of the acyl-CoA) is selected and fragmented, and a specific product ion is monitored. This provides high selectivity and quantitative accuracy.

Experimental Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Tissue_Homogenization Tissue Homogenization Protein_Precipitation Protein Precipitation Tissue_Homogenization->Protein_Precipitation Solid_Phase_Extraction Solid-Phase Extraction (SPE) Protein_Precipitation->Solid_Phase_Extraction LC_Separation Liquid Chromatography (LC) Separation Solid_Phase_Extraction->LC_Separation Injection MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 2. A typical experimental workflow for the quantification of acyl-CoA esters.

Conclusion

Although direct evidence on the levels of "this compound" in health and disease is currently lacking, its presumed role in dicarboxylic acid metabolism places it within a pathway of significant clinical interest. The study of dicarboxylic acids and their acyl-CoA intermediates is crucial for understanding the pathophysiology of various inherited metabolic disorders. The analytical techniques, particularly LC-MS/MS, are well-established for the quantification of related metabolites and can be applied to further investigate the role of specific intermediates like "this compound" in metabolic diseases. Further research in this area may uncover novel biomarkers and therapeutic targets for these debilitating conditions.

References

Comparative Metabolism of 6-Carboxyhex-2-enoyl-CoA Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic pathways involving 6-Carboxyhex-2-enoyl-CoA. This intermediate is a key player in the anaerobic degradation of benzoate (B1203000), a pathway extensively studied in bacteria but notably absent in eukaryotes.

The metabolism of aromatic compounds, such as benzoate, under anaerobic conditions is a critical biogeochemical process primarily carried out by microorganisms. A central intermediate in this pathway is this compound, the formation and subsequent transformation of which are catalyzed by a specific set of enzymes. This guide delves into the metabolic fate of this compound in different bacterial species, presenting quantitative data, experimental methodologies, and pathway visualizations to facilitate a deeper understanding and comparison.

The Anaerobic Benzoate Degradation Pathway: A Bacterial Specialty

The breakdown of benzoate in the absence of oxygen proceeds via the benzoyl-CoA pathway. This pathway involves the reduction of the aromatic ring of benzoyl-CoA and subsequent hydrolytic cleavage to yield aliphatic products that can enter central metabolism. This compound is a crucial intermediate in the branch of this pathway that leads to pimeloyl-CoA.

The core reactions involving the formation and metabolism of this compound are:

  • Formation: Pimeloyl-CoA is dehydrogenated by pimeloyl-CoA dehydrogenase to form this compound.

  • Conversion: In a divergent pathway from benzoate degradation, 6-oxocyclohex-1-ene-1-carbonyl-CoA is hydrolyzed and dearomatized by 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase to ultimately yield 3-hydroxypimelyl-CoA.

Significant variations in the enzymes and regulation of this pathway exist across different bacterial species, reflecting their diverse metabolic capabilities and ecological niches. This guide focuses on a comparative analysis of this pathway in several well-studied anaerobic and facultative anaerobic bacteria.

Comparative Enzyme Kinetics

Quantitative data on the kinetic properties of the key enzymes involved in the metabolism of compounds related to this compound are essential for understanding the efficiency and substrate specificity of these pathways in different organisms. The following table summarizes the available data for key enzymes from different bacterial species.

EnzymeSpeciesSubstrateKm (µM)Vmax (µmol·min-1·mg-1)Specific Activity (U/mg)Optimal pH
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA DehydrogenaseThauera aromatica6-Hydroxycyclohex-1-ene-1-carbonyl-CoA251101109.5
NAD+100
6-Oxocyclohex-1-ene-1-carbonyl-CoA152702707.0
NADH20
6-Oxocyclohex-1-ene-1-carbonyl-CoA HydrolaseThauera aromatica6-Oxocyclohex-1-ene-1-carbonyl-CoA1080807.5
6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (BamA)Geobacter metallireducens6-Oxocyclohex-1-ene-1-carbonyl-CoAN/AN/A1.3~7.5
6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (BamA)Syntrophus aciditrophicus6-Oxocyclohex-1-ene-1-carbonyl-CoAN/AN/A0.8~7.5

N/A: Data not available in the cited literature.

Metabolic Pathway Visualization

The following diagrams illustrate the anaerobic benzoate degradation pathway, highlighting the central role of this compound and related intermediates.

Anaerobic_Benzoate_Degradation cluster_pimeloyl_coa_pathway Pimeloyl-CoA Pathway cluster_benzoate_degradation Anaerobic Benzoate Degradation Pimeloyl-CoA Pimeloyl-CoA This compound This compound Pimeloyl-CoA->this compound Pimeloyl-CoA Dehydrogenase Benzoyl-CoA Benzoyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl-CoA->Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl-CoA Reductase 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA->6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dienoyl-CoA Hydratase 6-Oxocyclohex-1-ene-1-carbonyl-CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA->6-Oxocyclohex-1-ene-1-carbonyl-CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase 3-Hydroxypimelyl-CoA 3-Hydroxypimelyl-CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA->3-Hydroxypimelyl-CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase

A Comparative Guide to the Quantification of 6-Carboxyhex-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the primary methodologies for the quantification of 6-Carboxyhex-2-enoyl-CoA, a key intermediate in the peroxisomal β-oxidation of dicarboxylic acids. The selection of an appropriate quantification method is critical for accurate metabolic studies and in the development of therapeutic agents targeting fatty acid metabolism. This document details two robust methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an Enzymatic Spectrophotometric Assay.

Introduction to this compound and its Metabolic Significance

This compound is a dicarboxylyl-CoA ester that is formed during the peroxisomal β-oxidation of longer-chain dicarboxylic acids. This metabolic pathway is crucial for the degradation of dicarboxylic acids that can accumulate under certain pathological conditions, such as defects in mitochondrial fatty acid oxidation. The accurate measurement of this compound can provide valuable insights into the flux of this pathway and the efficacy of drugs that modulate it.

The metabolic context for the formation and further processing of this compound is the peroxisomal β-oxidation pathway. A simplified representation of this pathway is illustrated below.

Peroxisomal_Beta_Oxidation Long-Chain_Dicarboxylyl-CoA Long-Chain_Dicarboxylyl-CoA Acyl-CoA_Oxidase Acyl-CoA_Oxidase Long-Chain_Dicarboxylyl-CoA->Acyl-CoA_Oxidase This compound This compound Acyl-CoA_Oxidase->this compound Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase This compound->Enoyl-CoA_Hydratase 6-Carboxy-3-hydroxyhexanoyl-CoA 6-Carboxy-3-hydroxyhexanoyl-CoA Enoyl-CoA_Hydratase->6-Carboxy-3-hydroxyhexanoyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA_Dehydrogenase 6-Carboxy-3-hydroxyhexanoyl-CoA->3-Hydroxyacyl-CoA_Dehydrogenase 6-Carboxy-3-oxohexanoyl-CoA 6-Carboxy-3-oxohexanoyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase->6-Carboxy-3-oxohexanoyl-CoA Thiolase Thiolase 6-Carboxy-3-oxohexanoyl-CoA->Thiolase Adipyl-CoA Adipyl-CoA Thiolase->Adipyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA

Peroxisomal β-oxidation of a dicarboxylic acid.

Quantitative Data Summary

ParameterLC-MS/MSEnzymatic Spectrophotometric Assay
Principle Separation by liquid chromatography followed by detection and quantification based on mass-to-charge ratio.Measurement of the decrease in absorbance at 263 nm due to the hydration of the enoyl-CoA double bond by enoyl-CoA hydratase.
Specificity HighModerate (can be affected by other enoyl-CoA esters)
Sensitivity (LOD) Low nM to pM range[1][2]Micromolar (µM) range
Limit of Quantification (LOQ) Low nM range[1][2]Micromolar (µM) range
Linearity Wide dynamic range (several orders of magnitude)[1]Narrower linear range
Sample Throughput ModerateHigh
Instrumentation Triple quadrupole mass spectrometerUV-Vis spectrophotometer
Sample Preparation Protein precipitation, optional solid-phase extractionSimple buffer extraction

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity, making it the gold standard for the quantification of low-abundance metabolites like this compound from complex biological matrices.

Experimental Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Biological_Sample Deproteinization Deproteinization (e.g., 5% SSA) Biological_Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection LC_Separation Reverse-Phase LC (C18 column) Supernatant_Collection->LC_Separation MS_MS_Detection MRM Detection LC_Separation->MS_MS_Detection Data_Analysis Quantification MS_MS_Detection->Data_Analysis

LC-MS/MS experimental workflow for this compound.

Methodology:

  • Sample Preparation:

    • Homogenize tissue or cell samples in a cold extraction solution. A suitable solution is 5% (w/v) 5-sulfosalicylic acid (SSA) to precipitate proteins[1].

    • Vortex the mixture thoroughly and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the acyl-CoA esters.

  • Liquid Chromatography:

    • Use a reverse-phase C18 column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to resolve this compound from other acyl-CoAs.

  • Tandem Mass Spectrometry:

    • Perform detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

    • Quantify using Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺ of this compound. A characteristic product ion resulting from the fragmentation of the precursor ion is selected for monitoring. For many acyl-CoAs, a neutral loss of 507 Da is observed[3].

    • An internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA, should be used for accurate quantification.

Enzymatic Spectrophotometric Assay

This method is based on the activity of enoyl-CoA hydratase, the enzyme that catalyzes the hydration of the double bond in this compound. The reaction leads to a decrease in absorbance at 263 nm, which is proportional to the amount of substrate present.

Experimental Workflow:

Enzymatic_Assay_Workflow cluster_prep Sample Preparation cluster_assay Spectrophotometric Assay Biological_Sample Biological_Sample Buffer_Extraction Extraction in Assay Buffer Biological_Sample->Buffer_Extraction Centrifugation Centrifugation Buffer_Extraction->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection Reaction_Mixture Add Enoyl-CoA Hydratase Supernatant_Collection->Reaction_Mixture Spectrophotometer_Reading Monitor A263 Reaction_Mixture->Spectrophotometer_Reading Data_Analysis Calculate Concentration Spectrophotometer_Reading->Data_Analysis

Enzymatic spectrophotometric assay workflow.

Methodology:

  • Sample Preparation:

    • Homogenize tissue or cell samples in a suitable assay buffer (e.g., Tris-HCl, pH 7.8).

    • Centrifuge to remove cell debris and collect the supernatant.

  • Enzymatic Reaction:

    • In a quartz cuvette, prepare a reaction mixture containing the sample supernatant and the assay buffer.

    • Initiate the reaction by adding a purified preparation of enoyl-CoA hydratase.

    • Immediately start monitoring the decrease in absorbance at 263 nm using a UV-Vis spectrophotometer.

  • Quantification:

    • The concentration of this compound can be calculated from the change in absorbance using the Beer-Lambert law and the molar extinction coefficient for the enoyl-CoA chromophore (ε₂₆₃ ≈ 6,700 M⁻¹cm⁻¹).

    • A standard curve prepared with a known concentration of a similar enoyl-CoA ester (e.g., crotonyl-CoA) is recommended for accurate quantification.

Conclusion

Both LC-MS/MS and enzymatic spectrophotometric assays are viable methods for the quantification of this compound. The choice of method will depend on the specific requirements of the study. For high sensitivity, specificity, and the ability to measure multiple analytes simultaneously, LC-MS/MS is the superior choice. For higher throughput and when the expected concentrations are in the micromolar range, the enzymatic assay provides a cost-effective and rapid alternative. For both methods, the use of appropriate standards and controls is essential for accurate and reproducible results.

References

The Tale of Two Organelles: Unraveling the Role of 6-Carboxyhex-2-enoyl-CoA in Mitochondrial and Peroxisomal Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The metabolism of dicarboxylic acids (DCAs), a class of molecules characterized by two carboxyl groups, presents a fascinating case of compartmentalization within the eukaryotic cell. One such intermediate, 6-Carboxyhex-2-enoyl-CoA, sits (B43327) at a crossroads of fatty acid β-oxidation. Its fate, whether determined within the powerhouse of the cell—the mitochondrion—or the versatile peroxisome, has significant implications for cellular energetics and lipid homeostasis. This guide provides a comprehensive comparison of the roles of this compound in both mitochondrial and peroxisomal pathways, supported by experimental evidence and detailed methodologies.

Introduction: A Fork in the Metabolic Road

Dicarboxylic acids are typically formed through the ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum. Once formed, these molecules are shuttled to other organelles for further breakdown. While mitochondria are the primary sites for the β-oxidation of most fatty acids, evidence strongly suggests that the degradation of dicarboxylic acids is predominantly, if not exclusively, a peroxisomal process.[1][2] This preferential channeling is largely attributed to the substrate specificity of key enzymes in each organelle.

The Peroxisomal Predominance in Dicarboxylic Acid β-Oxidation

Peroxisomes are equipped with a specialized β-oxidation machinery that readily handles dicarboxylyl-CoA esters.[2][3] The entry of these molecules into the peroxisome is mediated by ATP-binding cassette (ABC) transporters, such as ABCD3.[2][4] Once inside the peroxisomal matrix, 6-carboxyhexanoyl-CoA, the saturated precursor to our molecule of interest, undergoes the first step of β-oxidation catalyzed by straight-chain acyl-CoA oxidase (SCOX). This reaction produces this compound and hydrogen peroxide.

The subsequent steps of hydration, dehydrogenation, and thiolytic cleavage are carried out by a set of dedicated peroxisomal enzymes. Notably, peroxisomes contain both L- and D-bifunctional proteins (LBP and DBP, respectively), which possess enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[1][2] Studies have indicated that both LBP and DBP are involved in the β-oxidation of long-chain dicarboxylic acids.[5] The final thiolytic cleavage is catalyzed by peroxisomal thiolases.

The Limited Role of Mitochondria in Dicarboxylic Acid Degradation

In stark contrast to peroxisomes, mitochondria exhibit a limited capacity to metabolize dicarboxylic acids.[1][6] This limitation stems from two primary factors:

  • Inefficient Transport: The carnitine shuttle, the primary mechanism for transporting long-chain fatty acids into the mitochondrial matrix, has a very low affinity for dicarboxylyl-CoA esters.[1]

  • Enzyme Specificity: Key mitochondrial β-oxidation enzymes, particularly acyl-CoA dehydrogenases, show significantly lower activity towards dicarboxylyl-CoAs compared to their monocarboxylic counterparts.[1]

However, some studies suggest that mitochondria can contribute to the degradation of shorter-chain dicarboxylic acids, especially when peroxisomal function is impaired.[6] The medium-chain acyl-CoA dehydrogenase (MCAD) has been shown to have some activity with dicarboxylyl-CoAs.[6]

Quantitative Comparison of Mitochondrial vs. Peroxisomal Pathways

While specific kinetic data for the enzymatic processing of this compound is limited in the literature, the available evidence allows for a semi-quantitative comparison of the overall pathways for dicarboxylic acid metabolism.

FeaturePeroxisomal PathwayMitochondrial PathwaySupporting Evidence
Primary Site of DCA β-oxidation MajorMinor[1][2]
Transport Mechanism ABCD Transporters (e.g., ABCD3)Carnitine Shuttle (inefficient)[2][4]
Key Enoyl-CoA Hydratase L- and D-Bifunctional Proteins (LBP/DBP)Enoyl-CoA Hydratase (ECHS1)[1][2]
Acyl-CoA Dehydrogenase/Oxidase Activity High (Acyl-CoA Oxidase - SCOX)Low (Acyl-CoA Dehydrogenases - e.g., MCAD)[1][6]
Overall Efficiency for DCAs HighLow[1]

Signaling Pathways and Metabolic Interplay

The distinct localization of dicarboxylic acid metabolism has important implications for cellular signaling and the interplay between organelles.

Peroxisomal Pathway

The peroxisomal β-oxidation of dicarboxylic acids is a significant source of hydrogen peroxide (H₂O₂), a key signaling molecule. This pathway is also interconnected with mitochondrial metabolism, as the chain-shortened acyl-CoAs and acetyl-CoA produced in peroxisomes can be further metabolized in mitochondria.

Peroxisomal_DCA_Pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion DCA_CoA 6-Carboxyhexanoyl-CoA Enoyl_CoA This compound DCA_CoA->Enoyl_CoA SCOX (H₂O₂ produced) Hydroxyacyl_CoA 6-Carboxy-3-hydroxyhexanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA LBP/DBP (Hydratase) Ketoacyl_CoA 6-Carboxy-3-oxohexanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA LBP/DBP (Dehydrogenase) Shortened_DCA Adipyl-CoA Ketoacyl_CoA->Shortened_DCA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Mito_Metabolism TCA Cycle & Oxidative Phosphorylation Shortened_DCA->Mito_Metabolism Further Oxidation Acetyl_CoA->Mito_Metabolism Energy Production

Caption: Peroxisomal β-oxidation of 6-Carboxyhexanoyl-CoA.

Mitochondrial Pathway

The limited mitochondrial metabolism of dicarboxylic acids suggests a more specialized or overflow role. Under conditions of high lipid load or peroxisomal dysfunction, the mitochondrial pathway may become more active to prevent the accumulation of toxic dicarboxylic acids.

Mitochondrial_DCA_Pathway cluster_mitochondrion Mitochondrion DCA_CoA Dicarboxylyl-CoA (e.g., Adipyl-CoA) Enoyl_CoA Dicarboxylyl-enoyl-CoA DCA_CoA->Enoyl_CoA MCAD (low activity) Hydroxyacyl_CoA 3-Hydroxy-dicarboxylyl-CoA Enoyl_CoA->Hydroxyacyl_CoA ECHS1 Ketoacyl_CoA 3-Oxo-dicarboxylyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_DCA Succinyl-CoA Ketoacyl_CoA->Shortened_DCA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Shortened_DCA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: Minor mitochondrial pathway for dicarboxylic acid degradation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the metabolic fate of this compound. Below are outlines for key experiments.

Synthesis of this compound

The synthesis of the specific substrate, this compound, is a prerequisite for enzymatic assays. A chemo-enzymatic approach can be employed:

  • Chemical Synthesis of 6-Carboxyhex-2-enoic Acid: This can be achieved through standard organic synthesis routes, for example, via a Wittig or Horner-Wadsworth-Emmons reaction starting from appropriate precursors.

  • Enzymatic Coenzyme A Ligation: The synthesized dicarboxylic acid can then be ligated to Coenzyme A using a suitable acyl-CoA synthetase.

Measurement of Peroxisomal β-Oxidation of Dicarboxylic Acids

This protocol is adapted from methods using radiolabeled substrates to measure the overall pathway activity in isolated peroxisomes or cultured cells.

Materials:

  • Isolated peroxisomes or cultured fibroblasts

  • [1-¹⁴C]-6-Carboxyhexanoic acid (custom synthesis)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing ATP, CoA, NAD+, FAD)

  • Scintillation cocktail and counter

Procedure:

  • Incubate isolated peroxisomes or cell homogenates with the reaction buffer.

  • Initiate the reaction by adding [1-¹⁴C]-6-Carboxyhexanoic acid.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate proteins and long-chain fatty acids.

  • Centrifuge to pellet the precipitate.

  • Measure the radioactivity in the acid-soluble supernatant, which represents the chain-shortened, water-soluble products of β-oxidation (e.g., [¹⁴C]-acetyl-CoA).

  • Express the results as nmol of substrate oxidized per minute per mg of protein.

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This assay measures the hydration of the double bond in this compound by monitoring the decrease in absorbance at 263 nm.

Materials:

  • Purified mitochondrial or peroxisomal fractions (or purified enzymes)

  • This compound substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of this compound in the assay buffer.

  • Add the mitochondrial or peroxisomal protein fraction to a cuvette containing the substrate solution.

  • Immediately monitor the decrease in absorbance at 263 nm over time.

  • Calculate the enzyme activity based on the molar extinction coefficient of the enoyl-CoA substrate.

Experimental_Workflow cluster_synthesis Substrate Synthesis cluster_assay Enzymatic Assays cluster_analysis Data Analysis Start Starting Materials Chem_Synth Chemical Synthesis of 6-Carboxyhex-2-enoic Acid Start->Chem_Synth Enz_Ligation Enzymatic Ligation to Coenzyme A Chem_Synth->Enz_Ligation Substrate This compound Enz_Ligation->Substrate Peroxisome_Assay Peroxisomal β-Oxidation Assay (Radiolabeled Substrate) Substrate->Peroxisome_Assay Mitochondria_Assay Mitochondrial β-Oxidation Assay (Radiolabeled Substrate) Substrate->Mitochondria_Assay Hydratase_Assay Enoyl-CoA Hydratase Assay (Spectrophotometric) Substrate->Hydratase_Assay Data Quantitative Data (Km, Vmax, etc.) Peroxisome_Assay->Data Mitochondria_Assay->Data Hydratase_Assay->Data

Caption: Workflow for the experimental investigation of this compound metabolism.

Conclusion

The metabolic journey of this compound highlights the elegant compartmentalization of cellular metabolism. While mitochondria are the undisputed champions of conventional fatty acid oxidation, the peroxisome carves out a critical niche in the degradation of dicarboxylic acids. This division of labor ensures efficient energy production and prevents the accumulation of potentially toxic metabolic intermediates. For researchers in drug development, understanding these distinct pathways offers potential targets for therapeutic intervention in metabolic disorders characterized by aberrant fatty acid metabolism. Further research focusing on the specific kinetics of the enzymes involved will undoubtedly provide a more granular understanding of this fascinating metabolic dichotomy.

References

A Structural Showdown: Enoyl-CoA Hydratases and the Challenge of "6-Carboxyhex-2-enoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced substrate specificities of enzyme families is paramount. This guide provides a detailed structural and functional comparison of enoyl-CoA hydratases (ECHs) with a focus on their potential activity towards the dicarboxylic acid substrate, "6-carboxyhex-2-enoyl-CoA."

The hydration of the double bond in α,β-unsaturated acyl-CoA thioesters is a critical step in fatty acid metabolism, catalyzed by the enoyl-CoA hydratase (ECH) or crotonase superfamily of enzymes[1][2][3]. While the canonical substrates for these enzymes are typically fatty acyl-CoAs of varying chain lengths, the metabolism of modified fatty acids, such as dicarboxylic acids, presents unique structural and catalytic challenges for these enzymes. This comparison focuses on the structural adaptations that may enable certain ECHs to accommodate and process substrates like "this compound," a key intermediate in the degradation of C6-dicarboxylic acids.

We will primarily compare the human peroxisomal bifunctional enzyme (EHHADH), a key player in dicarboxylic acid metabolism, with the well-characterized human mitochondrial short-chain enoyl-CoA hydratase (ECHS1), which primarily targets short-chain fatty acyl-CoAs.

At a Glance: Key Enzyme Characteristics

FeaturePeroxisomal Bifunctional Enzyme (EHHADH)Mitochondrial Short-Chain Enoyl-CoA Hydratase (ECHS1)
Enzyme Commission No. EC 4.2.1.17 (Enoyl-CoA hydratase activity)EC 4.2.1.17
Subcellular Localization PeroxisomeMitochondrion
Function Beta-oxidation of long-chain fatty acids and dicarboxylic acids[4][5].Beta-oxidation of short- and medium-chain fatty acids[6].
Structure Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase domains[4].Homodimer of trimers (hexameric)[1].
PDB ID (Human) AlphaFold DB: Q08426 (Predicted structure)3HAD (complexed with NAD+)
Substrate Specificity Broad, including long-chain dicarboxylyl-CoAs[5].High specificity for short-chain enoyl-CoAs like crotonyl-CoA[7].

Structural Comparison: Accommodating a Second Carboxyl Group

The primary structural challenge for an enoyl-CoA hydratase in processing "this compound" is the presence of the terminal carboxyl group. This bulky, charged moiety requires a substrate-binding pocket with sufficient space and appropriate electrostatic properties to allow for proper orientation and catalysis.

Mitochondrial Short-Chain Enoyl-CoA Hydratase (ECHS1): A Constrained Active Site

The crystal structure of human ECHS1 (PDB: 3HAD) reveals a compact active site tunnel. The binding pocket is well-suited for short-chain acyl-CoAs, with hydrophobic residues lining the tunnel to accommodate the alkyl chain. The catalytic machinery, involving two conserved glutamate (B1630785) residues, is positioned to hydrate (B1144303) the double bond of substrates like crotonyl-CoA with high efficiency[7]. However, the confined nature of this pocket would likely sterically hinder the entry of a substrate with a terminal carboxyl group like "this compound." Furthermore, the predominantly hydrophobic environment would be unfavorable for the charged carboxylate.

Peroxisomal Bifunctional Enzyme (EHHADH): A More Accommodating Architecture

While a crystal structure of human EHHADH with a bound dicarboxylic acid substrate is not yet available, analysis of its predicted structure (AlphaFold DB: Q08426) and its known role in dicarboxylic acid metabolism allow for informed structural inferences. The substrate-binding pocket of the enoyl-CoA hydratase domain of EHHADH is anticipated to be larger and more polar than that of ECHS1. This is a necessary adaptation to accommodate the longer chains and the terminal carboxyl group of its dicarboxylic acid substrates[5]. It is hypothesized that specific polar or charged amino acid residues are positioned within the binding pocket to interact favorably with the second carboxyl group, thereby ensuring proper substrate alignment for catalysis. The bifunctional nature of EHHADH, containing both hydratase and dehydrogenase domains, also suggests a channeling mechanism for the efficient processing of these substrates within the peroxisome[4].

The following diagram illustrates the conceptual workflow for comparing the suitability of different enoyl-CoA hydratases for the target substrate.

G Workflow for ECH Comparison cluster_0 Enzyme Selection cluster_1 Structural Analysis cluster_2 Functional Evaluation cluster_3 Comparison & Conclusion ECHS1 Mitochondrial ECHS1 (Short-chain specific) PDB_ECHS1 Analyze PDB structure of ECHS1 (e.g., 3HAD) ECHS1->PDB_ECHS1 EHHADH Peroxisomal EHHADH (Dicarboxylic acid metabolism) AF_EHHADH Analyze predicted structure of EHHADH (AlphaFold DB: Q08426) EHHADH->AF_EHHADH Other Other ECHs (e.g., from pimeloyl-CoA pathway) ActiveSite Compare active site topology, volume, and polarity Other->ActiveSite PDB_ECHS1->ActiveSite AF_EHHADH->ActiveSite Assay Enzyme Activity Assay with 'this compound' ActiveSite->Assay Kinetics Determine Kinetic Parameters (Km, kcat, Vmax) Assay->Kinetics Comparison Tabulate and Compare Structural and Kinetic Data Kinetics->Comparison Conclusion Conclude on Structural Determinants of Substrate Specificity Comparison->Conclusion

Caption: A flowchart outlining the key steps in the comparative analysis of enoyl-CoA hydratases for a dicarboxylic acid substrate.

Experimental Protocols

1. Synthesis of this compound

As "this compound" is not readily commercially available, its synthesis is a prerequisite for enzymatic assays. A plausible synthetic route would involve:

  • Protection of the terminal carboxyl group: The carboxyl group of adipic acid monomethyl ester can be protected using a suitable protecting group.

  • Activation of the other carboxyl group: The unprotected carboxyl group can be activated, for example, by conversion to an acyl chloride or by using a peptide coupling reagent.

  • Thioesterification with Coenzyme A: The activated carboxyl group is then reacted with the free thiol of Coenzyme A to form the thioester.

  • Introduction of the double bond: A double bond at the C2-C3 position can be introduced via an appropriate elimination reaction.

  • Deprotection: Removal of the protecting group from the terminal carboxyl group to yield the final product.

The product should be purified by HPLC and its identity confirmed by mass spectrometry and NMR.

2. Enoyl-CoA Hydratase Activity Assay

The activity of enoyl-CoA hydratases can be monitored spectrophotometrically by following the decrease in absorbance at around 263 nm, which corresponds to the disappearance of the α,β-unsaturated thioester bond.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer, pH 7.8

    • 50 µM "this compound" (or other enoyl-CoA substrate)

    • Purified recombinant enoyl-CoA hydratase (e.g., EHHADH or ECHS1)

  • Procedure:

    • Prepare the reaction mixture without the enzyme in a quartz cuvette.

    • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a known amount of the purified enzyme.

    • Monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.

    • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

    • The molar extinction coefficient for the disappearance of the enoyl-CoA double bond needs to be determined experimentally for "this compound".

  • Kinetic Analysis:

    • To determine the Michaelis-Menten constants (Km and Vmax), the assay should be performed with varying concentrations of the substrate.

    • The data can be fitted to the Michaelis-Menten equation using non-linear regression analysis.

    • The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.

3. Protein Expression and Purification

  • Cloning and Expression: The coding sequences for human EHHADH and ECHS1 can be cloned into a suitable expression vector (e.g., pET vector with a His-tag) and transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is typically induced with IPTG.

  • Purification: The His-tagged proteins can be purified from the cell lysate using immobilized metal affinity chromatography (IMAC). Further purification steps, such as size-exclusion chromatography, may be necessary to obtain a highly pure and active enzyme preparation. The purity of the protein should be assessed by SDS-PAGE.

Conclusion and Future Directions

The structural and functional comparison of enoyl-CoA hydratases highlights the key adaptations necessary for the metabolism of dicarboxylic acids. While mitochondrial ECHS1 is a highly efficient enzyme for short-chain fatty acids, its compact and hydrophobic active site makes it an unlikely candidate for processing "this compound." In contrast, the peroxisomal EHHADH, with its presumed larger and more polar substrate-binding pocket, is a prime candidate for this activity.

Future research should focus on obtaining the crystal structure of EHHADH in complex with a dicarboxylic acid substrate to definitively elucidate the structural basis of its substrate specificity. Furthermore, detailed kinetic analysis with a range of dicarboxylyl-CoA substrates will provide valuable quantitative data on its catalytic efficiency. A deeper understanding of these structure-function relationships will be invaluable for the development of specific inhibitors or for the bioengineering of novel metabolic pathways.

References

Unveiling the Metabolic Impact of Dietary Dicarboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 11, 2025 – In the intricate landscape of cellular metabolism, the role of dicarboxylic acids (DCAs) as an alternative energy source is gaining significant attention among researchers and drug development professionals. While the direct measurement of transient intermediates like 6-Carboxyhex-2-enoyl-CoA remains technically challenging, a comprehensive analysis of the broader metabolic effects of dietary DCAs offers crucial insights. This guide provides a comparative overview of the metabolic consequences of a diet supplemented with dicarboxylic acids versus a standard high-fat diet, leveraging key experimental data to inform future research and therapeutic strategies.

Dicarboxylic acids are produced through the ω-oxidation of fatty acids and are metabolized via peroxisomal and mitochondrial β-oxidation.[1] Alterations in the dietary intake of fats can influence the flux of this pathway, thereby affecting the levels of all its intermediates. This guide uses dodecanedioic acid (DC12), a 12-carbon DCA, as a representative model to compare metabolic outcomes.

Quantitative Comparison: DCA-Supplemented Diet vs. High-Fat Diet

A pivotal study conducted on mice over a nine-week period reveals the striking metabolic benefits of substituting a portion of dietary fat with dodecanedioic acid. The data, summarized below, highlights the potential of DCAs to mitigate the adverse effects of a high-fat diet.[2][3][4][5]

Metabolic ParameterHigh-Fat Diet (HFD)DC12-Supplemented DietKey Outcome
Body Weight Gain HighSignificantly Lower~67% reduction in weight gain
Total Fat Mass HighSignificantly Lower~50% reduction in fat accumulation
Liver Fat Content Elevated (Steatosis)ReducedProtection against hepatic steatosis
Glucose Tolerance ImpairedImprovedEnhanced glucose metabolism
Metabolic Rate BaselineIncreasedBoost in energy expenditure

Metabolic Pathways and Experimental Design

The metabolic journey of dicarboxylic acids involves a series of enzymatic reactions in both the peroxisomes and mitochondria, as depicted in the following pathway diagram. The intermediate "this compound" would be formed during the β-oxidation of adipic acid (a C6 DCA).

DCA_Metabolism_Pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion P_DCA Dicarboxylic Acid (DCA) P_DCA_CoA Dicarboxylyl-CoA P_DCA->P_DCA_CoA ACSL P_Enoyl_CoA Enoyl-CoA Intermediate (e.g., this compound) P_DCA_CoA->P_Enoyl_CoA ACOX1 M_DCA_CoA Dicarboxylyl-CoA P_DCA_CoA->M_DCA_CoA Transport P_Hydroxyacyl_CoA Hydroxyacyl-CoA P_Enoyl_CoA->P_Hydroxyacyl_CoA EHHADH P_Ketoacyl_CoA Ketoacyl-CoA P_Hydroxyacyl_CoA->P_Ketoacyl_CoA EHHADH P_Succinyl_CoA Succinyl-CoA P_Ketoacyl_CoA->P_Succinyl_CoA Thiolase P_Acetyl_CoA Acetyl-CoA P_Ketoacyl_CoA->P_Acetyl_CoA Thiolase M_Succinyl_CoA Succinyl-CoA P_Succinyl_CoA->M_Succinyl_CoA Transport M_Acetyl_CoA Acetyl-CoA P_Acetyl_CoA->M_Acetyl_CoA Transport M_Enoyl_CoA Enoyl-CoA Intermediate M_DCA_CoA->M_Enoyl_CoA ACADs M_Hydroxyacyl_CoA Hydroxyacyl-CoA M_Enoyl_CoA->M_Hydroxyacyl_CoA Hydratase M_Ketoacyl_CoA Ketoacyl-CoA M_Hydroxyacyl_CoA->M_Ketoacyl_CoA Dehydrogenase M_Ketoacyl_CoA->M_Succinyl_CoA Thiolase M_Ketoacyl_CoA->M_Acetyl_CoA Thiolase TCA TCA Cycle M_Succinyl_CoA->TCA M_Acetyl_CoA->TCA caption DCA β-Oxidation Pathway

Caption: Generalized pathway of dicarboxylic acid β-oxidation in peroxisomes and mitochondria.

A robust experimental workflow is crucial for elucidating the effects of dietary interventions on metabolic health. The diagram below outlines a standard procedure for such studies.

Experimental_Workflow_Diagram animal_model Selection of Animal Model (e.g., Male 129S1/SvImJ mice) dietary_groups Establishment of Dietary Groups (High-Fat vs. DCA-Supplemented) animal_model->dietary_groups feeding_period Controlled Feeding Period (e.g., 9 weeks) dietary_groups->feeding_period metabolic_assessment In-Vivo Metabolic Assessment - Body Composition (EchoMRI) - Glucose Tolerance Tests feeding_period->metabolic_assessment energy_expenditure Energy Expenditure Analysis (Indirect Calorimetry) feeding_period->energy_expenditure sample_collection Terminal Sample Collection (Blood, Liver, Adipose Tissue) feeding_period->sample_collection statistical_analysis Comprehensive Statistical Analysis metabolic_assessment->statistical_analysis energy_expenditure->statistical_analysis biochemical_assays Biochemical Assays - Liver Triglycerides - Plasma Metabolomics (LC-MS) sample_collection->biochemical_assays biochemical_assays->statistical_analysis caption Workflow for Dietary Intervention Study

Caption: A typical experimental workflow for studying the metabolic effects of dietary dicarboxylic acids.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following protocols provide a methodological foundation.

Animal Models and Dietary Regimen
  • Animals: Male 129S1/SvImJ mice, 8 weeks of age.

  • Housing: Standard temperature-controlled conditions with a 12-hour light/dark cycle.

  • Diet Composition:

    • High-Fat Diet (HFD): 60% of calories derived from fat.

    • DC12-Supplemented Diet: Isocaloric to the HFD, with 20% of total calories provided by dodecanedioic acid, replacing an equivalent caloric amount of fat.

  • Administration: Diets are provided ad libitum for 9 weeks, with regular monitoring of food consumption and body weight.

Metabolic Analyses
  • Glucose Tolerance Test (GTT):

    • Mice are fasted for 5-6 hours.

    • A baseline blood glucose level is measured from a tail-vein blood sample.

    • An intraperitoneal injection of glucose (2 g/kg of body weight) is administered.

    • Blood glucose is subsequently measured at 15, 30, 60, 90, and 120 minutes post-injection.

  • Indirect Calorimetry:

    • Mice are individually housed in metabolic cages for acclimation.

    • Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured over a 24-hour period to determine the respiratory exchange ratio (RER) and overall energy expenditure.

Biochemical and Metabolomic Analyses
  • Tissue Collection: Following the study period, tissues such as the liver and adipose tissue are harvested, and blood samples are collected.

  • Liver Triglyceride Quantification:

    • Lipids are extracted from liver homogenates using a standard chloroform:methanol procedure.

    • Triglyceride levels are quantified using a commercial colorimetric assay.

  • Metabolite Profiling:

    • Metabolites are extracted from plasma and tissue samples.

    • Liquid chromatography-mass spectrometry (LC-MS) is employed to identify and quantify dicarboxylic acids and their downstream metabolic products.

References

Comparative Analysis of 6-Carboxyhex-2-enoyl-CoA Across Different Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic intermediate "6-Carboxyhex-2-enoyl-CoA" in different mammalian tissues. Due to the limited availability of direct quantitative data for this specific molecule in public literature, this comparison is based on the known tissue-specific activities of the relevant metabolic pathways, primarily the oxidation of dicarboxylic acids.

Introduction to this compound

This compound is a dicarboxylic acyl-coenzyme A intermediate. In mammals, it is predicted to be involved in the peroxisomal β-oxidation of dicarboxylic acids.[1][2] These dicarboxylic acids are formed from the ω-oxidation of monocarboxylic fatty acids, a process that is particularly active in the liver and kidneys.[1][3] The tissue-specific concentration and metabolism of this compound are therefore expected to reflect the capacity of each tissue to handle and metabolize dicarboxylic acids.

Metabolic Pathway of Dicarboxylic Acid Oxidation

The formation and degradation of dicarboxylic acids involve two key pathways: ω-oxidation in the endoplasmic reticulum and β-oxidation in peroxisomes.

  • ω-Oxidation: Monocarboxylic fatty acids are first hydroxylated at their terminal (ω) carbon by cytochrome P450 enzymes in the endoplasmic reticulum. Subsequent oxidation steps in the cytoplasm convert the hydroxyl group to a carboxylic acid, forming a dicarboxylic acid.[1][2]

  • Peroxisomal β-Oxidation: The resulting dicarboxylic acids are preferentially metabolized in the peroxisomes.[1][3] They are activated to their CoA esters and then undergo a series of β-oxidation cycles. This compound is an intermediate in the breakdown of pimeloyl-CoA (a seven-carbon dicarboxylic acid) or longer-chain dicarboxylic acids.

Metabolic_Pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Monocarboxylic_Acid Monocarboxylic_Acid Omega_Hydroxy_Fatty_Acid Omega_Hydroxy_Fatty_Acid Monocarboxylic_Acid->Omega_Hydroxy_Fatty_Acid Cytochrome P450 (ω-oxidation) Dicarboxylic_Acid_Cytosol Dicarboxylic Acid Omega_Hydroxy_Fatty_Acid->Dicarboxylic_Acid_Cytosol Dicarboxylic_Acid Dicarboxylic_Acid Dicarboxylic_Acid_Cytosol->Dicarboxylic_Acid Transport Dicarboxylyl_CoA Dicarboxylyl-CoA Dicarboxylic_Acid->Dicarboxylyl_CoA Acyl-CoA Synthetase Pimeloyl_CoA Pimeloyl-CoA Dicarboxylyl_CoA->Pimeloyl_CoA β-oxidation cycles 6_Carboxyhex_2_enoyl_CoA This compound Pimeloyl_CoA->6_Carboxyhex_2_enoyl_CoA Acyl-CoA Dehydrogenase 3_Hydroxypimeloyl_CoA 3-Hydroxypimeloyl-CoA 6_Carboxyhex_2_enoyl_CoA->3_Hydroxypimeloyl_CoA Enoyl-CoA Hydratase Chain_shortened_DCA Chain-shortened DCA-CoA + Acetyl-CoA 3_Hydroxypimeloyl_CoA->Chain_shortened_DCA β-oxidation cycles

Caption: Metabolic pathway of dicarboxylic acid oxidation.

Comparative Tissue Analysis

The following table summarizes the expected relative activity of dicarboxylic acid metabolism, and thus the potential for the presence of this compound, in different tissues. This is a qualitative assessment based on the known physiological roles of these organs.

TissuePrimary Metabolic Function in Lipid MetabolismExpected Dicarboxylic Acid Oxidation ActivityRationale
Liver Central hub for fatty acid metabolism, including synthesis, β-oxidation, and ketogenesis. High capacity for ω-oxidation.High The liver is a primary site for ω-oxidation of fatty acids to form dicarboxylic acids, which are then subject to peroxisomal β-oxidation.[1][3]
Kidney Significant capacity for fatty acid oxidation to meet its high energy demands. Also involved in ω-oxidation.High Similar to the liver, the kidney has a high capacity for both ω-oxidation and subsequent peroxisomal β-oxidation of the resulting dicarboxylic acids.[1]
Heart Primarily relies on mitochondrial β-oxidation of long-chain fatty acids for energy.Low to Medium While the heart is highly metabolically active, its primary substrate is monocarboxylic fatty acids. Dicarboxylic acid oxidation is not its main metabolic route but can occur.
Brain Primarily utilizes glucose, but can adapt to use ketone bodies during fasting. Fatty acid oxidation is limited.Low The brain has a low capacity for fatty acid oxidation in general, and therefore, dicarboxylic acid metabolism is expected to be minimal.
Adipose Tissue Primarily involved in the storage of fatty acids as triglycerides.Low The main function is storage rather than oxidation. While some fatty acid metabolism occurs, it is not a primary site for dicarboxylic acid oxidation.
Skeletal Muscle Utilizes fatty acids for energy, particularly during exercise and fasting.Low to Medium While skeletal muscle actively oxidizes fatty acids, this is predominantly mitochondrial β-oxidation of monocarboxylic acids.

Experimental Protocols

The quantification of this compound in tissue samples requires specialized analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the method of choice for its sensitivity and specificity.

Key Experiment: Quantification of Acyl-CoAs by LC-MS/MS

1. Tissue Homogenization and Extraction:

  • Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.

  • Homogenize the frozen tissue in a cold extraction solvent (e.g., 10% trichloroacetic acid or a methanol (B129727)/water mixture).

  • Include an internal standard, such as a stable isotope-labeled version of the analyte, to correct for extraction losses and matrix effects.

  • Centrifuge the homogenate to pellet proteins and other cellular debris.

2. Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment:

  • Condition a C18 SPE cartridge with methanol and then equilibrate with an aqueous buffer.

  • Load the supernatant from the tissue extract onto the SPE cartridge.

  • Wash the cartridge with a low-concentration organic solvent to remove unbound contaminants.

  • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

3. LC-MS/MS Analysis:

  • Dry the eluted sample under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Separate the acyl-CoAs using a gradient of aqueous mobile phase (e.g., water with formic acid) and organic mobile phase (e.g., acetonitrile (B52724) with formic acid).

  • Detect and quantify the eluting this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard.

Experimental_Workflow Tissue_Sample Tissue Sample Homogenization Homogenization (with Internal Standard) Tissue_Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

References

Inhibitory Effects of 6-Carboxyhex-2-enoyl-CoA on Metabolic Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potential of 6-Carboxyhex-2-enoyl-CoA, an intermediate in dicarboxylic acid metabolism, on other key metabolic pathways. While direct experimental data on the inhibitory effects of this compound is limited, this document extrapolates its likely interactions based on the known effects of structurally similar dicarboxylic acids and their acyl-CoA esters.

Introduction

This compound is a key intermediate in the peroxisomal β-oxidation of dicarboxylic acids. These dicarboxylic acids are formed through the ω-oxidation of fatty acids, a pathway that becomes significant when mitochondrial β-oxidation is impaired or overloaded.[1][2][3][4] The accumulation of intermediates from peroxisomal β-oxidation, such as this compound, may have regulatory effects on other central metabolic pathways, including mitochondrial fatty acid oxidation, glycolysis, and the tricarboxylic acid (TCA) cycle. Understanding these potential inhibitory interactions is crucial for elucidating the metabolic crosstalk between peroxisomes and mitochondria and for the development of therapeutics targeting metabolic disorders.

Comparative Inhibition Data
Inhibitor Class/CompoundTarget Enzyme/PathwayObserved EffectQuantitative Data (if available)Reference
Dicarboxylic Acids (general)Mitochondrial RespirationInhibition, acting as mitochondrial uncouplersReduction in ATP synthesis corresponding to DCA levels[1]
Azelaic acid (C9-DCA)Mitochondrial Respiratory EnzymesInhibitionNot specified[1]
Dodecanedioic acid (C12-DCA) & other medium-chain DCAsMitochondrial RespirationInhibitionNot specified[1]
Valproyl-CoACarnitine Palmitoyltransferase I (CPT I)Competitive inhibition with respect to palmitoyl-CoANot specified[5]
Long-chain acyl-CoA esters (general)Acetyl-CoA SynthetasePotent inhibitionNot specified[6]
Malonyl-CoACarnitine Palmitoyltransferase I (CPT I)Potent inhibitionNot specified[7][8][9]
Benzoyl-CoAFatty Acid SynthaseCompetitive inhibition with acetyl-CoA and malonyl-CoANot specified[10]
Palmitoyl-CoACarnitine Palmitoyltransferase (in CPT deficient patients)Abnormal inhibitionNot specified[11]
CitratePhosphofructokinase (Glycolysis)Feedback inhibitionNot specified[12]
NADHPyruvate Dehydrogenase, Citrate Synthase, Isocitrate Dehydrogenase, α-Ketoglutarate Dehydrogenase (TCA Cycle)Allosteric inhibitionNot specified[13][14]

Based on this comparative data, it is plausible that this compound, as a dicarboxylic acyl-CoA ester, could exert inhibitory effects on key metabolic control points, particularly the entry of fatty acids into mitochondrial β-oxidation via CPT I.

Metabolic Pathways and Potential Inhibition Points

The following diagrams illustrate the metabolic context of this compound and its potential points of interaction with other pathways.

metabolic_pathways cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Dicarboxylic Acid Dicarboxylic Acid Dicarboxylyl-CoA Dicarboxylyl-CoA Dicarboxylic Acid->Dicarboxylyl-CoA Acyl-CoA Synthetase This compound This compound Dicarboxylyl-CoA->this compound Acyl-CoA Oxidase (ACOX) Chain-shortened\nDicarboxylyl-CoA + Acetyl-CoA Chain-shortened Dicarboxylyl-CoA + Acetyl-CoA This compound->Chain-shortened\nDicarboxylyl-CoA + Acetyl-CoA β-oxidation cycle CPT I CPT I This compound->CPT I Potential Inhibition Acetyl-CoA_mito Acetyl-CoA Chain-shortened\nDicarboxylyl-CoA + Acetyl-CoA->Acetyl-CoA_mito Transport Fatty Acyl-CoA Fatty Acyl-CoA (long-chain) Fatty Acylcarnitine Fatty Acylcarnitine Fatty Acyl-CoA->Fatty Acylcarnitine CPT I Mitochondrial\nβ-oxidation Mitochondrial β-oxidation Fatty Acylcarnitine->Mitochondrial\nβ-oxidation CPT II, CAT Mitochondrial\nβ-oxidation->Acetyl-CoA_mito TCA Cycle TCA Cycle Acetyl-CoA_mito->TCA Cycle Citrate Synthase Pyruvate_mito Pyruvate Pyruvate_mito->Acetyl-CoA_mito PDH NADH + FADH2 NADH + FADH2 TCA Cycle->NADH + FADH2 ATP ATP NADH + FADH2->ATP ETC Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis Pyruvate_cyto->Pyruvate_mito

Caption: Overview of dicarboxylic acid metabolism and its potential inhibitory interaction with mitochondrial fatty acid oxidation.

The following diagram illustrates a hypothetical experimental workflow to assess the inhibitory effect of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Isolate Mitochondria Isolate Mitochondria Reaction Mixture Prepare Reaction Mixture: Buffer, Substrates, Cofactors Isolate Mitochondria->Reaction Mixture Purify Enzyme Purify Target Enzyme (e.g., CPT I) Purify Enzyme->Reaction Mixture Synthesize Inhibitor Synthesize or Procure This compound Add Inhibitor Add varying concentrations of This compound Synthesize Inhibitor->Add Inhibitor Reaction Mixture->Add Inhibitor Incubate Incubate Add Inhibitor->Incubate Measure Activity Measure Enzyme Activity (e.g., spectrophotometrically) Incubate->Measure Activity Plot Data Plot % Inhibition vs. [Inhibitor] Measure Activity->Plot Data Calculate IC50 Determine IC50 value Plot Data->Calculate IC50 Determine Ki Perform Kinetic Studies to determine Ki and mechanism of inhibition Calculate IC50->Determine Ki

Caption: Generalized workflow for determining the inhibitory potential of this compound on a target enzyme.

Experimental Protocols

The following is a generalized protocol for an in vitro enzyme inhibition assay, which can be adapted to study the effect of this compound on a specific enzyme, such as Carnitine Palmitoyltransferase I (CPT I).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of this compound for a target enzyme.

Materials:

  • Purified target enzyme (e.g., CPT I)

  • This compound (inhibitor)

  • Substrates for the enzyme (e.g., Palmitoyl-CoA and L-carnitine for CPT I)

  • Assay buffer (specific to the enzyme)

  • Cofactors (if required)

  • Spectrophotometer or other appropriate detection instrument

  • 96-well plates or cuvettes

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the purified enzyme in a suitable buffer.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., assay buffer or DMSO). Prepare serial dilutions to obtain a range of inhibitor concentrations.

  • Enzyme Activity Assay (Control):

    • In a reaction vessel (e.g., a well of a 96-well plate), combine the assay buffer, substrates, and any necessary cofactors.

    • Initiate the reaction by adding the enzyme.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the assay method. The rate of this reaction represents the uninhibited enzyme activity (V₀).

  • Inhibition Assay:

    • Prepare a series of reaction vessels. To each, add the assay buffer, substrates, and cofactors.

    • Add a different concentration of this compound to each vessel. Include a control with no inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the assay temperature to allow for binding.

    • Initiate the reaction by adding the final substrate.

    • Monitor the reaction progress as in the control assay. The rate of each reaction represents the inhibited enzyme activity (Vᵢ).

  • Data Analysis:

    • IC₅₀ Determination:

      • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V₀ - Vᵢ) / V₀] * 100.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • Kᵢ Determination (Mechanism of Inhibition):

      • To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), perform the inhibition assay at multiple fixed concentrations of the inhibitor while varying the concentration of one of the substrates.

      • Generate double-reciprocal plots (Lineweaver-Burk plots) of 1/velocity versus 1/[substrate] for each inhibitor concentration.

      • The pattern of the lines on the plot will indicate the mechanism of inhibition. The Kᵢ can then be calculated from the intercepts and slopes of these lines.

While direct evidence for the inhibitory role of this compound is yet to be established, the existing literature on dicarboxylic acids and other acyl-CoA esters strongly suggests its potential to modulate key metabolic pathways. Its accumulation under conditions of metabolic stress could lead to the inhibition of mitochondrial fatty acid oxidation and potentially other interconnected pathways. Further experimental investigation, following protocols similar to the one outlined above, is necessary to quantify these inhibitory effects and to fully understand the regulatory role of dicarboxylic acid metabolism. This knowledge will be invaluable for researchers and professionals in the fields of metabolic diseases and drug development.

References

Safety Operating Guide

Prudent Disposal of 6-Carboxyhex-2-enoyl-CoA in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any work with 6-Carboxyhex-2-enoyl-CoA, it is essential to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound, especially if it is in a powdered form, should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols. In the case of a spill, the area should be evacuated, and the institution's Environmental Health and Safety (EHS) department should be contacted immediately.

Step-by-Step Disposal Procedure

The disposal of this compound should be managed through an approved hazardous waste program.[1][2] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[3][4]

  • Waste Collection :

    • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, microfuge tubes), and aqueous and solvent solutions, in a dedicated, leak-proof, and chemically compatible waste container.[4][5]

    • The container must be kept securely sealed except when adding waste.[4][5]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."[5]

    • The label must include the full chemical name, "this compound," and the approximate concentration and quantity. Avoid using abbreviations or chemical formulas.[5]

    • Indicate the date when the waste was first added to the container.[5]

  • Storage :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

    • The SAA should be a secondary containment system, such as a chemical-resistant tray or tub, to prevent the spread of material in case of a leak.[1][4]

    • Ensure that the waste is segregated from incompatible materials. As the specific incompatibilities of this compound are not known, it is prudent to store it away from strong acids, bases, and oxidizing agents.[5]

  • Disposal Request :

    • Once the waste container is full or has been in storage for a period approaching the institutional limit (often around one year for partially filled containers), a waste pickup should be requested from the institution's EHS department.[2][5]

    • Do not transport the hazardous waste yourself. Trained EHS personnel will collect the waste for final disposal.[1]

  • Empty Container Disposal :

    • An empty container that previously held this compound must be triple-rinsed with a suitable solvent.[1]

    • The first rinseate must be collected and disposed of as hazardous waste.[4] Subsequent rinsates may also need to be collected depending on institutional policy.

    • After thorough rinsing and air-drying, the chemical label on the container must be defaced or removed before it can be disposed of as regular solid waste or recycled.[1][4]

Quantitative Guidelines for General Laboratory Waste

The following table summarizes general quantitative guidelines for laboratory waste disposal. It is critical to note that these are not specific to this compound and researchers must consult their local EHS for specific institutional policies.

ParameterGuidelineSource
pH Range for Drain Disposal 5.5 - 10.5 (for approved substances only)[3]
Maximum Quantity for Drain Disposal A few hundred grams or milliliters per day (for approved substances only)[3]
Maximum Hazardous Waste in Lab 10 gallons[4]
SAA Storage Time Limit (Partially Full) Up to 1 year[5]
Time to Remove Full SAA Container Within 3 days[5]

Disposal Workflow for Laboratory Chemical Waste

The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste, such as this compound.

G cluster_0 Waste Generation and Collection cluster_1 Storage cluster_2 Disposal Request and Pickup cluster_3 Empty Container Management start Chemical Waste Generated collect_waste Collect in a Labeled, Compatible Container start->collect_waste store_waste Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_waste->store_waste check_full Is Container Full or Nearing Storage Limit? store_waste->check_full check_full->store_waste No request_pickup Request Waste Pickup from EHS check_full->request_pickup Yes ehs_pickup EHS Collects Waste for Proper Disposal request_pickup->ehs_pickup empty_container Empty Container? ehs_pickup->empty_container triple_rinse Triple Rinse Container empty_container->triple_rinse Yes collect_rinse Collect First Rinseate as Hazardous Waste triple_rinse->collect_rinse deface_label Deface Label and Dispose of Container as Solid Waste collect_rinse->deface_label

References

Personal protective equipment for handling 6-Carboxyhex-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for handling 6-Carboxyhex-2-enoyl-CoA in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a potentially hazardous substance and adhere to stringent safety protocols. The following procedures are based on best practices for handling similar acyl-CoA compounds and biochemical reagents.

I. Personal Protective Equipment (PPE)

The primary line of defense against potential exposure is the consistent and correct use of Personal Protective Equipment. All personnel must be trained in the proper use of PPE.[1]

Recommended PPE for Handling this compound

ScenarioRequired PPE
General Laboratory Use (Low volume, contained operations)- Lab Coat- Safety Glasses with side shields- Nitrile Gloves[2]
Procedures with Splash Potential (e.g., vortexing, transferring solutions)- Lab Coat- Chemical Splash Goggles- Face Shield[3][4]- Nitrile Gloves
Generating Aerosols or Dust (e.g., weighing powder, sonicating)- Lab Coat- Chemical Splash Goggles- Face Shield- Appropriate Respiratory Protection (e.g., N95 respirator or as determined by a risk assessment)[1][5]- Nitrile Gloves
Working with Hazardous Solvents (During extraction or purification)- Chemical-resistant Lab Coat or Apron- Chemical Splash Goggles- Face Shield- Solvent-resistant Gloves (e.g., Butyl rubber, Viton®)[4]- Work in a certified Chemical Fume Hood

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize risk and ensure experimental integrity.

1. Preparation and Planning:

  • Before beginning any experiment, thoroughly review the protocol.

  • Ensure all necessary PPE is available and in good condition.

  • Locate the nearest eyewash station and safety shower.[6]

  • Prepare a designated and uncluttered workspace. A chemical fume hood is recommended for all manipulations.[7]

2. Handling the Compound:

  • Weighing: If in solid form, weigh the compound in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of any dust particles.

  • Dissolving: When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • Pipetting: Use disposable pipette tips. Never use mouth suction for pipetting.[7]

  • Transporting: When moving the compound or its solutions, use secondary containment (e.g., a beaker or a bottle carrier).

3. During the Experiment:

  • Keep all containers with this compound sealed when not in use.[5]

  • Avoid direct contact with skin and eyes.[7]

  • Wash hands thoroughly after handling the compound, before leaving the laboratory, and before eating or drinking.[7]

4. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.[5][6]

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure a safe workplace.

1. Waste Segregation:

  • All materials that have come into contact with this compound (e.g., pipette tips, gloves, excess solutions) must be considered chemical waste.

  • Do not dispose of this compound or its solutions down the drain.[7]

2. Waste Collection:

  • Collect all solid and liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include the name of the chemical and any associated hazards.

3. Final Disposal:

  • Follow all institutional, local, and national regulations for the disposal of chemical waste.[7]

  • Arrange for pickup by your institution's environmental health and safety (EHS) department.

IV. Visualized Workflows and Pathways

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review Protocol prep2 Don PPE prep1->prep2 prep3 Prepare Workspace (Fume Hood) prep2->prep3 handle1 Weigh/Dissolve Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Store Compound handle2->handle3 disp1 Segregate Waste handle2->disp1 disp2 Collect in Labeled Hazardous Waste Container disp1->disp2 disp3 Arrange EHS Pickup disp2->disp3

Caption: A plausible metabolic pathway for this compound via peroxisomal β-oxidation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.